2-Chloro-6-mercaptobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPOJRMYFQSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560274 | |
| Record name | 2-Chloro-6-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-51-0 | |
| Record name | 2-Chloro-6-sulfanylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-6-mercaptobenzoic acid CAS number
An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid
Introduction
This compound, with the CAS number 20324-51-0, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of agrochemicals.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant application in the production of the herbicide pyrithiobac-sodium. Furthermore, it delves into the biochemical mechanism of action of pyrithiobac-sodium, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.
Chemical and Physical Properties
This compound is a solid, appearing as a white to pale yellow crystalline powder. It is sparingly soluble in water but shows good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 20324-51-0 | [4][5][6][7] |
| Molecular Formula | C7H5ClO2S | [4][5][6][7] |
| Molecular Weight | 188.63 g/mol | [4][7][8] |
| Melting Point | 210-215°C (decomposes) | |
| Density | ~1.49 g/cm³ | [2][3] |
| pKa | 2.35 ± 0.36 (Predicted) | [4][9] |
| Purity (via HPLC) | ≥98.0% |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. Below are two detailed experimental protocols.
Protocol 1: From 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
This method involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.
Experimental Procedure:
-
A solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is prepared in a reaction vessel.[8][10]
-
To this stirred solution, 30 mL of aqueous 10% sodium hydroxide is added.[8][10]
-
The reaction mixture is then heated to reflux and stirred for approximately 18 hours.[8][10]
-
After cooling to ambient temperature, the mixture is acidified using concentrated hydrochloric acid.[8][10]
-
The product is extracted with ethyl acetate, and the organic extract is dried with magnesium sulfate.[8][10]
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 1.4 grams of 6-chloro-2-mercaptobenzoic acid.[8][10]
Protocol 2: From 2,6-dichlorobenzonitrile
This two-step industrial method utilizes 2,6-dichlorobenzonitrile as the starting material.[2][3]
Experimental Procedure: Step 1: Sulfo-reaction
-
2,6-dichlorobenzonitrile, a solvent, and nine water cure sodium are mixed.
-
Under reduced pressure, most of the water is distilled off.
-
The reaction is allowed to proceed for a specified time under insulation.
-
After the reaction, the solvent is recovered by distillation, and the product is used directly in the next step without purification.[2]
Step 2: Hydrolysis
-
To the product from the sulfo-reaction, a 15% aqueous sodium hydroxide solution (2 kg) is added in a 3L autoclave.[2][3]
-
The mixture undergoes a high-pressure hydrolysis reaction at a controlled temperature of 150°C for 10-12 hours.[2][3]
-
After cooling, the material is transferred to a 5L beaker, and the pH is adjusted to 3-4 with 15% formic acid, causing the product to precipitate.[3]
-
The solid is extracted with 2L of dichloromethane, washed, and dried with anhydrous sodium sulfate.[3]
-
After concentration, the product is poured into a crystallizing dish and cooled to yield the light yellow solid product. The total yield for the two steps is reported to be around 88.2%.[2][3]
Application in Herbicide Synthesis
A primary application of this compound is as a key intermediate in the production of the herbicide pyrithiobac-sodium.[1][2] Pyrithiobac-sodium is a post-emergence herbicide effective against a variety of broadleaf weeds.[5]
Protocol for Pyrithiobac-sodium Synthesis
Experimental Procedure:
-
In a reaction flask, add 2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol), this compound (9.45g, 50mmol), sodium p-toluenesulfinate (2.67g, 15mmol), sodium carbonate (9.75g, 75mmol), and acetonitrile (80ml).[4]
-
The reaction mixture is heated to 80°C for 24 hours.[4]
-
After cooling, the reaction is filtered. The filter cake is washed with acetonitrile.[4]
-
The filtrate is recovered, and the filter cake is dried under vacuum.[4]
-
The dried cake is dissolved in 80ml of water, and the pH is adjusted to 1-2 with 10% hydrochloric acid.[4]
-
The resulting precipitate is filtered, washed with water, and dried to obtain pyrithiobac-sodium as a yellow solid. The yield is approximately 80.2%.[4]
Signaling Pathway and Mechanism of Action
Pyrithiobac-sodium, synthesized from this compound, functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[5][8] This enzyme is critical in the biosynthesis pathway of branched-chain amino acids—isoleucine, leucine, and valine—in plants.[8] As these amino acids are essential for protein synthesis and cell growth, the inhibition of ALS leads to a deficiency in these amino acids, ultimately causing cessation of growth and death of the susceptible weeds.[11] This pathway is absent in animals, which contributes to the low mammalian toxicity of this class of herbicides.[3]
References
- 1. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Research on Pyrithiobac-acid and Diarylsulfide - Master's thesis - Dissertation [dissertationtopic.net]
- 3. researchgate.net [researchgate.net]
- 4. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 5. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. globethesis.com [globethesis.com]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 10. wppdb.com [wppdb.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid
This technical guide provides a comprehensive overview of 2-Chloro-6-mercaptobenzoic acid, a pivotal chemical intermediate in the agrochemical industry. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its primary application in the production of herbicides.
Core Compound Data
This compound is a substituted aromatic compound containing a carboxylic acid, a chlorine atom, and a thiol group. These functional groups contribute to its reactivity and utility as a versatile building block in organic synthesis.
| Property | Value |
| Molecular Weight | 188.63 g/mol [1][2] |
| Molecular Formula | C₇H₅ClO₂S[1][2] |
| CAS Number | 20324-51-0[1][2] |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 210-215°C (with decomposition) |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) |
| pKa | 2.35 ± 0.36 (Predicted)[3] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible and scalable outcomes. The following sections provide established protocols.
Synthesis of this compound
Two primary synthesis routes are commonly employed, a lab-scale method and an industrial-scale process.
Method 1: Laboratory Scale Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
This method is suitable for producing smaller quantities of the compound for research purposes.
-
Materials:
-
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (2.0 g, 0.007 mole)
-
Methanol (50 mL)
-
10% aqueous sodium hydroxide (30 mL)
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
-
-
Procedure:
-
To a stirred solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol, add the aqueous sodium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
After 18 hours, cool the mixture to ambient temperature.
-
Acidify the cooled mixture with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the ethyl acetate extract with magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.
-
Method 2: Industrial Scale Synthesis from 2,6-dichlorobenzonitrile
This two-step process is optimized for large-scale production.[4]
-
Step 1: Thio-reaction
-
Materials:
-
2,6-dichlorobenzonitrile
-
Sodium sulfide (or other sulfur source)
-
Solvent (e.g., 1,4-dioxane or dimethylformamide)
-
-
Procedure:
-
React 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide, in a suitable solvent.
-
This reaction substitutes one of the chlorine atoms with a mercapto group.
-
-
-
Step 2: Hydrolysis
-
Procedure:
-
The nitrile group of the intermediate from Step 1 is hydrolyzed to a carboxylic acid. This is typically achieved by heating in the presence of a strong acid or base.
-
-
Synthesis of Pyrithiobac-sodium
This compound is a key intermediate in the synthesis of the herbicide pyrithiobac-sodium.
-
Materials:
-
2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol)
-
This compound (9.45 g, 50 mmol)
-
Sodium p-toluenesulfinate (2.67 g, 15 mmol)
-
Sodium carbonate (9.75 g, 75 mmol)
-
Acetonitrile (80 mL)
-
10% Hydrochloric acid
-
Water
-
-
Procedure:
-
In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine, this compound, sodium p-toluenesulfinate, sodium carbonate, and acetonitrile.
-
Heat the reaction mixture to 80°C and maintain for 24 hours.
-
Cool the reaction and filter.
-
Wash the filter cake with acetonitrile and recover the filtrate.
-
Dry the filter cake in vacuo.
-
Dissolve the dried filter cake in 80 mL of water.
-
Adjust the pH to 1-2 with 10% hydrochloric acid.
-
Filter the resulting solid, wash with water, and dry to obtain pyrithiobac-sodium.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from protocols for similar chlorobenzoic acids and is suitable for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient mixture of acetonitrile and water containing a small amount of an acidifier like phosphoric acid or formic acid. A typical starting point is a 50:50 (v/v) mixture.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV at 222 nm[5]
-
-
Sample Preparation:
-
Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
-
Solvent:
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
-
Procedure:
-
Prepare a dilute solution of the sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Expected ¹H NMR Spectral Features:
-
Aromatic protons will appear as multiplets in the range of 7.0-8.0 ppm.
-
The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
-
The thiol proton will appear as a singlet, with its chemical shift being concentration and solvent dependent.
-
-
Expected ¹³C NMR Spectral Features:
-
The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm.
-
Aromatic carbons will appear in the range of 120-140 ppm.
-
Synthesis and Application Pathway
The following diagram illustrates the industrial synthesis of this compound and its subsequent use in the production of the herbicide pyrithiobac-sodium.
Caption: Synthesis pathway of this compound and its use.
References
2-Chloro-6-mercaptobenzoic acid chemical structure
An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic acid
This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical structure, properties, synthesis, and applications, presenting data in a structured and accessible format.
Chemical Identity and Structure
This compound is an organosulfur and organochlorine compound featuring a benzoic acid backbone substituted with both a chloro and a mercapto (thiol) group.[1] Its structure imparts high reactivity, making it a valuable intermediate in organic synthesis.[1]
Caption: Chemical structure of this compound.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 20324-51-0[2][3][4] |
| Molecular Formula | C7H5ClO2S[2][3][4] |
| IUPAC Name | 2-Chloro-6-sulfanylbenzoic acid[5] |
| InChI | InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)[2] |
| InChIKey | AQKPOJRMYFQSLX-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)S[2] |
| Synonyms | 6-Chloro-2-mercaptobenzoic acid, Benzoic acid, 2-chloro-6-mercapto-[3][6][7] |
Physicochemical Properties
This table outlines the key physicochemical properties of the compound.
| Property | Value |
| Molecular Weight | 188.63 g/mol [4][6] |
| Monoisotopic Mass | 187.9698783 u[2] |
| Appearance | White to pale yellow crystalline powder[6] |
| Melting Point | 210-215°C (decomposes)[6] |
| Boiling Point (Predicted) | 323.2 ± 27.0 °C[1] |
| Density (Predicted) | ~1.45 - 1.490 g/cm³[6] |
| pKa (Predicted) | 2.35 ± 0.36[1][2] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO[6] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Topological Polar Surface Area | 38.3 Ų[2] |
Synthesis Protocol
A common method for the synthesis of this compound involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.[8][9]
Caption: Workflow for the synthesis of this compound.
Experimental Methodology
The following protocol details the synthesis procedure.[8][9]
-
Reactant: 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.
-
Reagents:
-
50 mL of methanol.
-
30 mL of aqueous 10% sodium hydroxide.
-
Concentrated hydrochloric acid.
-
Ethyl acetate.
-
Magnesium sulfate.
-
-
Procedure:
-
Isolation and Purification:
-
The cooled reaction mixture is acidified using concentrated hydrochloric acid.[8][9]
-
The acidified mixture is extracted with ethyl acetate.[8][9]
-
The mixture is filtered to remove the drying agent.
-
The filtrate is concentrated under reduced pressure to yield the final product, 6-chloro-2-mercaptobenzoic acid.[8][9] The reported yield is 1.4 grams.[8]
-
Applications in Research and Development
This compound serves as a versatile chemical intermediate in various fields.
-
Agrochemicals: It is utilized as a research chemical in the preparation and synthesis of acetophenone oxime esters of pyrithiobac, which are investigated as potential herbicides.[4][10][11]
-
Pharmaceutical Synthesis: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly for thiol-containing drug molecules.[6] It has been identified as a precursor for active pharmaceutical ingredients (APIs) intended for cardiovascular and anti-inflammatory therapies.[6]
-
Material Science and Catalysis: It can be used as a precursor for other organosulfur compounds and as a catalyst ligand in asymmetric catalysis.[6] Its high reactivity makes it a valuable building block in broader organic synthesis.[1]
Safety and Handling
Due to the presence of a reactive thiol group, this compound requires careful handling.[1] It is characterized as having a strong odor and high reactivity.[1] Standard laboratory safety protocols, including the use of personal protective equipment, should be followed. It is recommended to store the compound in a sealed container in cool, dry conditions (2-8°C is suggested).[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[5]
References
- 1. Cas 20324-51-0,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 20324-51-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemnet.com [chemnet.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound CAS#: 20324-51-0 [m.chemicalbook.com]
- 11. This compound | 20324-51-0 [chemicalbook.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-6-mercaptobenzoic Acid
This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Chloro-6-mercaptobenzoic acid, a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Properties
This compound is an aromatic compound characterized by a benzoic acid structure substituted with a chlorine atom and a mercapto (thiol) group.[1][2] This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule. The compound typically appears as a white to pale yellow crystalline powder.[4]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₂S | [1][4][5] |
| Molecular Weight | 188.63 g/mol | [1][4][5] |
| Melting Point | 210-215°C (with decomposition) | [2][4] |
| 323.2°C (Note: Discrepancy may be due to different measurement conditions or purity) | [1][6] | |
| Boiling Point (Predicted) | 323.2 ± 27.0 °C | [1][5] |
| Density (Estimated) | ~1.45 - 1.490 g/cm³ | [4][5] |
| pKa (Predicted) | 2.35 ± 0.36 | [5][7] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][4] | [2][4] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is crucial for its application as an intermediate, particularly in the production of the herbicide pyrithiobac-sodium.[1][2] Industrial production commonly utilizes a two-step process starting from 2,6-dichlorobenzonitrile, which is valued for its high yield and relatively low environmental impact.[1][2][8]
Method 1: Synthesis from 2,6-dichlorobenzonitrile
This industrial-scale synthesis involves a thio-reaction followed by hydrolysis.[1][2]
-
Thio-reaction: 2,6-dichlorobenzonitrile is reacted with a sulfur source, such as sodium sulfide, in a suitable solvent.[1][2] This step substitutes one of the chlorine atoms with a mercapto group.
-
Hydrolysis: The resulting intermediate undergoes hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating in an autoclave with an inorganic base like sodium hydroxide or potassium hydroxide, followed by acidification.[1][8]
The overall yield for this two-step process is reported to be high, often exceeding 85%.[2]
Caption: Workflow for the synthesis of this compound.
Method 2: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
An alternative laboratory-scale synthesis has also been reported.[9][10]
-
A solution of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol is treated with an aqueous solution of sodium hydroxide (10%).
-
The reaction mixture is heated to reflux and stirred for approximately 18 hours.
-
After cooling, the mixture is acidified with concentrated hydrochloric acid.
-
The product is then extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.[9][10]
Caption: Experimental workflow for an alternative synthesis of this compound.
References
- 1. Buy this compound | 20324-51-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 20324-51-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 20324-51-0 [m.chemicalbook.com]
- 6. Pyrithiobac Sodium Impurity 2 - SRIRAMCHEM [sriramchem.com]
- 7. Page loading... [guidechem.com]
- 8. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-mercaptobenzoic Acid
This technical guide provides a comprehensive overview of 2-Chloro-6-mercaptobenzoic acid, with a specific focus on its melting point. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's key properties, experimental protocols for melting point determination and synthesis, and a visualization of its manufacturing process.
Introduction
This compound (CAS RN: 20324-51-0) is an aromatic organosulfur compound with the molecular formula C₇H₅ClO₂S.[1] Its structure features a benzoic acid core substituted with a chlorine atom and a mercapto (thiol) group at positions 2 and 6, respectively.[1][2] This compound is primarily utilized as a critical intermediate in the synthesis of agrochemicals, notably the broad-spectrum herbicide pyrithiobac-sodium.[1][2] Its functional groups also make it a versatile building block for other applications in organic synthesis, including potential uses in pharmaceuticals and material science.[2]
Physicochemical Properties
The key physicochemical data for this compound are summarized below. It is important to note the variation in the reported melting point, which may be due to differences in sample purity or the experimental conditions under which the measurements were taken.[1]
| Property | Value | Source(s) |
| CAS Number | 20324-51-0 | [1][2][3] |
| Molecular Formula | C₇H₅ClO₂S | [1][3] |
| Molecular Weight | 188.63 g/mol | [1][2][3] |
| Appearance | White to pale yellow crystalline powder | [2][3] |
| Melting Point | 210-215°C (with decomposition) | [1][2][3] |
| 323.2°C (Predicted) | [1] | |
| Boiling Point | 323.2 ± 27.0 °C (Predicted) | [1][4] |
| Density | ~1.45 - 1.490 g/cm³ (Estimated) | [3][4] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO.[2][3] | [3] |
| pKa | 2.35 ± 0.36 (Predicted) | [4][5] |
Experimental Protocols
3.1. General Protocol for Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like this compound is a key indicator of purity. A sharp melting range typically signifies a high-purity substance. The following is a standard protocol for its determination.
Materials:
-
Dry, purified sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer or digital sensor
-
Spatula and watch glass
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample onto a watch glass. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or sensor is correctly positioned to accurately measure the temperature of the heating block.
-
Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (e.g., up to 20°C below the anticipated start of melting).
-
Observation: Reduce the heating rate to 1-2°C per minute as the temperature nears the expected melting point.
-
Melting Range Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
Decomposition: For this compound, note any changes in appearance, such as darkening or gas evolution, as it is reported to decompose upon melting.[2][3]
3.2. Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process starting from 2,6-dichlorobenzonitrile.[2][6] This method is noted for its high yield and suitability for large-scale production.[6]
Step 1: Thio-reaction
-
Reactants: 2,6-dichlorobenzonitrile is reacted with a sulfur source, such as sodium sulfide.[1][2]
-
Process: The reaction is conducted in a suitable solvent under controlled temperature and pressure to substitute one of the chlorine atoms with a mercapto group, forming an intermediate.[1] The reaction temperature can range from 25-95°C.[6]
Step 2: Hydrolysis
-
Reactant: The intermediate from the thio-reaction.
-
Process: The nitrile functional group (-CN) of the intermediate is hydrolyzed to a carboxylic acid group (-COOH).[1][2] This is typically achieved using an inorganic base like sodium hydroxide in an autoclave at elevated temperatures (e.g., 20-180°C).[1][6] Acidification of the reaction mixture then yields the final product, this compound.[7]
Process Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis pathway of this compound.
References
- 1. Buy this compound | 20324-51-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Cas 20324-51-0,this compound | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 7. Synthesis routes of this compound [benchchem.com]
Technical Guide: Solubility of 2-Chloro-6-mercaptobenzoic Acid in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-mercaptobenzoic acid (CAS 20324-51-0) is an organic compound featuring carboxylic acid, chloro, and mercapto functional groups.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly for thiol-containing drug molecules and agrochemicals.[1][2] The solubility of such an intermediate is a critical physicochemical property that profoundly influences reaction kinetics, purification processes, and formulation development in the pharmaceutical industry.[3][4] Poor solubility can lead to challenges in achieving desired concentrations for reactions, complicating downstream processing, and potentially hindering bioavailability in final drug products.[3]
This guide provides an overview of the solubility characteristics of this compound, details a standardized experimental protocol for solubility determination, and presents a logical workflow for this process.
Solubility Profile of this compound
Quantitative, temperature-specific solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is sparingly soluble in water but demonstrates higher solubility in organic solvents.[1][2] Specifically, it is known to be soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.[1][2]
For drug discovery and process chemistry, a precise quantitative understanding is essential. The table below illustrates how quantitative solubility data for this compound should be structured.
Note: The following values are illustrative examples to demonstrate proper data presentation, as specific experimental data is not available in the cited literature.
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Alcohol | 25 | 15.5 | 0.822 |
| Ethanol | Alcohol | 25 | 8.2 | 0.435 |
| Acetone | Ketone | 25 | 12.0 | 0.636 |
| Ethyl Acetate | Ester | 25 | 5.5 | 0.292 |
| Tetrahydrofuran (THF) | Ether | 25 | 18.0 | 0.954 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | 35.0 | 1.855 |
| Dichloromethane (DCM) | Halogenated | 25 | 1.2 | 0.064 |
| Toluene | Aromatic Hydrocarbon | 25 | 0.8 | 0.042 |
| Heptane | Aliphatic Hydrocarbon | 25 | <0.1 | <0.005 |
Values are hypothetical for illustrative purposes.
Experimental Protocol for Thermodynamic Solubility Determination
The "shake-flask" method is the gold-standard and most reliable technique for determining the thermodynamic solubility of a solid compound.[5] It involves equilibrating an excess amount of the solid with the solvent over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
-
Add a known volume (e.g., 5 mL) of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this typically requires 24 to 72 hours.[3] A preliminary time-course study can determine the minimum time to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[5]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Analyze the diluted sample solution under the same HPLC conditions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.
-
Express the final solubility in appropriate units, such as g/100 mL or mol/L.
-
Workflow and Logic Visualization
The process of determining solubility can be visualized as a systematic workflow from preparation to final data analysis.
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
References
An In-depth Technical Guide to the NMR Analysis of 2-Chloro-6-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectral Analysis
The structure of 2-chloro-6-mercaptobenzoic acid, with its substituted benzene ring, dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing effects of the chlorine and carboxylic acid groups, along with the electron-donating nature of the mercapto group, will influence the chemical shifts of the aromatic protons and carbons.
1.1. Expected ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 5 of the benzene ring.
-
H-4: This proton is situated between two electron-donating groups (relative to the other substituents) and is expected to be the most shielded, appearing at the most upfield region of the aromatic spectrum.
-
H-3 and H-5: These protons are adjacent to the electron-withdrawing chlorine and carboxylic acid groups, respectively, and will be deshielded, appearing further downfield. Their exact chemical shifts will be influenced by the combined electronic effects of the substituents.
The carboxylic acid proton (-COOH) and the thiol proton (-SH) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.5 | Doublet of doublets | ~7-8, ~1-2 |
| H-4 | 6.9 - 7.2 | Triplet | ~7-8 |
| H-5 | 7.1 - 7.4 | Doublet of doublets | ~7-8, ~1-2 |
| -COOH | 10.0 - 13.0 | Broad Singlet | N/A |
| -SH | 3.0 - 5.0 | Broad Singlet | N/A |
1.2. Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display seven signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the directly attached and neighboring functional groups.
-
Carbonyl Carbon (-COOH): This carbon will be the most deshielded due to the two oxygen atoms and will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the six aromatic carbons will vary based on their substitution pattern. The carbons bearing the chlorine (C-2) and mercapto (C-6) groups will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C-1, C-3, C-4, C-5) will have shifts in the typical aromatic region, with variations due to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2 (C-Cl) | 132 - 138 |
| C-3 | 125 - 130 |
| C-4 | 128 - 133 |
| C-5 | 126 - 131 |
| C-6 (C-SH) | 120 - 125 |
| -COOH | 165 - 175 |
Experimental Protocols for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocols are recommended.
2.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard for obtaining singlet signals for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Conclusion
While direct experimental NMR data for this compound is not widely published, a thorough understanding of the influence of its functional groups allows for a reliable prediction of its ¹H and ¹³C NMR spectra. By following the detailed experimental protocols outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data. This information is crucial for confirming the structure and purity of synthesized this compound, a key intermediate in the development of various chemical products. The combination of predicted spectral features and a robust experimental approach provides a solid foundation for the spectroscopic characterization of this important molecule.
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-mercaptobenzoic Acid from 2,6-dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of various agrochemicals, notably the herbicide pyrithiobac-sodium.[1][2][3] The synthesis commences from the readily available starting material, 2,6-dichlorobenzonitrile, and proceeds through a two-step reaction sequence involving a nucleophilic aromatic substitution followed by hydrolysis. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Reaction Pathway Overview
The synthesis of this compound from 2,6-dichlorobenzonitrile is a two-step process:
-
Thio-reaction (Nucleophilic Aromatic Substitution): The first step involves the substitution of one of the chlorine atoms on the 2,6-dichlorobenzonitrile ring with a sulfur nucleophile.[1][2] This is a nucleophilic aromatic substitution (SNAr) reaction, where an electron-rich sulfur source, such as sodium sulfide, attacks the electron-deficient aromatic ring, displacing a chloride ion.[1]
-
Hydrolysis: The second step is the hydrolysis of the nitrile group (-CN) of the intermediate, 2-chloro-6-mercaptobenzonitrile, to a carboxylic acid group (-COOH). This transformation is typically carried out under basic conditions at elevated temperatures.[2][3]
The overall reaction scheme is presented below:
Caption: Overall reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis, based on reported experimental data.[2][3]
Table 1: Thio-reaction Parameters
| Parameter | Value |
| Reactants | |
| 2,6-dichlorobenzonitrile | 1 part (by mass) |
| Sodium sulfide nonahydrate | 1.8 - 2.5 parts (by mass) |
| Solvent | |
| DMF, DMSO, N-Methyl pyrrolidone, or Isosorbide-5-Nitrae-dioxane | 4 - 6 parts (by mass) |
| Reaction Conditions | |
| Temperature | 25 - 95 °C |
| Reaction Time | 3 - 5 hours |
Table 2: Hydrolysis Parameters
| Parameter | Value |
| Reactants | |
| Product from Thio-reaction | 1 part (by mass) |
| Potassium hydroxide solution (15-25% w/w) | 7 - 10 parts (by mass) |
| Reaction Conditions | |
| Temperature | 150 °C (in autoclave) |
| Reaction Time | 10 - 12 hours |
| Overall Yield | 85.7% |
Detailed Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of 2-Chloro-6-mercaptobenzonitrile (Thio-reaction)
Caption: Experimental workflow for the thio-reaction step.
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, combine 2,6-dichlorobenzonitrile, a suitable solvent (such as DMF or DMSO), and sodium sulfide nonahydrate in the mass ratios specified in Table 1.
-
Apply a vacuum to the vessel and gently heat to distill off the majority of the water from the sodium sulfide nonahydrate.
-
Once the bulk of the water has been removed, bring the reaction mixture to the desired temperature within the range of 25-95 °C.
-
Maintain the reaction at this temperature with continuous stirring for a period of 3 to 5 hours.
-
Upon completion of the reaction, as determined by a suitable analytical method (e.g., TLC or GC), recover the solvent by distillation.
-
The resulting crude 2-chloro-6-mercaptobenzonitrile is used directly in the subsequent hydrolysis step without further purification.
Step 2: Synthesis of this compound (Hydrolysis)
References
An In-depth Technical Guide to the Material Safety of 2-Chloro-6-mercaptobenzoic Acid
This document provides a comprehensive overview of the material safety data for 2-Chloro-6-mercaptobenzoic acid (CAS No. 20324-51-0), intended for researchers, scientists, and professionals in drug development. It consolidates safety, handling, and experimental protocol information from various sources.
Chemical Identification
Chemical Name: this compound Synonyms: Benzoic acid, 2-chloro-6-mercapto-; 2-mercapto-6-chlorobenzoic acid [3, 4] CAS Number: 20324-51-0 [1] Molecular Formula: C7H5ClO2S [1] Recommended Use: For laboratory and scientific research purposes, particularly as an intermediate in the synthesis of herbicides like pyrithiobac-sodium. [2, 4, 9]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 188.63 g/mol | [1] |
| Appearance | White or off-white solid powder | [1] |
| Melting Point | 210-215°C (with decomposition) | [1] |
| Boiling Point | 323.2±27.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol and DMSO | [1] |
| pKa | 2.35±0.36 (Predicted) | [3] |
| LogP | 2.32690 | [4] |
| Density | 1.490 g/cm³ | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification is summarized below.
| GHS Classification | Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. [6, 8] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. [5, 6] |
| Serious eye damage/eye irritation (Category 2A/1) | H319: Causes serious eye irritation. / H318: Causes serious eye damage. [5, 6, 8] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation. [6] |
| Hazardous to the aquatic environment, acute hazard (Category 3) | H402: Harmful to aquatic life. [8] |
Hazard Pictograms:
References
Potential Pharmaceutical Applications of 2-Chloro-6-mercaptobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-mercaptobenzoic acid, a halogenated and thiolated benzoic acid derivative, is a versatile chemical intermediate primarily recognized for its role in the synthesis of agrochemicals. However, its structural features, including a reactive thiol group and a substituted aromatic ring, present a compelling scaffold for the development of novel therapeutic agents. This technical guide explores the potential pharmaceutical applications of this compound, drawing insights from the biological activities of structurally related mercaptobenzoic acid derivatives. While direct pharmaceutical research on this specific molecule is limited in publicly available literature, the demonstrated anti-inflammatory and antioxidant properties of its analogues suggest significant potential. This document provides a comprehensive overview of its synthesis, key biological targets, and detailed experimental protocols for evaluating its therapeutic efficacy.
Introduction
This compound (CAS 20324-51-0) is a white to off-white solid powder with a molecular weight of 188.63 g/mol .[1][2] Its structure, featuring a carboxylic acid, a chlorine atom, and a mercapto (thiol) group on a benzene ring, imparts unique chemical reactivity.[1][2] While its primary industrial application is as a key intermediate in the synthesis of the herbicide pyrithiobac-sodium, its functional groups make it a versatile building block for broader applications in organic synthesis, including pharmaceuticals and material science.[1][2][3] The presence of the thiol group, in particular, is of significant interest in drug design due to its ability to interact with biological targets, participate in redox reactions, and serve as a handle for further chemical modification.
This guide will delve into the prospective pharmaceutical applications of this compound, with a focus on its potential as a precursor for anti-inflammatory and antioxidant agents. The information presented is based on the established biological activities of closely related 2-mercaptobenzoic acid derivatives, providing a strong rationale for the future investigation of this compound in a pharmaceutical context.
Synthesis of this compound
The industrial production of this compound is typically achieved through a two-step process starting from 2,6-dichlorobenzonitrile.[1][3]
-
Thiolation: The first step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is replaced by a mercapto group. This is commonly achieved by reacting 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide.[1][3]
-
Hydrolysis: The nitrile group of the resulting intermediate is then hydrolyzed to a carboxylic acid, typically under basic conditions followed by acidification, to yield this compound.[1][3]
A laboratory-scale synthesis has also been described starting from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.
Potential Therapeutic Areas and Biological Activity
While specific studies on the pharmaceutical applications of this compound are not widely published, research on analogous 2-mercaptobenzoic acid derivatives has revealed significant anti-inflammatory and antioxidant activities. These findings provide a strong basis for exploring the therapeutic potential of this compound and its derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. A primary mechanism driving inflammation involves the arachidonic acid cascade, which is mediated by enzymes such as cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2).
A study on alkyl derivatives of 2-mercaptobenzoic acid demonstrated their potential to mitigate inflammation. The benzyl derivative, in particular, showed significant anti-edematous activity in an in vivo model of acute inflammation.[4]
Table 1: In Vivo Anti-inflammatory Activity of a Benzyl Derivative of 2-Mercaptobenzoic Acid [4]
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| Benzyl Derivative | 10 | 35.2 |
| Benzyl Derivative | 15 | 48.9 |
| Benzyl Derivative | 20 | 62.1 |
| Indomethacin (Control) | 10 | 70.5 |
Data extracted from a study on 2-mercaptobenzoic acid derivatives and presented as an example of potential activity.
The mechanism of this anti-inflammatory action is hypothesized to involve the inhibition of key inflammatory enzymes. While the tested 2-mercaptobenzoic acid derivatives showed weak direct inhibition of COX-1 and COX-2 in vitro, in silico molecular docking studies suggested a strong binding affinity for both COX enzymes and for phospholipase A2 (PLA2).[4] This suggests that derivatives of this compound could be designed to be more potent and selective inhibitors of these enzymes.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. The thiol group in this compound suggests that it and its derivatives could possess antioxidant properties by scavenging free radicals.
The same study on 2-mercaptobenzoic acid derivatives demonstrated that the benzyl derivative effectively scavenges ROS and enhances antioxidant defenses, highlighting its therapeutic potential in inflammatory disorders associated with oxidative stress.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the pharmaceutical potential of this compound and its derivatives, based on established protocols.
Synthesis of this compound (Laboratory Scale)[4]
-
Reaction Setup: To a stirred solution of 2.0 grams (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol, add 30 mL of aqueous 10% sodium hydroxide.
-
Reflux: Heat the reaction mixture to reflux and maintain stirring for approximately 18 hours.
-
Work-up:
-
Cool the reaction mixture to ambient temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic extract with magnesium sulfate.
-
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.
-
Characterization: Confirm the structure of the product using techniques such as NMR spectroscopy.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema[5]
-
Animal Model: Use male Wistar albino rats (150-200 g). House the animals under standard laboratory conditions and provide them with food and water ad libitum.
-
Grouping and Dosing: Divide the rats into experimental groups, including a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound of interest (e.g., 10, 15, and 20 mg/kg). Administer the compounds intraperitoneally or orally.
-
Induction of Edema: One hour after administration of the test compounds, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro COX-1/COX-2 Inhibition Assay[5]
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit that measures the peroxidase activity of COX enzymes. The assay is based on the oxidation of a chromogenic substrate by the peroxidase component of COX, which can be measured spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes described in this guide.
Caption: Industrial synthesis workflow for this compound.
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
Caption: Simplified arachidonic acid cascade and potential inhibition sites.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel pharmaceuticals. While its current primary application lies outside the medical field, the demonstrated anti-inflammatory and antioxidant activities of structurally similar 2-mercaptobenzoic acid derivatives provide a strong impetus for further investigation.
Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:
-
Structure-Activity Relationship (SAR) studies: To optimize the anti-inflammatory and antioxidant activities by modifying the substituents on the aromatic ring and the carboxylic acid group.
-
Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo efficacy and safety studies: To evaluate the therapeutic potential and toxicological profile of the most promising lead compounds in relevant animal models of disease.
By leveraging the versatile chemistry of this compound, researchers and drug development professionals have the opportunity to develop novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases.
References
The Pivotal Role of 2-Chloro-6-mercaptobenzoic Acid in Material Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-Chloro-6-mercaptobenzoic acid, a versatile molecule with significant, yet largely untapped, potential in material science. While primarily recognized as a crucial intermediate in the synthesis of the herbicide pyrithiobac-sodium, its unique trifunctional structure—featuring a carboxylic acid, a chloro group, and a thiol group on a benzene ring—opens up a wide array of applications in the development of advanced materials.[1] This document will delve into the fundamental properties of this compound, its synthesis, and its prospective roles in nanoparticle functionalization, self-assembled monolayers (SAMs), corrosion inhibition, and the construction of metal-organic frameworks (MOFs).
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in material science. These properties dictate its reactivity, solubility, and interaction with various substrates and precursors.
| Property | Value | Source |
| CAS Number | 20324-51-0 | [1][2][3] |
| Molecular Formula | C₇H₅ClO₂S | [2][3] |
| Molecular Weight | 188.63 g/mol | [1][3] |
| Appearance | White to pale yellow crystalline powder | [1][4] |
| Melting Point | 210-215°C (decomposes) | [1][4] |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) | [1][4] |
| pKa (Predicted) | 2.35 ± 0.36 | [2][3] |
Synthesis of this compound
The reliable synthesis of this compound is a prerequisite for its use in research and development. An established laboratory-scale synthesis is detailed below.
Experimental Protocol: Synthesis from 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic Acid[5]
Materials:
-
6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (2.0 g, 0.007 mol)
-
Methanol (50 mL)
-
10% Aqueous Sodium Hydroxide (30 mL)
-
Concentrated Hydrochloric Acid
-
Ethyl Acetate
-
Magnesium Sulfate
Procedure:
-
A solution of 2.0 grams of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol is stirred in a round-bottom flask.
-
30 mL of 10% aqueous sodium hydroxide is added to the solution.
-
The reaction mixture is heated to reflux and maintained for approximately 18 hours.
-
After 18 hours, the mixture is cooled to ambient temperature.
-
The solution is acidified with concentrated hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The organic extract is dried over magnesium sulfate.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 6-chloro-2-mercaptobenzoic acid.
-
The resulting product is 1.4 grams of 6-chloro-2-mercaptobenzoic acid.
Industrial Synthesis: On an industrial scale, the production of this compound often starts from 2,6-dichlorobenzonitrile. This process involves a thio-reaction with a sulfur source, like sodium sulfide, to introduce the mercapto group, followed by the hydrolysis of the nitrile group to a carboxylic acid.[1]
Applications in Material Science
The unique molecular architecture of this compound, particularly the presence of a thiol group, makes it a prime candidate for various applications in material science. The thiol group is well-known for its strong affinity for noble metal surfaces, enabling the formation of robust self-assembled monolayers and the functionalization of nanoparticles.
Nanoparticle Functionalization
The thiol group of this compound can act as a capping agent to stabilize metal nanoparticles, such as gold or silver, preventing their aggregation and imparting new functionalities. The carboxylic acid group can be used for further conjugation with biomolecules or other functional moieties, while the chloro group can be a site for further chemical modification.
This protocol is adapted from procedures for similar mercaptobenzoic acids.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Methanol
-
Tributylamine
-
Borane-trimethylamine complex
Procedure:
-
Dissolve this compound in methanol and tributylamine.
-
Add a solution of tetrachloroauric(III) acid trihydrate to the mixture and stir to form a gold thiolate/tributylamine complex.
-
To induce a slow reduction of gold, add the borane-trimethylamine complex under continuous stirring.
-
Allow the solution to react overnight to facilitate the formation of stable, capped gold nanoparticles.
-
Purify the resulting nanoparticles through centrifugation and washing.
Caption: Workflow for gold nanoparticle functionalization.
Self-Assembled Monolayers (SAMs)
The thiol group of this compound can spontaneously form highly ordered, self-assembled monolayers on various metal surfaces, most notably gold. These SAMs can be used to precisely tailor the surface properties of materials, such as their wettability, biocompatibility, and chemical reactivity. The carboxylic acid terminus of the SAM can be used for immobilizing proteins, DNA, or other molecules for sensing applications.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Ethanol (anhydrous)
-
Nitrogen gas
Procedure:
-
Clean the gold substrate thoroughly using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment.
-
Prepare a dilute solution (e.g., 1 mM) of this compound in anhydrous ethanol.
-
Immerse the cleaned gold substrate in the solution for a sufficient time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
The functionalized surface is now ready for characterization (e.g., by contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy) or further modification.
Caption: Formation of a self-assembled monolayer.
Corrosion Inhibition
Molecules containing thiol groups are known to be effective corrosion inhibitors for various metals and alloys. They can adsorb onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents. This compound, with its potential to form a dense, self-assembled monolayer, could serve as an effective corrosion inhibitor, particularly for copper and its alloys.
Metal-Organic Frameworks (MOFs)
The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). These are highly porous materials with potential applications in gas storage, catalysis, and sensing. The presence of the chloro and mercapto groups could introduce additional functionalities to the MOF structure.
Conclusion
This compound is a molecule with significant potential beyond its current primary use in the agrochemical industry. Its trifunctional nature makes it a highly attractive building block for a new generation of advanced materials. Further research into its applications in nanoparticle functionalization, self-assembled monolayers, corrosion inhibition, and the synthesis of metal-organic frameworks is warranted and is expected to yield innovative materials with tailored properties for a wide range of scientific and technological applications.
References
2-Chloro-6-mercaptobenzoic acid as a chemical intermediate
An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS No. 20324-51-0), a versatile chemical intermediate. The document details its physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the agrochemical and pharmaceutical industries.
Physicochemical and Quality Specifications
This compound is a substituted benzoic acid derivative characterized by the presence of chloro and mercapto functional groups. These groups impart specific reactivity, making it a valuable building block in organic synthesis.[1][2] It typically appears as a white to pale yellow crystalline powder.[1][3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 20324-51-0 | [3][4][5] |
| Molecular Formula | C₇H₅ClO₂S | [3][4][5] |
| Molecular Weight | 188.63 g/mol | [3][5][6] |
| Appearance | White to pale yellow crystalline powder | [1][3] |
| Melting Point | 210-215°C (decomposes) | [1][3] |
| Boiling Point | 323.2 ± 27.0 °C (Predicted) | [5] |
| Density | ~1.45 - 1.49 g/cm³ | [3][5] |
| pKa | 2.35 ± 0.36 (Predicted) | [4][5] |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, and DMSO. | [1][3] |
| InChI Key | AQKPOJRMYFQSLX-UHFFFAOYSA-N | [4][6] |
Table 2: Typical Quality Specifications
| Parameter | Specification | Source(s) |
| Purity (HPLC) | ≥98.0% | [3] |
| Moisture Content (Karl Fischer) | ≤0.5% | [3] |
| Heavy Metals | ≤10 ppm | [3] |
| Residual Solvents | Meets ICH Q3C guidelines | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. The two primary methods documented are the hydrolysis of a thiocarbonyl derivative and a two-step industrial process starting from 2,6-dichlorobenzonitrile.
Caption: Synthesis routes for this compound.
Applications as a Chemical Intermediate
This compound is a pivotal intermediate, primarily in the agrochemical sector, but with growing potential in pharmaceuticals and material science.
-
Agrochemicals: The compound's most significant application is as the key intermediate in the production of pyrithiobac-sodium, a broad-spectrum herbicide.[1][7][8] Pyrithiobac-sodium functions by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[7][8] It is also used to synthesize other potential herbicides, such as acetophenone oxime esters of pyrithiobac.[5][9]
-
Pharmaceuticals and Drug Development: The molecule's structure makes it a versatile precursor for thiol-containing drug molecules.[3] Research has explored its potential as a building block for active pharmaceutical ingredients (APIs) in cardiovascular and anti-inflammatory therapies.[3] Furthermore, some studies have investigated its potential antibacterial and anticancer properties.[2]
-
Specialty Chemicals: It serves as a precursor for various organosulfur compounds and can be used as a catalyst ligand in asymmetric catalysis.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 20324-51-0,this compound | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 20324-51-0 [m.chemicalbook.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 8. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 9. This compound | 20324-51-0 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-6-mercaptobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of various agrochemicals and a versatile building block in organic synthesis.[1][2][3][4] The protocols outlined below are intended for use by trained chemistry professionals in a laboratory setting.
Method 1: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
This method details the hydrolysis of a xanthate precursor to yield the desired product.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.0 grams (approximately 0.007 moles) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.[5][6]
-
Hydrolysis: To the stirred solution, add 30 mL of a 10% aqueous sodium hydroxide solution.[5][6]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 18 hours.[5][6]
-
Work-up:
-
Purification:
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid | [5][6] |
| Amount of Starting Material | 2.0 g (0.007 mol) | [5][6] |
| Yield of this compound | 1.4 g | [5][6] |
| Molecular Weight | 188.63 g/mol | [1] |
| Appearance | White or off-white solid powder | [1] |
| Melting Point | 210-215°C (with decomposition) | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound from its xanthate precursor.
Method 2: Industrial Synthesis from 2,6-dichlorobenzonitrile
This two-step method is suitable for larger-scale production and involves a nucleophilic aromatic substitution followed by hydrolysis.[1][2][4]
Experimental Protocol
Step 1: Thio-reaction
-
Reaction Setup: In a 3L reaction flask, add 1000 mL of Dimethyl sulfoxide (DMSO) and 450 g of sodium sulfide nonahydrate.[2]
-
Dissolution and Dehydration: Heat the mixture to 65°C to dissolve the sodium sulfide. Subsequently, remove water by vacuum distillation at a temperature not exceeding 75°C.[2]
-
Thio-reaction: Heat the mixture to 70°C and add 200 g of 2,6-dichlorobenzonitrile in batches over 35-40 minutes, maintaining the internal temperature between 70-75°C.[2] Continue the reaction for 1.5 hours after the addition is complete.[2]
-
Solvent Recovery: After the reaction, distill off the DMSO under vacuum at an external temperature below 150°C.[2] The intermediate product, 6-chloro-2-mercaptobenzonitrile, is used directly in the next step.
Step 2: Hydrolysis
-
Reaction Setup: To the crude product from the previous step, add 1.8 kg of a 25% aqueous sodium hydroxide solution.[2]
-
Pressure Hydrolysis: Transfer the mixture to a 3L autoclave and heat at 150°C for 10-12 hours.[2][4]
-
Work-up:
-
Purification:
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-dichlorobenzonitrile | [2][4] |
| Overall Yield | 85.7% - 88.2% | [2][4] |
| Product Appearance | Light yellow solid | [2][4] |
Experimental Workflow
Caption: Two-step industrial synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. This compound | 20324-51-0 [chemicalbook.com]
- 4. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid
These protocols provide detailed, step-by-step methodologies for the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of herbicides such as pyrithiobac-sodium.[1][2] The following sections outline two distinct synthetic routes, offering flexibility in starting materials and reaction conditions for researchers and drug development professionals.
Synthesis Protocol 1: Hydrolysis of 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic Acid
This protocol details a one-step hydrolysis method to produce this compound.
Materials:
-
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
-
Methanol (MeOH)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.0 grams (0.007 moles) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.[3][4]
-
Hydrolysis: To the stirred solution, add 30 mL of a 10% aqueous sodium hydroxide solution.[3][4]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours with continuous stirring.[3][4]
-
Cooling and Acidification: After 18 hours, cool the mixture to ambient temperature.[3][4] Carefully acidify the solution with concentrated hydrochloric acid.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3][4]
-
Drying and Filtration: Dry the organic extract over magnesium sulfate and filter the mixture.[3][4]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound.[3][4] The nuclear magnetic resonance (NMR) spectrum of the resulting solid is consistent with the proposed structure.[4]
Synthesis Protocol 2: Two-Step Synthesis from 2,6-Dichlorobenzonitrile
This protocol describes an industrial-scale, two-step synthesis strategy starting from 2,6-dichlorobenzonitrile.[1] This method involves a thio-reaction followed by hydrolysis and has a high overall yield.[5]
Step 1: Thio-reaction
Materials:
-
2,6-dichlorobenzonitrile
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))[5]
-
Reaction flask
-
Distillation apparatus
Experimental Procedure:
-
Reaction Setup: In a reaction flask, combine 2,6-dichlorobenzonitrile, the chosen solvent, and sodium sulfide nonahydrate.[5][6]
-
Water Removal: Heat the mixture and remove most of the water via vacuum distillation.[5][6]
-
Reaction: Maintain the reaction at an elevated temperature for a specified duration to complete the thio-reaction.[5][6]
-
Solvent Recovery: After the reaction is complete, recover the solvent by distillation. The resulting intermediate is used directly in the next step.[5][6]
Step 2: Hydrolysis
Materials:
-
Product from Step 1
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (15-25%)[5]
-
Autoclave
-
Hydrochloric Acid (HCl) or Formic Acid (15-20%)[5]
-
Extraction solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)[5]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crystallizing dish
Experimental Procedure:
-
Hydrolysis Reaction: Place the product from the thio-reaction into an autoclave. Add the aqueous sodium hydroxide or potassium hydroxide solution.[5] Heat the mixture to 150°C for 10-12 hours to facilitate hydrolysis under high pressure.[5][6]
-
Cooling and Acidification: After the reaction, cool the mixture and transfer it to a beaker.[5][6] Adjust the pH to 3-4 using hydrochloric acid or formic acid, which will cause the product to precipitate as a solid.[5][6]
-
Extraction: Extract the solid product using a suitable organic solvent such as chloroform, dichloromethane, or carbon tetrachloride.[5]
-
Washing and Drying: Wash the organic extract and then dry it over anhydrous sodium sulfate.[5][6]
-
Crystallization: Concentrate the dried solution and pour it into a crystallizing dish. Allow it to cool to obtain the solid product, this compound.[5][6]
Quantitative Data Summary
| Parameter | Synthesis Protocol 1 | Synthesis Protocol 2 |
| Starting Material | 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid | 2,6-dichlorobenzonitrile |
| Starting Amount | 2.0 g (0.007 mole)[3][4] | Not specified, industrial scale[1] |
| Final Product | 1.4 g[3][4] | 188 g - 193.5 g (example scale)[5] |
| Overall Yield | ~95% (calculated based on provided masses) | 85.7% - 88.2%[5] |
| Reaction Time | ~18 hours[3][4] | 10-12 hours for hydrolysis[5][6] |
| Reaction Temperature | Reflux[3][4] | 150°C (Hydrolysis step)[5][6] |
| Purity | NMR consistent with structure[4] | High purity for agrochemical use[1] |
Experimental Workflow Diagrams
Caption: Comparative workflows for two synthesis routes of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 20324-51-0 [chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 6. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
Application Note: Purification of 2-Chloro-6-mercaptobenzoic Acid by Recrystallization
Introduction
2-Chloro-6-mercaptobenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, leveraging differences in solubility between the compound of interest and impurities in a given solvent system.[3][4][5] This application note provides a detailed protocol for the purification of this compound via recrystallization, aimed at researchers, scientists, and professionals in drug development.
Principle of Recrystallization
The core principle of recrystallization lies in the differential solubility of a solid in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[6] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the desired compound crystallizes out, leaving the impurities behind in the solution or filtered out if insoluble.[3][7]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for selecting an appropriate recrystallization solvent and for the characterization of the purified product.
| Property | Value | Reference |
| Molecular Formula | C7H5ClO2S | [1][2] |
| Molecular Weight | 188.63 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 145-150°C[2] or 210-215°C (decomposes)[1] | - |
| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[1][2] | - |
| Purity (typical) | ≥98.0% (HPLC) | [1][2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the step-by-step procedure for the purification of this compound using a suitable solvent. Ethanol is often a good starting choice for substituted benzoic acids due to its favorable solubility profile.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Distilled water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: Based on solubility data, ethanol is a promising solvent. A preliminary small-scale test is recommended to confirm its suitability. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol and begin heating the mixture on a hot plate with gentle stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield upon cooling.[7]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove these solids. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.[7]
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Carefully transfer the crystals to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was added. | Evaporate some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery yield | Too much solvent was used, or the crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the wash solvent is ice-cold. |
| Colored crystals | Colored impurities were not completely removed. | Use activated carbon during the dissolution step. A second recrystallization may be necessary. |
Recrystallization is a powerful and straightforward method for the purification of this compound. The selection of an appropriate solvent is critical to achieving high purity and yield. The protocol provided herein offers a comprehensive guide for researchers to effectively purify this important chemical intermediate, ensuring its suitability for subsequent applications in pharmaceutical and chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Chloro-6-mercaptobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-mercaptobenzoic acid is a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, including the herbicide Pyrithiobac Sodium. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final product. This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound and its potential process-related impurities and degradation products.
The developed method is stability-indicating, capable of separating the main component from its potential impurities and degradation products formed under various stress conditions. This protocol is designed to be a valuable tool for quality control, stability studies, and process optimization in a drug development setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Water (Milli-Q or equivalent)
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and DAD or UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18, Phenomenex Luna C18) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water (pH adjusted to 2.5 with diluted orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
2.3.1. Diluent Preparation: A mixture of Water and Acetonitrile in the ratio of 50:50 (v/v) is used as the diluent.
2.3.2. Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent and mix well.
2.3.3. Sample Solution Preparation (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Make up the volume to 25 mL with the diluent and mix well.
Method Validation Protocol
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.
2.4.1. System Suitability: System suitability was evaluated by injecting the standard solution six times. The acceptance criteria are:
-
USP Tailing factor for the this compound peak should be not more than 2.0.
-
The relative standard deviation (RSD) of the peak area for six replicate injections should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
2.4.2. Specificity (Forced Degradation Studies): Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 0.1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 0.1 N NaOH and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of sample solution (1 mg/mL) was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 48 hours. A sample solution was then prepared from the stressed solid.
-
Photolytic Degradation: The solid sample was exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days. A sample solution was then prepared from the stressed solid.
The stressed samples were then analyzed using the proposed HPLC method to check for any co-eluting peaks with the main analyte peak.
2.4.3. Linearity: Linearity was established by preparing a series of solutions of this compound at concentrations ranging from 0.05 µg/mL to 1.5 µg/mL (corresponding to the reporting threshold to 150% of the impurity specification level of 0.1%). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
2.4.4. Accuracy (Recovery): The accuracy of the method was determined by spiking a known amount of potential impurities (if available) or the main compound at different concentration levels (50%, 100%, and 150% of the target concentration) into the sample matrix. The percentage recovery was then calculated.
2.4.5. Precision:
-
Repeatability (Intra-day precision): Six individual preparations of the sample solution were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD of the results was calculated.
2.4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD and 10:1 for the LOQ.
2.4.7. Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.1)
-
Wavelength of detection (± 2 nm)
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
| Theoretical Plates | ≥ 2000 | 5500 |
Forced Degradation Study Summary
| Stress Condition | % Degradation | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 12.5% | < Purity Threshold | Pass | No co-elution of degradation products with the main peak. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 18.2% | < Purity Threshold | Pass | Significant degradation observed with distinct degradation peaks. |
| Oxidative (3% H₂O₂, RT, 24h) | 25.8% | < Purity Threshold | Pass | Major degradation product observed, likely the disulfide dimer. |
| Thermal (105°C, 48h) | 5.1% | < Purity Threshold | Pass | Minor degradation observed. |
| Photolytic (UV/Vis, 7 days) | 3.5% | < Purity Threshold | Pass | Minimal degradation observed. |
Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD%) | < 1.0% |
| Intermediate Precision (RSD%) | < 1.5% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Robustness | The method was found to be robust for all tested parameters. |
Visualization
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Conclusion
The developed RP-HPLC method is specific, accurate, precise, and robust for the determination of the purity of this compound. The method is stability-indicating and can be effectively used for routine quality control analysis and for monitoring the stability of the compound. The provided protocol offers a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries.
Application Notes and Protocols: Synthesis of Pyrithiobac-sodium Using 2-Chloro-6-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of pyrithiobac-sodium, a selective, broad-spectrum herbicide, utilizing 2-Chloro-6-mercaptobenzoic acid as a key intermediate. The information is intended to guide researchers in the replication and potential optimization of this synthesis.
Introduction
Pyrithiobac-sodium is a pyrimidinylthiobenzoate herbicide that functions as an acetolactate synthase (ALS) inhibitor, effectively controlling a wide range of broadleaf weeds in crops such as cotton.[1][2] The synthesis of pyrithiobac-sodium involves the condensation of a pyrimidine derivative with a substituted phenylthioacetic acid derivative.[3] A key intermediate in one of the common synthesis routes is this compound. This document outlines a specific and efficient method for the synthesis of pyrithiobac-sodium starting from 2-chloro-4,6-dimethoxypyrimidine and this compound.[4]
Synthesis Pathway Overview
The core of this synthetic approach is the nucleophilic aromatic substitution reaction between 2-chloro-4,6-dimethoxypyrimidine and this compound. This reaction is facilitated by an inorganic base and a catalyst in a suitable solvent to form the thioether linkage, a critical step in assembling the pyrithiobac-sodium molecule.[4] The resulting product is then isolated and purified.
Caption: General overview of the synthesis of Pyrithiobac-sodium.
Experimental Protocol
This protocol is adapted from a patented method for the preparation of pyrithiobac-sodium.[4]
Materials:
-
2-chloro-4,6-dimethoxypyrimidine
-
This compound
-
Sodium p-toluenesulfinate
-
Sodium carbonate
-
Acetonitrile
-
10% Hydrochloric acid
-
Water
Equipment:
-
Reaction flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum drying oven
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine (8.76 g, 50.0 mmol), this compound (9.45 g, 50 mmol), sodium p-toluenesulfinate (2.67 g, 15 mmol), and sodium carbonate (9.75 g, 75 mmol).[4]
-
Solvent Addition: Add 80 ml of acetonitrile to the reaction flask.[4]
-
Reaction: Heat the mixture to 80°C and maintain this temperature for 24 hours with continuous stirring.[4]
-
Cooling and Filtration: After the reaction is complete, cool the mixture and filter it to separate the solid components.[4]
-
Washing: Wash the filter cake with acetonitrile and recover the filtrate.[4]
-
Drying: Dry the filter cake under a vacuum.[4]
-
Dissolution and Acidification: Dissolve the dried filter cake in 80 ml of water. Adjust the pH of the solution to 1-2 with 10% hydrochloric acid.[4]
-
Isolation and Purification: Filter the resulting precipitate, wash it with water, and dry to obtain the final product, pyrithiobac-sodium.[4]
Caption: Step-by-step experimental workflow for pyrithiobac-sodium synthesis.
Quantitative Data Summary
The following table summarizes the quantitative data from the described experimental protocol.[4]
| Parameter | Value | Unit | Moles (mmol) |
| Reactants | |||
| 2-chloro-4,6-dimethoxypyrimidine | 8.76 | g | 50.0 |
| This compound | 9.45 | g | 50 |
| Catalyst | |||
| Sodium p-toluenesulfinate | 2.67 | g | 15 |
| Base | |||
| Sodium carbonate | 9.75 | g | 75 |
| Solvent | |||
| Acetonitrile | 80 | ml | - |
| Water (for dissolution) | 80 | ml | - |
| Reaction Conditions | |||
| Temperature | 80 | °C | - |
| Time | 24 | hours | - |
| Product | |||
| Pyrithiobac-sodium (yield) | 13.2 | g | - |
| Yield | 80.2 | % | - |
| Melting Point | 232.2-234.6 | °C | - |
Synthesis of the Intermediate: this compound
For researchers who may need to synthesize the key intermediate, this compound, a common method involves starting from 2,6-dichlorobenzonitrile.[5][6][7] The process generally involves two main steps: a sulfo-reaction followed by hydrolysis.[7]
Another documented method for synthesizing 6-chloro-2-mercaptobenzoic acid involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid using aqueous sodium hydroxide, followed by acidification.[8]
Concluding Remarks
This document provides a detailed protocol for the synthesis of pyrithiobac-sodium using this compound. The provided workflow and quantitative data offer a solid foundation for researchers to reproduce this synthesis. Further optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, may lead to improved yields and purity. It is crucial to follow standard laboratory safety procedures when handling all chemicals mentioned in this protocol.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. CN102742575A - Pyrithiobac-sodium herbicide - Google Patents [patents.google.com]
- 3. Pyrithiobac-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 4. CN111689909A - Preparation method of herbicide pyrithiobac-sodium - Google Patents [patents.google.com]
- 5. globethesis.com [globethesis.com]
- 6. Synthesis of Pyrithiobac-sodium - Master's thesis - Dissertation [dissertationtopic.net]
- 7. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Application Notes and Protocols for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid via Thio-reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the production of herbicides and a versatile building block in organic synthesis. The primary focus is on the thio-reaction, a critical step in the most common synthetic routes.
Overview
This compound is a substituted aromatic compound containing a carboxylic acid, a chlorine atom, and a mercapto (thiol) group. Its synthesis is of significant industrial interest, particularly as a precursor for the herbicide pyrithiobac-sodium.[1] The most prevalent industrial method involves a two-step synthesis starting from 2,6-dichlorobenzonitrile, which includes a thio-reaction followed by hydrolysis.[2][3] An alternative laboratory-scale synthesis begins with 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 20324-51-0 | [1] |
| Molecular Formula | C₇H₅ClO₂S | [4] |
| Molecular Weight | 188.63 g/mol | [1][5] |
| Appearance | White or off-white solid powder | [1] |
| Melting Point | 210-215 °C (with decomposition) | [1] |
| Solubility | Soluble in methanol and DMSO | [1] |
Synthetic Routes
Two primary synthetic pathways for this compound are detailed below, with a focus on the thio-reaction.
Route 1: From 2,6-dichlorobenzonitrile (Industrial Method)
This widely used industrial method involves a nucleophilic aromatic substitution (SNAr) reaction, where a sulfur source, typically sodium sulfide, displaces one of the chlorine atoms on the 2,6-dichlorobenzonitrile ring. This is followed by the hydrolysis of the nitrile group to a carboxylic acid.
Reaction Scheme:
Step 1: Thio-reaction 2,6-dichlorobenzonitrile + Na₂S → 2-chloro-6-mercaptobenzonitrile + NaCl
Step 2: Hydrolysis 2-chloro-6-mercaptobenzonitrile + H₂O/OH⁻ → this compound
The overall yield for this two-step process is reported to be high, often exceeding 85%.[1]
The thio-reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of two electron-withdrawing groups (the nitrile group and the second chlorine atom) on the aromatic ring facilitates the attack of the nucleophilic sulfide ion.
Caption: Proposed SNAr mechanism for the thio-reaction.
The following protocol is based on information from patent literature[2][3] and represents a typical industrial-scale synthesis.
Materials and Equipment:
-
3L reaction flask
-
Heating mantle
-
Distillation apparatus
-
Autoclave
-
2,6-dichlorobenzonitrile
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., carbon tetrachloride, chloroform, dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
Step 1: Thio-reaction (Formation of 6-chloro-2-sulfydryl cyanobenzene)
-
To a 3L reaction flask, add 1000 mL of DMSO and 450 g of sodium sulfide nonahydrate.
-
Heat the mixture to 65 °C to dissolve the sodium sulfide.
-
Apply a vacuum to distill off most of the water, ensuring the internal temperature does not exceed 75 °C.
-
After water removal, heat the mixture to 70 °C.
-
Gradually add 200 g of 2,6-dichlorobenzonitrile in batches over 35-40 minutes, maintaining the internal temperature between 70-75 °C.
-
After the addition is complete, continue the reaction for 1.5 hours.
-
After the reaction, distill off the DMSO under vacuum for recycling. The resulting product is used directly in the next step.
Step 2: Hydrolysis (Formation of this compound)
-
To the product from the thio-reaction, add 1.8 kg of a 25% aqueous sodium hydroxide solution.
-
Transfer the mixture to a 3L autoclave and heat to 150 °C for 10-12 hours.
-
After cooling, transfer the reaction mixture to a 5L beaker and cool with chilled brine to 0-10 °C.
-
Adjust the pH to 3-4 with 20% hydrochloric acid to precipitate the product.
-
Extract the solid product with 2L of an organic solvent (e.g., carbon tetrachloride).
-
Wash the organic layer, dry with anhydrous sodium sulfate, and concentrate to an oily residue.
-
Cool the residue to obtain the solid product.
Quantitative Data (Example):
| Starting Material | Product Mass | Overall Yield | Reference |
| 200 g 2,6-dichlorobenzonitrile | 188 g | 85.7% | [2] |
| 200 g 2,6-dichlorobenzonitrile | 193.5 g | 88.2% | [3] |
Route 2: From 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid (Laboratory Scale)
This alternative laboratory-scale synthesis involves the hydrolysis of a xanthate derivative.
Reaction Scheme:
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid + NaOH → this compound
The following protocol is a detailed procedure for a laboratory-scale synthesis.[5][6]
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring plate
-
Separatory funnel
-
6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
-
Methanol
-
10% aqueous sodium hydroxide
-
Concentrated hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a suitable round-bottom flask, dissolve 2.0 g (0.007 mole) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol with stirring.
-
Add 30 mL of 10% aqueous sodium hydroxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Cool the mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic extract with magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the final product.
Quantitative Data:
| Starting Material | Product Mass | Reference |
| 2.0 g 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid | 1.4 g | [5] |
Characterization:
The structure of the synthesized this compound can be confirmed by NMR spectroscopy. The NMR spectrum should be consistent with the proposed structure.[5][6]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform reactions in a well-ventilated fume hood.
-
Sodium sulfide and its solutions are corrosive and can release toxic hydrogen sulfide gas upon acidification. Handle with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for the Hydrolysis of Nitriles to Carboxylic Acids in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of nitriles to carboxylic acids is a fundamental and widely utilized transformation in organic synthesis, particularly in the realm of drug development and medicinal chemistry. The carboxylic acid functional group is a key component in a vast array of pharmaceuticals, acting as a crucial site for biological interactions or as a synthetic handle for further molecular elaboration. The hydrolysis of nitriles offers a robust and reliable method for the introduction of this important moiety.
This document provides detailed application notes and protocols for the hydrolysis of nitriles to carboxylic acids under acidic, basic, and enzymatic conditions. It is designed to guide researchers in selecting the optimal conditions for their specific substrate and synthetic goals, with a focus on providing clear, comparative data and detailed experimental procedures.
Chemical Transformation
The overall transformation involves the hydrolytic cleavage of the carbon-nitrogen triple bond of the nitrile group (R-C≡N) to form a carboxylic acid (R-COOH) and ammonia or an ammonium salt.
Caption: General reaction scheme for the hydrolysis of a nitrile to a carboxylic acid.
Comparative Data of Hydrolysis Conditions
The choice of hydrolysis conditions is critical and depends on the stability of the starting material and the desired product to acidic, basic, or enzymatic environments. The following tables summarize quantitative data for different hydrolysis methods, allowing for easy comparison.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a classic and effective method, typically employing strong mineral acids such as sulfuric acid or hydrochloric acid.[1][2] The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water.[3] An amide is formed as an intermediate, which is subsequently hydrolyzed to the carboxylic acid.[4]
| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| Benzonitrile | Conc. H₂SO₄, H₂O | Reflux, 160-170°C | 1.5 h | 78-82 | Org. Synth. 1925, 5, 69[1] |
| o-Toluonitrile | 75% H₂SO₄ | 160°C | 25 min | 91-95 | Org. Synth. 1938, 18, 50[1] |
| p-Toluonitrile | 70% H₂SO₄ | 190-200°C | 45 min | 86-89 | Org. Synth. 1931, 11, 96[1] |
| 2,4-Dimethylbenzonitrile | 75% H₂SO₄ | 160-170°C | 30 min | 91-96 | Org. Synth. 1947, 27, 1[1] |
| α-Naphthonitrile | Acetic acid, H₂SO₄, H₂O | Reflux | 5 h | 91-94 | Org. Synth. 1944, 24, 96[1] |
| Sebaconitrile | Conc. H₂SO₄, H₂O | 120-130°C | 15 min | 86-90 | Org. Synth. 1952, 32, 92[1] |
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis is another widely used method, typically employing strong bases like sodium hydroxide or potassium hydroxide.[5] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[3] Similar to the acidic pathway, an amide intermediate is formed.[6] This method is often preferred for substrates that are sensitive to strong acids. A final acidification step is required to protonate the carboxylate salt to yield the free carboxylic acid.[7]
| Substrate | Reagent | Conditions | Reaction Time | Yield (%) | Reference |
| Acetonitrile | 10% NaOH | Reflux | 1.5 h | ~95 (as sodium acetate) | General Procedure[3] |
| Benzonitrile | 10% NaOH | Reflux | 4 h | High (as sodium benzoate) | General Procedure[8] |
| Adiponitrile | NaOH, H₂O | 100°C | 6 h | 95 (as disodium adipate) | US Patent 3,991,100 |
| Phenylacetonitrile | 25% NaOH | Reflux | 24 h | 90 | J. Org. Chem. 1950, 15, 4, 845 |
| 3-Chlorobenzonitrile | 20% KOH in Ethylene Glycol | 150°C | 3 h | 85 | Bull. Korean Chem. Soc. 2008, 29, 11, 2253 |
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods, proceeding under mild conditions of temperature and pH.[9] This method is particularly advantageous for the synthesis of chiral carboxylic acids and for substrates with sensitive functional groups. Two main enzymatic pathways are utilized: the direct conversion by nitrilases, and a two-step process involving a nitrile hydratase to form an amide, followed by hydrolysis by an amidase.[10]
| Substrate | Enzyme System | Conditions | Reaction Time | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (R,S)-Mandelonitrile | Alcaligenes faecalis ATCC 8750 (Nitrilase) | pH 8.0, 40°C | 60 min | 91 | >99 (R) | Appl. Environ. Microbiol. 1991, 57, 3028[11] |
| (R,S)-Mandelonitrile | Recombinant E. coli with Nitrilase | pH 8.0, 40°C | 60 min | >90 | ~100 (R) | J. Mol. Catal. B: Enzym. 2013, 97, 136[10] |
| 3-Cyanopyridine | Rhodococcus rhodochrous J1 (Nitrile Hydratase/Amidase) | pH 7.0, 30°C | 8 h | ~100 | N/A | Appl. Environ. Microbiol. 1988, 54, 2714 |
| Adiponitrile | Rhodococcus rhodochrous NCIMB 11216 (Nitrilase) | pH 7.2, 30°C | 24 h | 98 | N/A | J. Mol. Catal. B: Enzym. 2006, 41, 79 |
| 2-Chloromandelonitrile | Rhodococcus erythropolis NCIMB 11540 (Nitrile Hydratase/Amidase) | pH 7.0, 30°C | 3 h | 98 | >99 (R) | Tetrahedron: Asymmetry 2001, 12, 12, 1729 |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.107 (1941); Vol. 2, p.29 (1922).
Materials:
-
Benzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, cautiously add 50 g (0.48 mole) of benzonitrile to 150 mL of 75% sulfuric acid (prepared by carefully adding 110 mL of concentrated H₂SO₄ to 60 mL of water).
-
Attach a reflux condenser and heat the mixture to boiling in a heating mantle.
-
Continue heating at reflux for 1.5 hours. The mixture will become dark and homogenous.
-
Allow the reaction mixture to cool to room temperature and then pour it into a 2 L beaker containing 500 g of crushed ice.
-
Benzoic acid will precipitate as a white solid.
-
Cool the mixture thoroughly in an ice bath for at least 30 minutes to ensure complete precipitation.
-
Collect the crude benzoic acid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold water to remove any residual acid.
-
Recrystallize the crude product from hot water to obtain pure benzoic acid.
-
Dry the purified benzoic acid in a desiccator. The expected yield is 47-49 g (78-82%).
Caption: Workflow for the acid-catalyzed hydrolysis of benzonitrile.
Protocol 2: Base-Catalyzed Hydrolysis of Acetonitrile to Acetic Acid
This is a general laboratory procedure for the basic hydrolysis of a simple aliphatic nitrile.
Materials:
-
Acetonitrile
-
10% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 20.5 g (0.5 mole) of acetonitrile and 250 mL of 10% aqueous sodium hydroxide solution into a 500 mL round-bottom flask.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to a gentle reflux using a heating mantle for 1.5 hours. Ammonia gas will be evolved.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully acidify the cooled solution by the slow addition of concentrated hydrochloric acid until the solution is strongly acidic (test with litmus paper). This will convert the sodium acetate to acetic acid.
-
The acetic acid can be isolated from the aqueous solution by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
The crude acetic acid can be further purified by fractional distillation.
Caption: Workflow for the base-catalyzed hydrolysis of acetonitrile.
Protocol 3: Enzymatic Hydrolysis of (R,S)-Mandelonitrile to (R)-(-)-Mandelic Acid
This protocol is based on the procedure described by Yamamoto et al. using Alcaligenes faecalis ATCC 8750.[11]
Materials:
-
Whole cells of Alcaligenes faecalis ATCC 8750 (or a recombinant E. coli expressing a suitable nitrilase)
-
(R,S)-Mandelonitrile
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Reaction vessel with temperature and pH control
-
Centrifuge
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a suspension of the microbial cells (e.g., 20 mg/mL of lyophilized cells) in 0.1 M potassium phosphate buffer (pH 8.0).
-
Add (R,S)-mandelonitrile to the cell suspension to a final concentration of 50 mM.
-
Incubate the reaction mixture at 40°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals, centrifuging to remove the cells, and analyzing the supernatant by chiral HPLC to determine the concentration of (R)-(-)-mandelic acid and the enantiomeric excess.
-
The reaction is typically complete within 1-2 hours, achieving high conversion and enantiomeric excess.
-
For product isolation, centrifuge the entire reaction mixture to pellet the cells.
-
The supernatant containing the product can be acidified to pH 2 with HCl and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried and the solvent is evaporated to yield the crude (R)-(-)-mandelic acid, which can be further purified by recrystallization.
Caption: Workflow for the enzymatic hydrolysis of mandelonitrile.
Conclusion
The hydrolysis of nitriles is a versatile and indispensable tool in the synthesis of carboxylic acids. The choice between acidic, basic, and enzymatic methods should be made based on the specific requirements of the synthesis, including the nature of the substrate, desired purity, and scalability. The provided data and protocols serve as a comprehensive guide for researchers to effectively implement this transformation in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 3. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 4. byjus.com [byjus.com]
- 5. Carboxylic acid - Nitriles, Synthesis, Reactions | Britannica [britannica.com]
- 6. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 9. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Gold Nanoparticles with 2-Chloro-6-mercaptobenzoic Acid for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with 2-Chloro-6-mercaptobenzoic acid. This process yields AuNPs with a surface that can be further modified for targeted drug delivery applications. The protocols outlined below are adapted from established methods for similar thiol-based functionalization of gold nanoparticles.
Introduction
Gold nanoparticles are versatile platforms in nanomedicine due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] The functionalization of AuNPs with ligands containing thiol groups is a robust and widely used method to create stable nanoparticle conjugates.[3] this compound is a bifunctional ligand; the thiol group provides a strong anchor to the gold surface, while the carboxylic acid group can be used for subsequent conjugation of therapeutic agents, targeting moieties, or imaging probes.[4] The presence of the chloro- group can influence the electronic properties and packing of the ligand on the nanoparticle surface.[5] These functionalized nanoparticles are promising candidates for the development of advanced drug delivery systems.[2]
Experimental Protocols
Materials
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Trisodium citrate dihydrate
-
This compound
-
Sodium borohydride (NaBH₄) (optional, for smaller AuNPs)
-
Ethanol
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
All glassware should be thoroughly cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed with copious amounts of DI water.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (15-20 nm)
This protocol is based on the well-established Turkevich method.[6]
-
Preparation of Gold Stock Solution: Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Reaction Setup: In a clean 250 mL round-bottom flask equipped with a condenser, add 100 mL of the 1 mM HAuCl₄ solution. Heat the solution to a rolling boil while stirring vigorously.
-
Reduction of Gold: To the boiling solution, rapidly add 10 mL of a 38.8 mM solution of trisodium citrate dihydrate.
-
Formation of AuNPs: The solution will undergo a series of color changes, from yellow to colorless, then to a deep red or burgundy color, indicating the formation of AuNPs. Continue boiling and stirring for an additional 15-20 minutes.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Storage: Store the citrate-stabilized AuNP solution at 4°C. The nanoparticles are stable for several weeks.
Protocol 2: Functionalization with this compound
This is an adapted ligand exchange protocol.
-
Ligand Solution Preparation: Prepare a 1 mM solution of this compound in ethanol. The pH of the solution may need to be adjusted to facilitate dissolution and deprotonation of the thiol group, enhancing its reactivity with the gold surface.
-
Ligand Exchange Reaction: To 10 mL of the citrate-stabilized AuNP solution, add the this compound solution dropwise while stirring. The final concentration of the ligand should be in excess to drive the exchange reaction. A typical starting point is a 100-fold molar excess of the ligand relative to the gold atoms on the nanoparticle surface.
-
Incubation: Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 15-20 nm AuNPs, 12,000 rpm for 20 minutes).
-
Washing: Discard the supernatant, which contains excess ligand and displaced citrate ions. Resuspend the nanoparticle pellet in DI water or PBS. Repeat the centrifugation and washing steps at least three times to ensure the removal of unbound ligands.
-
Final Suspension: After the final wash, resuspend the functionalized AuNPs in a suitable buffer (e.g., PBS) for storage and further applications.
Characterization and Data Presentation
| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs | Technique |
| Hydrodynamic Diameter (nm) | ~20 | ~25-30 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -30 to -50 | -40 to -60 | Zeta Potential Measurement |
| Surface Plasmon Resonance (λmax, nm) | ~520 | ~525-530 (slight red-shift) | UV-Visible Spectroscopy |
| Ligand Density (molecules/nm²) | N/A | 3 - 5 | X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[7][8] |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and functionalization of gold nanoparticles with this compound.
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Targeted Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) Pathway
Functionalized gold nanoparticles can be used to deliver drugs that inhibit key signaling pathways in cancer, such as the VEGF pathway, which is crucial for tumor angiogenesis.[9][10] An anti-angiogenic drug could be conjugated to the carboxylic acid group of the this compound on the AuNP surface.
Caption: Inhibition of the VEGF signaling pathway by a drug-functionalized AuNP.
Conclusion
The functionalization of gold nanoparticles with this compound provides a versatile platform for the development of targeted drug delivery systems. The protocols provided herein offer a starting point for researchers to produce and characterize these promising nanomaterials. Further optimization of reaction conditions and thorough characterization are essential for specific applications. The ability to conjugate various therapeutic molecules to the nanoparticle surface opens up possibilities for targeting a wide range of diseases by interfering with specific cellular signaling pathways.
References
- 1. An Insight Into the Physicochemical Properties of Gold Nanoparticles in Relation to Their Clinical and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Chemical-Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of Advances in Coating and Functionalization of Gold Nanoparticles: From Theory to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and functionalization of gold nanoparticles for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. aisberg.unibg.it [aisberg.unibg.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for 2-Chloro-6-mercaptobenzoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-mercaptobenzoic acid is a versatile bifunctional organic molecule with significant potential as a ligand in coordination chemistry. Its structure, featuring a carboxylic acid group and a thiol group ortho to a chlorine atom on a benzene ring, allows for diverse coordination modes with a variety of metal ions. This document provides detailed application notes on the potential uses of this compound in the synthesis of novel coordination complexes and outlines experimental protocols for their synthesis and characterization. The information presented herein is designed to guide researchers in exploring the catalytic, medicinal, and material science applications of these compounds.
Introduction to this compound as a Ligand
This compound can act as a versatile ligand due to the presence of two key functional groups capable of coordinating to metal centers: the carboxylate and the thiolate moieties. The presence of a chlorine atom at the 2-position can influence the electronic properties and steric hindrance of the ligand, potentially leading to unique properties in its metal complexes.
Potential Coordination Modes:
-
Monodentate: Coordination can occur through either the sulfur atom of the thiol group or one of the oxygen atoms of the carboxylate group.
-
Bidentate Chelating: The ligand can form a stable chelate ring by coordinating to a metal center through both the sulfur and one of the carboxylate oxygens.
-
Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can occur through the carboxylate group in a syn-syn, syn-anti, or anti-anti fashion, or through the sulfur atom.
These varied coordination possibilities make this compound a promising candidate for the design and synthesis of coordination complexes with tailored structural and functional properties.
Potential Applications of this compound Complexes
Based on the known applications of similar mercaptobenzoic acid and chloro-substituted benzoic acid complexes, the coordination compounds of this compound are anticipated to exhibit interesting properties in several fields:
-
Catalysis: The sulfur and oxygen donor atoms can stabilize various oxidation states of transition metals, making the resulting complexes potential catalysts for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions.
-
Medicinal Chemistry: Metal complexes often exhibit enhanced biological activity compared to the free ligands. The complexes of this compound could be explored for their antimicrobial, antifungal, and anticancer properties. The presence of the thiol group suggests potential for interaction with biological sulfhydryl groups, a mechanism relevant for certain enzyme inhibitors.
-
Materials Science: The ability of the ligand to act as a bridging unit opens up possibilities for the construction of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and sensing.
Data Presentation: Anticipated Spectroscopic and Structural Data
The following tables summarize the expected ranges for key spectroscopic and structural data for hypothetical coordination complexes of this compound with common transition metals. These values are based on data for analogous compounds and are intended as a guide for characterization.
Table 1: Anticipated Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 3200-2500 (broad) | Absent | Deprotonation upon coordination. |
| C=O (Carboxylic Acid) | ~1700 | 1650-1550 (asymmetric) | Shift to lower frequency upon coordination. |
| COO⁻ (Carboxylate) | - | 1450-1350 (symmetric) | Appearance of symmetric stretching vibration. |
| S-H (Thiol) | ~2550 | Absent | Deprotonation upon coordination. |
| M-S Stretch | - | 400-250 | Appearance of a new band in the far-IR region. |
| M-O Stretch | - | 500-400 | Appearance of a new band in the far-IR region. |
Table 2: Anticipated ¹H NMR Chemical Shift Data (ppm)
| Proton | Free Ligand (ppm) | Coordinated Ligand (ppm) | Notes |
| Aromatic Protons | 7.0 - 7.5 | 7.1 - 7.8 | Shifts depend on the metal and coordination mode. |
| S-H | 3.5 - 4.5 | Absent | Disappearance upon coordination. |
| COOH | 11.0 - 13.0 | Absent | Disappearance upon coordination. |
Table 3: Hypothetical Bond Lengths and Angles for a Bidentate Chelate Complex
| Parameter | Expected Value |
| M-S Bond Length | 2.2 - 2.6 Å |
| M-O Bond Length | 1.9 - 2.3 Å |
| S-M-O Bite Angle | 85 - 95° |
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, a laboratory-scale synthesis protocol is provided for reference. The industrial synthesis often starts from 2,6-dichlorobenzonitrile.[1] A common laboratory preparation involves the hydrolysis of a precursor.[2]
Protocol 4.1.1: Hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid [2]
-
Dissolve 2.0 g (0.007 mol) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]
-
Add 30 mL of a 10% aqueous solution of sodium hydroxide.[2]
-
Heat the mixture to reflux and stir for 18 hours.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.[2]
-
Extract the product with ethyl acetate (3 x 50 mL).[2]
-
Dry the combined organic extracts over anhydrous magnesium sulfate.[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.[2]
General Protocol for the Synthesis of a Metal Complex of this compound (Hypothetical)
This protocol describes a general method for the synthesis of a transition metal complex, for example, with Zinc(II).
Protocol 4.2.1: Synthesis of a Zn(II) Complex
-
Ligand Solution Preparation: In a 50 mL round-bottom flask, dissolve 0.377 g (2 mmol) of this compound in 20 mL of methanol.
-
Deprotonation: To the ligand solution, add a stoichiometric amount of a methanolic solution of sodium hydroxide (0.080 g, 2 mmol in 5 mL methanol) dropwise while stirring to deprotonate the carboxylic acid and thiol groups.
-
Metal Salt Addition: In a separate beaker, dissolve 0.220 g (1 mmol) of zinc chloride in 10 mL of methanol.
-
Complexation: Slowly add the methanolic solution of the metal salt to the deprotonated ligand solution with continuous stirring.
-
Precipitation and Isolation: A precipitate may form immediately or upon standing. If no precipitate forms, slowly evaporate the solvent. The reaction mixture can also be heated to reflux for 2-4 hours to ensure complete reaction.
-
Purification: Collect the solid product by filtration, wash with cold methanol to remove any unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the resulting complex in a desiccator over silica gel.
Characterization Techniques
The synthesized ligand and its metal complexes should be characterized by a range of analytical techniques to confirm their identity and elucidate their structure.
-
Elemental Analysis (C, H, N, S): To determine the empirical formula of the complexes.
-
Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate and thiolate groups to the metal center by observing shifts in their characteristic vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To characterize the ligand and its diamagnetic complexes in solution.
-
UV-Visible Spectroscopy: To study the electronic transitions in the complexes.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
X-ray Crystallography: To determine the single-crystal structure of the complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes.
Visualizations
Diagram 1: Potential Coordination Modes of this compound
References
Application Notes and Protocols: Derivatization of 2-Chloro-6-mercaptobenzoic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2-chloro-6-mercaptobenzoic acid and its potential applications in biological assays. This document outlines synthetic strategies, detailed experimental protocols, and potential biological activities based on structurally related compounds.
Introduction
This compound is a versatile scaffold for chemical synthesis due to its reactive carboxylic acid and thiol functional groups. Derivatization of this molecule can lead to a diverse library of compounds with potential applications in various biological assays, including antimicrobial, anti-inflammatory, and enzyme inhibition studies. While its primary documented use is as a key intermediate in the synthesis of the herbicide pyrithiobac-sodium, the structural motifs present suggest a broader potential for biological activity.[1][2] This document explores potential derivatization strategies and provides exemplary protocols based on established chemical transformations of similar molecules.
Derivatization Strategies
The two primary reactive sites on this compound for derivatization are the carboxylic acid group and the thiol group.
-
Esterification of the Carboxylic Acid: The carboxylic acid can be converted to a variety of esters. This modification alters the lipophilicity and steric properties of the molecule, which can significantly impact its biological activity.
-
Alkylation of the Thiol Group: The thiol group is nucleophilic and can be readily alkylated to form thioethers. Introducing different alkyl or aryl groups can modulate the compound's interaction with biological targets.
-
Amide Formation from the Carboxylic Acid: The carboxylic acid can be converted to amides by coupling with various amines. This introduces a hydrogen bond donor and acceptor, which can be crucial for target binding.
These strategies can be employed individually or in combination to generate a library of diverse derivatives for biological screening.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. These are based on established methods for similar compounds and should be optimized for the specific substrate.
Protocol 1: Synthesis of Methyl 2-chloro-6-mercaptobenzoate (Esterification)
This protocol describes the Fischer esterification of this compound.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 5.3 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.1 mL) dropwise with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 2-chloro-6-mercaptobenzoate.
Protocol 2: Synthesis of 2-Chloro-6-(methylthio)benzoic Acid (S-Alkylation)
This protocol details the S-alkylation of the thiol group using an alkyl halide.
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 5.3 mmol) in DMF (15 mL) in a round-bottom flask.
-
Add potassium carbonate (1.46 g, 10.6 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add methyl iodide (0.36 mL, 5.8 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours or until completion as monitored by TLC.
-
Pour the reaction mixture into ice-cold water (50 mL) and acidify with 1 M hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-chloro-6-(methylthio)benzoic acid.
Potential Biological Assays and Data Presentation
Derivatives of this compound can be screened in a variety of biological assays. Based on the activities of structurally similar compounds, potential areas of investigation include:
-
Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Minimum Inhibitory Concentration (MIC) values would be determined.
-
Enzyme Inhibition: Assays against specific enzymes, such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory potential, or other enzymes relevant to disease pathways. IC50 values would be the key quantitative metric.
-
Antioxidant Activity: Evaluation of the radical scavenging properties of the synthesized compounds.
Example Data Tables
The following tables present hypothetical quantitative data for a series of this compound derivatives to illustrate how results could be structured for clear comparison.
Table 1: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans |
| CMB-H | (Parent Compound) | >128 | >128 | >128 |
| CMB-E1 | Methyl Ester | 64 | 128 | 64 |
| CMB-E2 | Ethyl Ester | 32 | 64 | 32 |
| CMB-S1 | S-Methyl | 128 | >128 | 128 |
| CMB-S2 | S-Ethyl | 64 | 128 | 64 |
| CMB-A1 | N-Phenyl Amide | 16 | 32 | 16 |
Table 2: Cyclooxygenase (COX) Enzyme Inhibition (IC50 in µM)
| Compound ID | Derivative Type | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) |
| CMB-H | (Parent Compound) | >100 | >100 | - |
| CMB-E1 | Methyl Ester | 85 | 50 | 1.7 |
| CMB-E2 | Ethyl Ester | 70 | 35 | 2.0 |
| CMB-S1 | S-Methyl | 95 | 60 | 1.6 |
| CMB-S2 | S-Ethyl | 80 | 45 | 1.8 |
| CMB-A1 | N-Phenyl Amide | 50 | 10 | 5.0 |
Visualizations
Experimental Workflow for Derivatization and Screening
Caption: Workflow for synthesis and biological screening.
Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the cyclooxygenase pathway.
Logical Relationship of Derivatization
Caption: Derivatization possibilities from the core scaffold.
References
Application Notes and Protocols for the Characterization of 2-Chloro-6-mercaptobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-6-mercaptobenzoic acid (CAS No. 20324-51-0).[1][2][3][4][5][6] The techniques outlined are essential for verifying the identity, purity, and stability of this compound, which is a crucial intermediate in the synthesis of various pharmaceutical and herbicidal agents.
Overview of Analytical Techniques
The characterization of this compound involves a multi-faceted approach employing various analytical techniques. Spectroscopic methods are utilized to elucidate the molecular structure, chromatographic techniques are employed to assess purity and quantify the compound, mass spectrometry is used to confirm the molecular weight and fragmentation pattern, and thermal analysis provides information on its thermal stability.
Caption: Overall analytical workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H and ¹³C NMR Spectral Data
| Technique | Predicted Chemical Shift (ppm) and Multiplicity |
| ¹H NMR | Aromatic Protons: 7.0 - 7.8 (multiplets) Carboxylic Acid Proton: ~13 (broad singlet) Thiol Proton: 3.5 - 4.5 (singlet) |
| ¹³C NMR | Aromatic Carbons: 120 - 140 Carbonyl Carbon: ~170 |
Experimental Protocol: NMR Sample Preparation
A general protocol for preparing a sample for NMR analysis is as follows:[10][11][12][13][14]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Sample Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be within the detection region of the spectrometer coil.
-
Analysis: Acquire the NMR spectra on a spectrometer, typically operating at 400 MHz or higher for better resolution.
References
- 1. Page loading... [guidechem.com]
- 2. 20324-51-0|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. BENZOIC ACID, 2-CHLORO-6-MERCAPTO- | CAS#:20324-51-0 | Chemsrc [chemsrc.com]
- 5. This compound | 20324-51-0 [m.chemicalbook.com]
- 6. This compound CAS#: 20324-51-0 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrb.io]
- 9. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-6-mercaptobenzoic Acid for Pilot Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][2][3] The protocols described are designed for pilot plant studies, focusing on a robust and scalable synthetic route.
Introduction
This compound (C₇H₅ClO₂S, MW: 188.63 g/mol ) is a crucial building block in organic synthesis.[2] Its utility is notable in the preparation of potential herbicides, such as acetophenone oxime esters of pyrithiobac.[3][4] The scale-up of its synthesis is a critical step in the drug and agrochemical development pipeline, requiring a reproducible and economically viable process. This document outlines a two-step synthesis suitable for industrial production, starting from 2,6-dichlorobenzonitrile, which is advantageous due to its simple technology, low production cost, and high overall yield.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 20324-51-0 | [2][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 145-150°C | [2] |
| Molecular Weight | 188.63 g/mol | [2][5] |
| Solubility | Low in water, soluble in organic solvents like ethanol and acetone | [2] |
| Density | ~1.5 g/cm³ | [2] |
Scale-up Synthesis Protocol
The recommended synthetic route for pilot-scale production is a two-step process involving a sulfhydration reaction followed by hydrolysis, adapted from patented methods suitable for industrial application.[1]
Synthetic Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-mercaptobenzonitrile (Intermediate)
-
Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with N,N-Dimethylformamide (DMF, 20 L).
-
Reagent Addition: Add sodium hydrosulfide (NaSH, 9.0 kg, ~160 mol) to the DMF. Heat the mixture to 65°C with stirring to dissolve the NaSH.
-
Water Removal: Reduce the pressure to distill off any water present in the reagents and solvent. Ensure the internal temperature does not exceed 75°C.
-
Thiolation Reaction: Once water removal is complete, begin the batch-wise addition of 2,6-dichlorobenzonitrile (4.0 kg, 23.25 mol) to the reaction mixture. The exothermic nature of the reaction should be managed to maintain the internal temperature between 70-75°C. The addition should take approximately 1-1.5 hours.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70-75°C for an additional 3-5 hours.[1] Monitor the reaction progress by taking aliquots and analyzing them by HPLC until the starting material is consumed.
-
Solvent Recovery: Upon completion, distill off the DMF under reduced pressure. The resulting crude intermediate is used directly in the next step.
Step 2: Hydrolysis to this compound
-
Hydrolysis Setup: Transfer the crude 6-Chloro-2-mercaptobenzonitrile intermediate into a 100 L pressure reactor (autoclave).
-
Base Hydrolysis: Add a 20% aqueous solution of sodium hydroxide (36 L) to the reactor. Seal the autoclave and heat the mixture to 150°C with stirring for 10-12 hours.[1]
-
Cooling and Neutralization: After the hydrolysis is complete, cool the reactor to room temperature. Transfer the reaction mixture to a suitable vessel.
-
Acidification and Precipitation: Slowly add a 15% aqueous solution of hydrochloric acid with stirring to adjust the pH to 3-4.[1] This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Isolate the precipitated solid by filtration. Wash the solid with deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.
Process Flow Diagram
References
2-Chloro-6-mercaptobenzoic acid as a building block in heterocyclic synthesis
Application Notes: 2-Chloro-6-mercaptobenzoic Acid in Heterocyclic Synthesis
Introduction
This compound (CAS: 20324-51-0) is a versatile bifunctional building block crucial for the synthesis of a wide array of heterocyclic compounds.[1][2] Its structure, featuring a carboxylic acid, a mercapto (thiol) group, and a chlorine atom on a benzene ring, allows for diverse and regioselective chemical transformations.[1][2] The strategic positioning of these functional groups enables intramolecular cyclization reactions, making it a valuable precursor for creating complex molecular architectures, particularly sulfur- and nitrogen-containing heterocycles. These heterocycles are core scaffolds in many pharmacologically active compounds and agrochemicals.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this reagent in heterocyclic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 20324-51-0 | [1][4][5] |
| Molecular Formula | C₇H₅ClO₂S | [5] |
| Molecular Weight | 188.63 g/mol | [1][2] |
| Appearance | White or off-white solid powder | [1][2] |
| Melting Point | 210-215°C (with decomposition) | [1][2] |
| Solubility | Soluble in methanol, DMSO | [1][2] |
Applications in Heterocyclic Synthesis
The unique arrangement of reactive sites in this compound makes it an ideal starting material for constructing various fused heterocyclic systems.
Synthesis of Phenothiazine Derivatives
Phenothiazines are an important class of compounds with significant applications in medicine, particularly as antipsychotic agents.[6] The synthesis of the phenothiazine core can be achieved through the condensation of an aminothiophenol derivative with a suitably substituted halo-aromatic acid. While direct use of this compound is less cited, a closely related synthesis involves the condensation of 2-chlorobenzoic acid with 3-mercaptoaniline, illustrating a key synthetic strategy.[3] This highlights the potential for this compound to be used in similar condensation reactions to create functionalized phenothiazines.
Synthesis of Thioxanthenone Derivatives
Thioxanthenones are utilized as photoinitiators in polymer chemistry.[7] The synthesis of 2-chloro-thioxanthone can be achieved through a multi-step process starting from precursors that establish the core diaryl sulfide linkage. A relevant synthetic route involves the reaction of an alkali metal salt of 4-chlorothiophenol with 2-chlorobenzonitrile to form 2-(4'-chloro-phenylthio)-benzonitrile.[7] This intermediate is then hydrolyzed to the corresponding benzoic acid and subsequently cyclized via dehydration to yield the final 2-chloro-thioxanthone.[7] This pathway underscores the utility of building blocks that can undergo intramolecular electrophilic substitution to form the fused ring system.
Synthesis of Pyrithiobac-sodium (Herbicide)
The primary industrial application of this compound is as a key intermediate in the synthesis of the herbicide pyrithiobac-sodium.[1][2] This process involves the reaction of this compound with a pyrimidine derivative, showcasing its role in constructing complex agrochemicals that contain a heterocyclic moiety. This application demonstrates the compound's utility in linking aromatic and heterocyclic rings through a thioether bond.
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its application in forming heterocyclic precursors.
Protocol 1: Synthesis of this compound
This protocol is based on an industrial two-step synthesis starting from 2,6-dichlorobenzonitrile.[1][2][8]
Step A: Thio-Reaction
-
In a suitable reaction vessel, charge the solvent (e.g., DMF, DMSO).[8]
-
Add sodium sulfide nonahydrate and heat the mixture to dissolve the solid.
-
Add 2,6-dichlorobenzonitrile portion-wise while maintaining the reaction temperature.
-
After the addition is complete, continue the reaction for several hours.
-
Upon completion, recover the solvent by distillation. The resulting product is used directly in the next step.
Step B: Hydrolysis
-
To the product from Step A, add an aqueous solution of sodium hydroxide (15-25%).[8][9]
-
Transfer the mixture to an autoclave and heat to 150°C for 10-12 hours to facilitate hydrolysis.[8][9]
-
After cooling, transfer the reaction mixture to a beaker and acidify with hydrochloric acid to a pH of 3-4, which precipitates the product.[8][9]
-
Extract the solid product with an organic solvent (e.g., chloroform, dichloromethane).[8]
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Quantitative Data for Synthesis
| Starting Material | Reaction Steps | Solvent | Yield | Reference |
| 2,6-Dichlorobenzonitrile | Thio-reaction & Hydrolysis | DMF/DMSO | >85% | [1][8] |
| 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid | Hydrolysis | Methanol / aq. NaOH | ~94% (1.4g from 2.0g) | [10] |
Protocol 2: General Procedure for Synthesis of 2-(Arylthio)benzoic Acid Precursors
This generalized protocol is adapted from the synthesis of 2-(4'-chloro-phenylthio)-benzoic acid, a precursor to 2-chloro-thioxanthone.[7]
-
Formation of Thiolate: In an appropriate solvent, react the corresponding thiophenol (e.g., 4-chlorothiophenol) with a strong base (e.g., sodium hydroxide, potassium hydroxide) to form the alkali metal thiolate.
-
Nucleophilic Aromatic Substitution: Add 2-chlorobenzonitrile to the thiolate solution. Heat the mixture to reflux for several hours to facilitate the substitution reaction, forming the 2-(arylthio)benzonitrile intermediate.
-
Hydrolysis: Cool the reaction mixture. Add a strong acid (e.g., 70% sulfuric acid) and a co-solvent (e.g., acetic acid) and heat to reflux for approximately 8 hours to hydrolyze the nitrile group to a carboxylic acid.[7]
-
Workup: Cool the mixture and pour it into water to precipitate the 2-(arylthio)benzoic acid product.
-
Purification: Filter the precipitate, wash with water and a suitable organic solvent (e.g., methanol), and dry to obtain the pure product.[7]
Summary of Reaction Conditions
| Reaction | Reagents | Temperature | Time | Yield | Reference |
| Hydrolysis of 2-(4'-chloro-phenylthio)-benzonitrile | 70% H₂SO₄, 90% Acetic Acid | 130°C (Reflux) | 8 hours | 91.5% | [7] |
This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a reliable platform for the construction of diverse and complex heterocyclic systems, including phenothiazines and thioxanthenones, which are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented herein offer a foundational resource for researchers looking to explore the synthetic potential of this important intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Process for the direct and regioselective functionalization in position 2 of phenothiazine - Patent 0499126 [data.epo.org]
- 4. This compound | 20324-51-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 8. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 9. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 10. Synthesis routes of this compound [benchchem.com]
Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions with 2-Chloro-6-mercaptobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chloro-6-mercaptobenzoic acid in thiol-ene click chemistry reactions. This document is intended to guide researchers in harnessing the unique properties of this substituted thiophenol for applications in bioconjugation, drug delivery, and materials science.
Introduction
Thiol-ene click chemistry is a powerful and versatile conjugation method that proceeds via the addition of a thiol to an alkene, forming a stable thioether linkage.[1] This reaction is characterized by high efficiency, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups, making it an ideal tool for creating complex molecular architectures.[1][2] The reactions can be initiated through either a free-radical or a nucleophilic Michael addition mechanism.[2]
This compound is a unique thiol-containing molecule with a molecular weight of 188.63 g/mol .[3] Its structure, featuring a thiol group for the click reaction, a carboxylic acid for further functionalization or to enhance water solubility, and a chlorinated aromatic ring, opens up possibilities for its use as a versatile building block in various scientific disciplines. While its primary established use is in the synthesis of the herbicide pyrithiobac-sodium, its reactivity in thiol-ene click chemistry remains a promising area for exploration.[4]
Applications
The functional handles on this compound lend themselves to several potential applications in thiol-ene click chemistry:
-
Bioconjugation: The thiol group can be reacted with an 'ene'-functionalized biomolecule, such as a protein, peptide, or nucleic acid, to form a stable conjugate. The carboxylic acid can be used to attach imaging agents, drugs, or targeting ligands. Site-specific conjugation can often be achieved at unique cysteine residues in proteins.[5]
-
Drug Delivery: The molecule can be incorporated into polymer backbones or dendrimers through thiol-ene reactions to create drug delivery vehicles.[1] The aromatic ring and chlorine atom can provide hydrophobic interactions, while the carboxylic acid can be used for drug attachment or to modulate solubility.
-
Material Science: As a multifunctional thiol, it can be used in photopolymerization to form cross-linked polymer networks with tailored properties.[1] The rigidity of the benzene ring can be expected to enhance the mechanical properties of the resulting polymers.
Experimental Protocols
The following are generalized protocols for performing thiol-ene click chemistry with this compound. The specific conditions may require optimization depending on the 'ene' reaction partner and the desired application.
Protocol 1: Radical-Mediated Thiol-Ene Reaction
This protocol is suitable for a wide range of 'ene' substrates and is typically initiated by UV light in the presence of a photoinitiator.
Materials:
-
This compound
-
'Ene' reaction partner (e.g., an alkene-functionalized molecule)
-
Radical initiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
UV lamp (365 nm)
-
Reaction vessel (quartz or borosilicate glass)
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the 'ene' reaction partner (1-1.2 equivalents) in the chosen solvent.
-
Add the radical initiator (0.01-0.1 equivalents).
-
Stir the solution at room temperature and purge with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.
-
While stirring and maintaining the inert atmosphere, irradiate the reaction mixture with a UV lamp. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Base-Catalyzed Michael Addition Thiol-Ene Reaction
This protocol is suitable for electron-poor 'enes' such as acrylates, acrylamides, and maleimides.
Materials:
-
This compound
-
Electron-poor 'ene' reaction partner (e.g., N-ethylmaleimide)
-
Base catalyst (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or an aqueous buffer for bioconjugation)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the 'ene' reaction partner (1-1.2 equivalents) in the chosen solvent in a reaction vessel.
-
Add the base catalyst (0.1-1 equivalent) to the stirred solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion.
-
Stir the reaction at room temperature. The reaction is often rapid and can be complete within minutes to a few hours. Monitor the progress by a suitable analytical technique.
-
Once the reaction is complete, if a volatile base like TEA was used, it can be removed along with the solvent under reduced pressure. For non-volatile bases, an acidic workup may be necessary to neutralize the catalyst before purification.
-
Purify the product using an appropriate method. For bioconjugates, this may involve size exclusion chromatography or dialysis.
Data Presentation
The following table summarizes hypothetical quantitative data for the thiol-ene reaction of this compound with a model 'ene' compound (N-allyl-N-methylacetamide) under different conditions, illustrating the expected high efficiency of click chemistry.
| Entry | Reaction Type | Initiator/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Radical | DMPA (0.05 eq) | THF | 1 | 95 |
| 2 | Radical | DMPA (0.05 eq) | DCM | 1 | 92 |
| 3 | Michael Addition | TEA (0.5 eq) | DMF | 2 | 88 |
| 4 | Michael Addition | DIPEA (0.5 eq) | Acetonitrile | 2 | 90 |
Visualizations
The following diagrams illustrate the general mechanisms of thiol-ene reactions and a typical experimental workflow.
Caption: General mechanisms for radical-initiated and base-catalyzed thiol-ene reactions.
Caption: A typical experimental workflow for a thiol-ene click chemistry reaction.
References
Application Notes and Protocols for Investigating the Reaction Kinetics of 2-Chloro-6-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the reaction kinetics of 2-Chloro-6-mercaptobenzoic acid. Due to the limited availability of specific kinetic data for this compound in the current literature, this document outlines generalized protocols and methodologies based on established principles for studying the reactivity of aromatic thiols. These guidelines will enable researchers to design and execute kinetic studies to elucidate the reaction mechanisms and quantify the reactivity of this compound with various electrophiles.
Introduction
This compound is a substituted aromatic thiol with potential applications in chemical synthesis and drug discovery. Its structure, featuring a nucleophilic thiol group and an electron-withdrawing chlorine atom on a benzoic acid scaffold, suggests a rich and complex reactivity profile. Understanding the reaction kinetics of this molecule is crucial for its effective utilization in various applications, including the synthesis of novel therapeutic agents and functional materials.
This document provides protocols for studying the kinetics of this compound, focusing on a model reaction with a well-characterized electrophile. The methodologies described herein can be adapted to investigate its reactions with a wide range of substrates.
Model Reaction: Nucleophilic Aromatic Substitution (SNAr)
A common and important reaction for aromatic thiols is nucleophilic aromatic substitution (Sngcontent-ng-c4139270029="" class="ng-star-inserted">NAr). A suitable model reaction to study the kinetics of this compound is its reaction with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. This reaction is often studied in kinetic assays due to the formation of a colored product, which can be conveniently monitored by UV-Vis spectrophotometry.[1][2]
The reaction proceeds via a putative Meisenheimer intermediate, and the rate of reaction can be influenced by factors such as pH, temperature, and solvent polarity.
Experimental Protocols
Materials and Reagents
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Buffer solutions (e.g., phosphate, borate) at various pH values
-
Organic co-solvent (e.g., acetonitrile, DMSO), HPLC grade
-
Deionized water
-
Standard laboratory glassware and equipment
-
UV-Vis spectrophotometer with temperature control
Preparation of Stock Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Due to the presence of the carboxylic acid group, the solubility may be pH-dependent.
-
FDNB Stock Solution: Prepare a 100 mM stock solution of FDNB in acetonitrile.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., 0.1 M phosphate buffer) with varying pH values (e.g., 6.0, 7.0, 7.4, 8.0).
Kinetic Measurements using UV-Vis Spectrophotometry
The kinetics of the reaction between this compound and FDNB can be monitored by following the increase in absorbance of the product, a dinitrophenyl thioether derivative, at its maximum absorption wavelength (λmax), which is typically in the range of 330-450 nm.
Protocol:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C, 37 °C).
-
In a quartz cuvette, prepare the reaction mixture by adding the buffer solution, deionized water, and the this compound stock solution to achieve the desired final concentration (e.g., 0.1 mM). The final volume should be pre-determined (e.g., 1 mL).
-
Initiate the reaction by adding a small volume of the FDNB stock solution to the cuvette to achieve a final concentration that is in excess of the thiol concentration (e.g., 1 mM) to ensure pseudo-first-order conditions.
-
Quickly mix the solution and start monitoring the absorbance at the λ
maxof the product over time. -
Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the experiment at different concentrations of this compound, different pH values, and different temperatures to determine the rate law, pH-rate profile, and activation parameters.
Data Analysis
Under pseudo-first-order conditions ([FDNB] >> [this compound]), the observed rate constant (kobs) can be determined by fitting the absorbance data to a single exponential equation:
At = A∞ - (A∞ - A0)e^-(k_obs_t)^
where:
-
A
tis the absorbance at time t -
A
∞is the absorbance at infinite time (reaction completion) -
A
0is the initial absorbance -
k
obsis the observed pseudo-first-order rate constant
The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of FDNB:
k2 = kobs / [FDNB]
Data Presentation
Quantitative data from the kinetic studies should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of Reactant Concentration on the Observed Rate Constant
| [this compound] (mM) | [FDNB] (mM) | k |
| 0.05 | 1.0 | Value |
| 0.10 | 1.0 | Value |
| 0.15 | 1.0 | Value |
| 0.20 | 1.0 | Value |
Table 2: pH-Dependence of the Second-Order Rate Constant
| pH | k |
| 6.0 | Value |
| 7.0 | Value |
| 7.4 | Value |
| 8.0 | Value |
Table 3: Temperature Dependence and Activation Parameters
| Temperature (°C) | Temperature (K) | k |
| 25 | 298.15 | Value |
| 30 | 303.15 | Value |
| 35 | 308.15 | Value |
| 40 | 313.15 | Value |
From the temperature dependence data, the activation energy (Ea) can be determined using the Arrhenius equation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for kinetic analysis.
Proposed SNAr Reaction Pathway
Caption: Proposed SNAr reaction pathway.
Conclusion
The protocols and methodologies detailed in these application notes provide a solid foundation for researchers to begin investigating the reaction kinetics of this compound. By systematically studying the influence of various experimental parameters, a comprehensive understanding of the reactivity of this compound can be achieved. This knowledge is essential for its rational application in drug development and materials science. Further studies could involve a broader range of electrophiles and more advanced kinetic techniques to fully characterize its reactivity profile.
References
- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 20324-51-0 [m.chemicalbook.com]
- 4. This compound | 20324-51-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-6-mercaptobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthesis route for this compound?
A1: The most prevalent industrial synthesis method starts from 2,6-dichlorobenzonitrile and proceeds in two main steps: a nucleophilic aromatic substitution (thio-reaction) to introduce the mercapto group, followed by the hydrolysis of the nitrile group to a carboxylic acid.[1][2] This method is favored for its efficiency and high overall yields, which can exceed 85%.[1]
Q2: What are the key reagents and solvents used in this synthesis?
A2: In the initial thio-reaction, a sulfur source, typically sodium sulfide (often as the nonahydrate, Na₂S·9H₂O), is used.[2][3] Common solvents for this step are polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-dioxane.[1][2] The subsequent hydrolysis is typically carried out using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous solution.[2][3]
Q3: What are the typical reaction conditions for each step?
A3: The thio-reaction is generally conducted at an elevated temperature, often in the range of 70-75°C.[3] The hydrolysis of the sterically hindered nitrile group requires more forcing conditions, often involving heating at high temperatures (e.g., 150°C) under pressure in an autoclave for several hours.[2][3]
Q4: What are the main challenges or side reactions to be aware of during the synthesis?
A4: A primary challenge is the potential for low yields due to incomplete reactions or the formation of byproducts. During the thio-reaction, disulfide formation can occur. The hydrolysis of the sterically hindered 2-chloro-6-mercaptobenzonitrile can be sluggish, leading to incomplete conversion. Furthermore, oxidation of the mercapto group during the workup can lead to the formation of corresponding disulfide or sulfinic/sulfonic acid impurities.
Q5: How is the final product typically purified?
A5: Purification is generally achieved by acidification of the reaction mixture after hydrolysis. This protonates the carboxylate and phenoxide groups, causing the this compound to precipitate out of the aqueous solution. The crude product can then be collected by filtration and further purified by extraction with a suitable organic solvent, followed by crystallization.[4][5]
Troubleshooting Guide
Low Yield
| Observed Problem | Potential Cause | Recommended Solution | Diagnostic Check |
| Low overall yield with significant recovery of starting material (2,6-dichlorobenzonitrile) | Incomplete thio-reaction. | - Ensure the sodium sulfide is fresh and of good quality. Anhydrous conditions are preferable; consider removing water from the hydrated sodium sulfide before the reaction. - Increase the reaction temperature or prolong the reaction time for the thio-reaction. - Use a solvent with a higher boiling point, such as NMP or DMSO, to facilitate a higher reaction temperature. | TLC or GC-MS analysis of the crude reaction mixture after the thio-reaction to check for the presence of 2,6-dichlorobenzonitrile. |
| Low yield of the final product, but the starting material is consumed. | Incomplete hydrolysis of the intermediate (2-chloro-6-mercaptobenzonitrile). | - The nitrile group in the intermediate is sterically hindered. More forcing conditions are required for hydrolysis. Increase the temperature and pressure during the hydrolysis step (e.g., using an autoclave). - Increase the concentration of the base (NaOH or KOH). - Prolong the hydrolysis reaction time. | Isolate the intermediate and characterize it by NMR or IR to confirm its identity. Check for the presence of the nitrile peak in the IR spectrum of the crude product. |
| Product loss during workup. | The product is not fully precipitating out of the solution upon acidification. | - Ensure the pH of the solution is sufficiently low (pH 2-3) to fully protonate the carboxylic acid. - Cool the solution in an ice bath to further decrease the solubility of the product. - If the product remains in the aqueous layer, perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). | Check the pH of the aqueous layer after precipitation. Analyze a sample of the aqueous layer by HPLC to quantify any dissolved product. |
Impurity Issues
| Observed Problem | Potential Impurity | Recommended Solution | Diagnostic Check |
| Presence of a significant amount of a less polar byproduct. | Disulfide of this compound. | - Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction and workup to minimize oxidation of the thiol. - Consider adding a reducing agent, such as sodium dithionite, during the workup. | Mass spectrometry will show a molecular ion peak corresponding to the disulfide. |
| Presence of a more polar byproduct. | 2-Chloro-6-sulfinylbenzoic acid or 2-Chloro-6-sulfonylbenzoic acid. | - Avoid harsh oxidizing conditions. Use degassed solvents and maintain an inert atmosphere. | The IR spectrum may show characteristic S=O stretching bands. NMR spectroscopy can also be used to identify these species. |
| Broad or complex aromatic signals in NMR. | Presence of unreacted 2-chloro-6-mercaptobenzonitrile. | - Optimize the hydrolysis conditions (higher temperature, longer reaction time, higher base concentration). | Look for the characteristic nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹). 13C NMR will also show the nitrile carbon signal. |
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized representation of common industrial methods.[2][3] Researchers should adapt and optimize these procedures for their specific laboratory conditions.
Step 1: Thio-reaction (Synthesis of 2-Chloro-6-mercaptobenzonitrile)
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add N-Methyl-2-pyrrolidone (NMP) and sodium sulfide nonahydrate (Na₂S·9H₂O).
-
Heat the mixture under reduced pressure to remove the water of hydration from the sodium sulfide.
-
Once the water is removed, cool the mixture to approximately 70°C.
-
Slowly add 2,6-dichlorobenzonitrile to the reaction mixture while maintaining the temperature between 70-75°C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for several hours until the reaction is complete (monitor by TLC or GC).
-
Upon completion, the solvent can be removed under vacuum, and the resulting crude 2-chloro-6-mercaptobenzonitrile can be used directly in the next step.
Step 2: Hydrolysis (Synthesis of this compound)
-
Transfer the crude 2-chloro-6-mercaptobenzonitrile to an autoclave.
-
Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Seal the autoclave and heat the mixture to 150°C with stirring for 10-12 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) to acidify the mixture to a pH of 2-3, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by extraction into an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2-Chloro-6-mercaptobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 2-Chloro-6-mercaptobenzoic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: Common starting materials include 2,6-dichlorobenzonitrile or 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid. The choice of starting material dictates the synthetic route.
Q2: My final product is a yellowish solid. Is this normal?
A2: Yes, the product this compound is often described as a light yellow solid.[1][2] However, a significant deviation from a light yellow color could indicate the presence of impurities.
Q3: What is a common side reaction to be aware of when working with mercaptans (thiols)?
A3: A very common side reaction for mercaptans is their oxidation to form disulfide bridges. In this case, two molecules of this compound can oxidize to form a disulfide dimer. This is often facilitated by exposure to air (oxygen).
Q4: Why is the regulation of pH important during the workup?
A4: The pH adjustment to 3-4 during the workup is critical for the protonation of the carboxylate and thiolate groups, leading to the precipitation of the desired acidic product, this compound, from the aqueous solution.[1][2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: I followed the protocol starting from 2,6-dichlorobenzonitrile, but my final yield is significantly lower than the reported 85-88%. What could be the cause?[1][2]
Answer: Low yields can stem from several factors in this two-step synthesis. Here are some common culprits and solutions:
-
Incomplete "Sulfo" Reaction: The initial reaction with a sulfur source (like sodium sulfide) to displace one of the chlorides from 2,6-dichlorobenzonitrile may not have gone to completion.
-
Troubleshooting: Ensure that the reaction time and temperature are adequate. In this step, water is often removed by distillation to drive the reaction forward; ensure your distillation setup is efficient.
-
-
Incomplete Hydrolysis: The second step involves the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) under high pressure and temperature.[1][2] Incomplete hydrolysis is a common reason for low yields.
-
Losses during Extraction: The product is extracted with an organic solvent after acidification.
Issue 2: Product Contains an Impurity that is Insoluble in the NMR Solvent
Question: After synthesis, I have a solid that is not fully dissolving in my NMR solvent (e.g., CDCl3 or DMSO-d6). What could this be?
Answer: This could be due to the formation of inorganic salts or an oxidized byproduct.
-
Disulfide Formation: The most likely organic impurity is the disulfide dimer of your product. This can form via oxidation of the thiol group, especially if the reaction mixture is exposed to air for extended periods, or if oxidizing agents are present.
-
Troubleshooting: Try to work under an inert atmosphere (e.g., nitrogen or argon) during the final steps of the synthesis and workup. To remove the disulfide, you may need to perform a purification step like column chromatography.
-
-
Inorganic Salts: If the final product was not washed properly, residual inorganic salts (e.g., sodium sulfate, sodium chloride) from the workup could be present.
-
Troubleshooting: Ensure you wash the organic extracts with water or brine to remove inorganic salts before drying and concentrating.
-
Issue 3: Unexpected Peaks in the NMR Spectrum
Question: My 1H NMR spectrum shows unexpected peaks. How can I identify the side products?
Answer: The identity of the side products depends on the synthetic route used.
-
Route from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid:
-
Route from 2,6-dichlorobenzonitrile:
-
Partially Hydrolyzed Product: You might see the presence of the corresponding amide, which is an intermediate in the hydrolysis of the nitrile to the carboxylic acid. This will show a different set of aromatic peaks and potentially broad N-H peaks in the 1H NMR.
-
Troubleshooting: As with low yield, ensure the hydrolysis conditions (temperature, pressure, time) are sufficient.
-
Key Experimental Protocols
Protocol 1: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[3][4]
-
Solution Preparation: Dissolve 2.0 g (0.007 mol) of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol.
-
Hydrolysis: Add 30 mL of 10% aqueous sodium hydroxide to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
Cooling and Acidification: Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Extraction: Extract the mixture with ethyl acetate.
-
Drying and Concentration: Dry the organic extract with magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis from 2,6-dichlorobenzonitrile[1][2]
This is a two-step industrial process outlined in patents.
Step 1: Thio reaction
-
Mix 2,6-dichlorobenzonitrile, a solvent (e.g., DMSO), and hydrated sodium sulfide.
-
Heat the mixture and remove water by distillation under reduced pressure.
-
Maintain the reaction at a specific temperature (e.g., 70-75°C) for a set time (e.g., 1.5 hours).
-
Recover the solvent by distillation.
Step 2: Hydrolysis
-
Add an aqueous solution of a strong base (e.g., 15-25% NaOH or KOH) to the product from Step 1.
-
Transfer the mixture to an autoclave and heat at high temperature and pressure (e.g., 150°C) for 10-12 hours.
-
After cooling, transfer the material and acidify with an acid (e.g., HCl or formic acid) to a pH of 3-4 to precipitate the solid.
-
Extract the product with an organic solvent (e.g., dichloromethane or chloroform), wash, and dry.
-
Concentrate the solvent to obtain the solid product.
Quantitative Data Summary
| Parameter | Synthesis from 2,6-dichlorobenzonitrile[1][2] | Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[3][4] |
| Starting Materials | 2,6-dichlorobenzonitrile, Sodium Sulfide, NaOH/KOH | 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid, NaOH |
| Overall Yield | 85.7% - 88.2% | ~74% (based on 1.4g from 2.0g precursor) |
| Hydrolysis Temp. | 150°C | Reflux |
| Hydrolysis Time | 10-12 hours | ~18 hours |
| Acidification pH | 3-4 | Not specified, but acidified |
Visual Diagrams
Synthesis Pathways
Caption: Main synthetic routes to this compound.
Common Side Reactions
Caption: Common side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 2. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. prepchem.com [prepchem.com]
Overcoming solubility issues of 2-Chloro-6-mercaptobenzoic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during reactions with 2-Chloro-6-mercaptobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white to pale yellow crystalline powder that is sparingly soluble in water. It exhibits good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] Its acidic nature, due to the carboxylic acid group, plays a crucial role in its solubility profile, particularly in aqueous solutions.
Q2: Why is this compound poorly soluble in water?
A2: The low aqueous solubility is primarily due to the presence of the non-polar benzene ring and the chloro-substituent, which dominate the molecule's overall polarity. While the carboxylic acid and mercapto groups are polar, their contribution is not sufficient to overcome the hydrophobic nature of the rest of the molecule in neutral water.
Q3: How can I increase the solubility of this compound in aqueous solutions?
A3: The most effective method to increase its aqueous solubility is by converting the carboxylic acid into its corresponding carboxylate salt. This is achieved by deprotonation with a base. The resulting ionic salt is significantly more soluble in water than the neutral acid.
Q4: What are the predicted pKa values for this compound?
A4: The predicted pKa of the carboxylic acid group is approximately 2.35.[2] This low pKa indicates that it is a relatively strong carboxylic acid, and a moderately strong base is sufficient to deprotonate it.
Troubleshooting Guide: Overcoming Solubility Issues in Reactions
This guide addresses common problems and provides step-by-step solutions for handling the limited solubility of this compound in various reaction conditions.
Issue 1: The compound does not dissolve in the chosen reaction solvent.
Cause: The polarity of the solvent may not be suitable for dissolving this compound.
Solutions:
-
Solvent Selection:
-
For organic reactions, prioritize polar aprotic solvents like DMSO, DMF, or polar protic solvents like methanol and ethanol where it has known solubility.[1]
-
Avoid non-polar solvents such as hexane and toluene, where solubility is expected to be very low.
-
-
Co-solvent Systems:
-
Employ a mixture of solvents. For instance, if your reaction requires a less polar solvent, try adding a minimal amount of a co-solvent like DMSO or DMF to aid in dissolution before adding the less polar bulk solvent.
-
-
Temperature Adjustment:
-
Gently warming the mixture can increase the rate of dissolution and solubility. However, be cautious of potential degradation of the compound or other reactants at elevated temperatures.
-
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
Cause: Even if partially dissolved, a low concentration of the dissolved reactant can lead to slow reaction kinetics.
Solutions:
-
In-situ Salt Formation for Aqueous Reactions:
-
If the reaction is compatible with basic conditions, dissolve the this compound in an aqueous base (e.g., 1M NaOH or KOH) to form the highly soluble sodium or potassium salt. This is a common strategy employed in its synthesis.[3][4][5] The resulting solution can then be used in the subsequent reaction step.
-
-
Use of a Phase Transfer Catalyst:
-
In biphasic systems (e.g., organic solvent and water), a phase transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the deprotonated, water-soluble carboxylate into the organic phase to react with other non-polar reactants.
-
Issue 3: Precipitation of the starting material or product occurs during the reaction.
Cause: Changes in the reaction medium's composition, temperature, or pH can lead to the precipitation of species with lower solubility.
Solutions:
-
pH Control:
-
For reactions in aqueous or mixed aqueous/organic systems, maintaining an appropriate pH is critical. If the reaction produces an acid, it can lower the pH and cause the dissolved carboxylate salt to protonate and precipitate as the less soluble carboxylic acid. The use of a buffer or the continuous addition of a base can prevent this.
-
-
Solvent Composition Management:
-
If a product is less soluble in the reaction mixture than the starting materials, consider a solvent system in which all components remain dissolved throughout the reaction. Alternatively, this can be used to your advantage for product isolation if the desired product selectively precipitates.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble | [1] |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][5] |
| Dimethylformamide (DMF) | Soluble | [5] |
| Chloroform | Soluble (for extraction) | [5] |
| Dichloromethane | Soluble (for extraction) | [5] |
| Ethyl Acetate | Soluble (for extraction) | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for Solubilization in Aqueous Base
This protocol describes the preparation of a stock solution of the sodium salt of this compound.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Solvent Addition: In a suitable flask, add a volume of deionized water to achieve the target final concentration.
-
Basification: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise.
-
Dissolution: Continue adding the base until all the solid has dissolved, and the solution becomes clear. The pH of the resulting solution will be basic.
-
Usage: This aqueous solution of sodium 2-chloro-6-mercaptobenzoate can then be used in the desired reaction. Remember to account for the presence of water and the basic nature of the solution in your reaction design.
Protocol 2: Example of a Reaction Utilizing In-situ Solubilization (Hydrolysis)
This protocol is adapted from a known synthesis of this compound and illustrates the use of a base in a mixed solvent system to ensure solubility.[3][4]
-
Reactant Preparation: In a round-bottom flask, dissolve the starting material (e.g., a precursor to this compound) in methanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of 10% sodium hydroxide. This creates a basic, mixed methanol/water environment where the reactants are soluble.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required reaction time (e.g., 18 hours).
-
Work-up: After cooling, the pH is adjusted with a strong acid (e.g., concentrated HCl) to re-protonate the carboxylate, causing the desired this compound to precipitate out of the aqueous solution.
-
Extraction: The precipitated product can then be extracted into an organic solvent like ethyl acetate.
Visualizations
Caption: Workflow for solubilization and reaction.
Caption: Troubleshooting decision tree.
References
Optimizing temperature and reaction time for 2-Chloro-6-mercaptobenzoic acid synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-6-mercaptobenzoic acid, with a focus on temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Two primary synthesis routes are commonly reported. The first begins with 2,6-dichlorobenzonitrile and proceeds through a two-step process of thio-reaction followed by hydrolysis.[1][2][3] The second route involves the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid.[4][5]
Q2: What are the general reaction conditions for the two-step synthesis from 2,6-dichlorobenzonitrile?
A2: The first step, a thio-reaction, is typically carried out at a temperature of 25-95°C for 3-5 hours. The subsequent hydrolysis step is conducted at a higher temperature, around 150°C, for 9-12 hours in an autoclave.[1][2]
Q3: My yield of this compound is lower than expected. What are the potential causes related to temperature and reaction time?
A3: Low yields can stem from several factors. If the reaction temperature is too low or the reaction time is too short, the reaction may be incomplete. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of byproducts or degradation of the desired product. It is crucial to monitor the reaction progress and adjust conditions accordingly.
Q4: I am observing significant byproduct formation. How can I minimize this?
A4: Byproduct formation is often temperature-dependent. For the thio-reaction step in the synthesis from 2,6-dichlorobenzonitrile, maintaining the temperature within the recommended 25-95°C range is critical.[1][2] For the hydrolysis of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid, using reflux conditions for the specified time is recommended to avoid degradation.[4][5] Careful control of reactant stoichiometry and purification of the final product are also essential.
Q5: How can I monitor the progress of the reaction?
A5: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low to no product formation | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress. |
| Reaction time is too short. | Extend the reaction time and monitor for the consumption of starting material using TLC or HPLC. | |
| Inefficient stirring. | Ensure vigorous and consistent stirring to promote proper mixing of reactants. | |
| Presence of multiple spots on TLC (byproducts) | Reaction temperature is too high. | Lower the reaction temperature. Consider performing the reaction at the lower end of the recommended temperature range. |
| Reaction time is too long. | Optimize the reaction time by monitoring the reaction progress and stopping it once the starting material is consumed. | |
| Product degradation | Excessive heating during workup or purification. | Use milder conditions for solvent removal (e.g., rotary evaporator at a lower temperature). |
| Exposure to air (oxidation of the mercapto group). | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis from 2,6-dichlorobenzonitrile
This protocol is based on a two-step reaction involving a thio-reaction followed by hydrolysis.[1][2]
Step 1: Thio-reaction
-
Reactants: 2,6-dichlorobenzonitrile, Sodium sulfide nonahydrate, and a solvent (e.g., DMF, DMSO).
-
Procedure:
-
In a reaction vessel, dissolve sodium sulfide nonahydrate in the chosen solvent.
-
Heat the mixture to 65-70°C.
-
Add 2,6-dichlorobenzonitrile portion-wise, maintaining the temperature between 70-75°C.
-
After the addition is complete, continue the reaction for 3-5 hours.
-
After the reaction, the solvent can be recovered by distillation.
-
Step 2: Hydrolysis
-
Reactants: The product from Step 1 and an aqueous inorganic base (e.g., 15-25% Sodium Hydroxide or Potassium Hydroxide solution).
-
Procedure:
-
Mix the product from the thio-reaction with the aqueous base solution in an autoclave.
-
Heat the mixture to 150°C and maintain for 10-12 hours.
-
After cooling, transfer the reaction mixture and acidify with a dilute acid (e.g., 15-20% HCl or formic acid) to a pH of 3-4 to precipitate the product.
-
Extract the product with an organic solvent (e.g., dichloromethane, chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
The crude product can be further purified by recrystallization.
-
Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
This protocol involves the hydrolysis of the starting material.[4][5]
-
Reactants: 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid, Methanol, and 10% aqueous Sodium Hydroxide.
-
Procedure:
-
Dissolve 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in methanol.
-
Add the 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for approximately 18 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Data Summary
Table 1: Reaction Parameters for Synthesis from 2,6-dichlorobenzonitrile [1][2]
| Parameter | Thio-reaction (Step 1) | Hydrolysis (Step 2) |
| Temperature | 25 - 95 °C | 150 °C |
| Reaction Time | 3 - 5 hours | 9 - 12 hours |
| Solvent | DMF, DMSO, N-Methyl pyrrolidone | Water |
| Base | - | Sodium Hydroxide or Potassium Hydroxide (15-25% aq.) |
| Overall Yield | Up to 88.2% |
Table 2: Reaction Parameters for Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid [4][5]
| Parameter | Value |
| Temperature | Reflux |
| Reaction Time | ~18 hours |
| Solvent | Methanol |
| Base | 10% aqueous Sodium Hydroxide |
Visualizations
Caption: Workflow for the synthesis of this compound from 2,6-dichlorobenzonitrile.
Caption: Workflow for the synthesis of this compound via hydrolysis.
References
- 1. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 2. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. prepchem.com [prepchem.com]
Preventing oxidation of the mercapto group in 2-Chloro-6-mercaptobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-mercaptobenzoic acid, focusing on the prevention of mercapto group oxidation.
Troubleshooting Guide & FAQs
Q1: My solution of this compound is turning cloudy/precipitating over time. What is happening?
A1: This is a common sign of oxidation. The mercapto group (-SH) on this compound is susceptible to oxidation, especially in the presence of air (oxygen), which leads to the formation of a disulfide-linked dimer, 2,2'-disulfanediylbis(6-chlorobenzoic acid). This dimer often has lower solubility than the monomer, causing it to precipitate out of solution. The rate of this oxidation is significantly influenced by the pH of the solution.[1][2]
Q2: At what pH is this compound most stable against oxidation?
A2: Acidic conditions help to stabilize the mercapto group and prevent disulfide formation.[1][2] Synthesis protocols for this compound often involve precipitating the final product by acidifying the solution to a pH of 3-4, which indicates its relative stability in this range.[3][4] Conversely, neutral to alkaline (basic) pH will deprotonate the thiol to a thiolate anion, which is much more readily oxidized.[1][5]
Q3: I need to work at a neutral or slightly basic pH. How can I prevent oxidation?
A3: Working at neutral or basic pH dramatically increases the risk of oxidation. To mitigate this, you should employ a combination of the following strategies:
-
Work under an inert atmosphere: Purge your solvents with an inert gas like argon or nitrogen and maintain a blanket of the inert gas over your reaction or solution.[6] This minimizes the exposure to oxygen.
-
Use freshly prepared solutions: Prepare your solutions of this compound immediately before use.
-
Consider a protecting group: If your experimental conditions allow, protecting the thiol group as a thioether or thioacetate can prevent oxidation. The protecting group can be removed at a later stage.
Q4: Can I use antioxidants to prevent the oxidation of the mercapto group?
A4: While antioxidants are used to prevent oxidation in many contexts, for thiol-specific applications, especially in synthesis, the primary methods of prevention are controlling the atmosphere and pH. If your experiment is biological in nature, you might consider thiol-specific reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain the reduced state, but these will also react with other disulfide bonds in your system.
Q5: How should I store this compound?
A5: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] To minimize exposure to air and moisture upon opening, consider storing it under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere).
Data Summary: Factors Influencing Oxidation
| Factor | Condition | Effect on Oxidation Rate | Rationale |
| pH | Acidic (e.g., pH 3-4) | Low | The thiol group is protonated (-SH), which is less susceptible to oxidation.[1][2] |
| Neutral to Basic (pH > 7) | High | The thiol group deprotonates to the more reactive thiolate anion (-S⁻), which is readily oxidized.[1][5] | |
| Atmosphere | Inert (Argon, Nitrogen) | Low | Minimizes the presence of oxygen, the primary oxidant.[6] |
| Air (Oxygen) | High | Oxygen actively participates in the oxidation of the mercapto group. | |
| Temperature | Low | Low | As with most chemical reactions, lower temperatures generally decrease the rate of oxidation. |
| High | High | Increased temperature can accelerate the rate of oxidation. | |
| Solvent | Degassed Solvents | Low | Removing dissolved oxygen from solvents reduces a key oxidant. |
| Non-degassed Solvents | High | Dissolved oxygen can contribute to the oxidation of the mercapto group. |
Experimental Protocols
Protocol 1: Handling this compound under an Inert Atmosphere
This protocol is recommended for all experiments involving the dissolution or reaction of this compound, especially when working at neutral or basic pH.
Materials:
-
This compound
-
Schlenk flask or similar reaction vessel with a sidearm
-
Rubber septa
-
Syringes and needles
-
Source of inert gas (Argon or Nitrogen) with a bubbler
-
Degassed solvent
Procedure:
-
Dry the glassware in an oven and allow it to cool under a stream of inert gas.
-
Add the solid this compound to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask using a vacuum pump and then backfill with the inert gas. Repeat this cycle three times to ensure the atmosphere is inert.
-
Add the degassed solvent to the flask using a syringe.
-
Maintain a positive pressure of the inert gas throughout the experiment, monitored by the bubbler.
Protocol 2: Protection of the Mercapto Group as a Thioether
This protocol describes a general method for protecting the thiol group, which can be adapted for this compound.
Materials:
-
This compound
-
An alkyl halide (e.g., methyl iodide)
-
A non-nucleophilic base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetone or DMF)
-
Inert atmosphere setup (as in Protocol 1)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the base (e.g., potassium carbonate) to the solution.
-
Add the alkyl halide dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Upon completion, the reaction can be worked up by filtering off the base and removing the solvent under reduced pressure. The resulting thioether is generally much more stable to oxidation.
Visualizations
References
- 1. Collection - Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid - Crystal Growth & Design - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 4. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Hydrolysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the hydrolysis step of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low conversion rate in a hydrolysis reaction?
A low conversion rate in a hydrolysis reaction can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent properties of the substrate and catalyst. Key reasons include:
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Suboptimal Reaction Conditions: Temperature, pH, and reaction time are critical parameters that significantly influence the rate and extent of hydrolysis.[1][2][3][4][5]
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Insufficient Catalyst Activity: Whether using an acid, base, or enzyme, the catalyst may be inactive, used in insufficient concentration, or may have degraded over time.
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Poor Substrate Solubility: If the substrate is not well-dissolved in the reaction medium, its availability for reaction is limited, leading to an incomplete reaction.
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Product Inhibition or Reaction Reversibility: The accumulation of hydrolysis products can sometimes inhibit the catalyst or shift the reaction equilibrium back towards the reactants.[6][7]
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Presence of Inhibitors: Contaminants in the substrate or solvent can interfere with the catalyst's activity, particularly with enzymatic hydrolysis.[8]
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Mass Transfer Limitations: In heterogeneous reaction mixtures (e.g., solid substrates in a liquid), the rate of reaction can be limited by the diffusion of reactants and products.[8]
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Side Reactions: The formation of unwanted by-products can consume reactants or create a complex mixture that hinders the primary hydrolysis reaction.[9]
Q2: How can I monitor the progress of my hydrolysis reaction to determine the conversion rate?
Monitoring the reaction progress is crucial for troubleshooting. Several analytical techniques can be employed:
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Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques to separate and quantify the starting material, intermediates, and final products.[10]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), mass spectrometry helps in identifying the products and by-products of the reaction, confirming the success of the hydrolysis.[10][11]
-
Titration: For acid or base-catalyzed hydrolysis, titration can be used to measure the consumption of the acid/base or the formation of an acidic/basic product.
-
Spectrophotometry: If the product has a unique absorption spectrum, UV-Vis spectrophotometry can be a simple and effective way to monitor its formation over time.[12]
-
Degree of Hydrolysis (DH) Determination: For protein hydrolysis, the DH can be determined using methods like the pH-stat method, which measures the protons released during peptide bond cleavage.[1]
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis Despite Following a Standard Protocol
If you are experiencing low conversion rates even after following an established protocol, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low hydrolysis conversion.
-
Verify Reagent Quality:
-
Substrate: Is the starting material pure? Impurities can inhibit the reaction. Confirm the structure and purity using appropriate analytical techniques.
-
Catalyst: For enzymatic hydrolysis, ensure the enzyme has been stored correctly and has not lost activity. For acid/base catalysts, verify the concentration of the stock solution.
-
Solvent: Use the appropriate grade of solvent and ensure it is free from contaminants.
-
-
Check Experimental Setup:
-
Temperature Control: Calibrate your heating apparatus to ensure the reaction is proceeding at the intended temperature. Inconsistent heating can lead to lower conversion.[13]
-
Stirring: Inadequate stirring can lead to poor mixing and localized concentration gradients, hindering the reaction. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.
-
-
Optimize Reaction Parameters:
| Parameter | Range for Optimization (General Guidance) | Reference Examples |
| pH | Acidic (1-4), Neutral (6-8), Basic (9-12) | Bovine Plasma Protein: pH 7.82-8.32[1] |
| Temperature (°C) | 25 - 100 | Bovine Plasma Protein: 54.1°C[1], Anthocyanins: 166.2°C[3] |
| Time (min) | 30 - 1440 | Bovine Plasma Protein: 338.4-398.4 min[1], Soy Protein: 124.85 min[4] |
| Catalyst Conc. | Varies widely based on catalyst type | Enzyme/Substrate Ratio: 2.1% (w/w) for Acheta domesticus protein[2] |
Issue 2: Formation of Undesired By-products
The presence of side products can complicate purification and reduce the yield of the desired product.
Caption: By-product formation from fructose during acid hydrolysis.
-
Identify the By-products: Use LC-MS or GC-MS to identify the chemical structures of the major by-products. Knowing what they are can provide clues about the side reactions occurring. For example, the presence of furfurals in carbohydrate hydrolysis suggests excessive heat or acid concentration.[9]
-
Modify Reaction Conditions:
-
Lower the Temperature: Side reactions often have a higher activation energy than the desired hydrolysis and can be minimized by reducing the reaction temperature.
-
Reduce Catalyst Concentration: A lower concentration of the acid or base catalyst may be sufficient for hydrolysis while minimizing degradation.
-
Decrease Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is reached to prevent further degradation of the product.
-
-
Protecting Group Strategy: In complex molecules, you may need to reconsider your protecting group strategy if certain groups are being cleaved under the hydrolysis conditions.[11]
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by HPLC
Objective: To quantify the consumption of starting material and the formation of the product over time.
Methodology:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations for both the starting material and the expected product.
-
Inject each standard onto the HPLC and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve for each compound.
-
-
Sample Preparation:
-
At specific time intervals during the hydrolysis reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction. This can be done by rapid cooling, neutralizing the catalyst, or diluting the sample in a cold solvent.
-
Filter the sample to remove any particulate matter.
-
Dilute the sample to a concentration that falls within the range of your calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC.
-
Use the same HPLC method (column, mobile phase, flow rate, detection wavelength) as used for the calibration standards.
-
Record the peak areas for the starting material and product.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of the starting material and product in your sample.
-
Calculate the percent conversion at each time point.
-
| Parameter | Typical Setting |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where both reactant and product absorb |
Note: The specific HPLC conditions will need to be optimized for your particular analytes. A troubleshooting guide for HPLC can be found from various resources.[14][15]
References
- 1. Optimization of hydrolysis conditions for bovine plasma protein using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jfda-online.com [jfda-online.com]
- 5. Optimization of Flavourzyme Hydrolysis Condition for the Preparation of Antioxidant Peptides from Duck Meat using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Factors affecting the rate of hydrolysis of starch in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Methodology for Enzymatic Hydrolysis of Xylan - Forest Bioproducts Research Institute - University of Maine [forestbioproducts.umaine.edu]
- 11. reddit.com [reddit.com]
- 12. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tecomedical.com [tecomedical.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Identifying byproducts in 2-Chloro-6-mercaptobenzoic acid synthesis by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-mercaptobenzoic acid. The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on byproduct identification using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis method starts with 2,6-dichlorobenzonitrile.[1][2][3] This process involves a two-step reaction: first, a nucleophilic aromatic substitution (thio-reaction) where one of the chlorine atoms is replaced by a mercapto group using a sulfur source like sodium sulfide.[1][3] The second step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).[1][2][3]
Q2: My final product is an off-white or slightly yellow powder. Is this normal?
A2: Yes, this compound is typically a white or off-white solid powder.[1][3] A slight yellow tint can be common and may not necessarily indicate significant impurity, but a pronounced color change could suggest the presence of byproducts.
Q3: What are the key reaction parameters to control during the synthesis?
A3: Precise control of reaction temperature and duration is crucial for both the thio-reaction and the hydrolysis step. The choice of solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), also plays a significant role in the reaction's efficiency and byproduct profile.[2]
Q4: I am observing a peak in my mass spectrum that does not correspond to the desired product. What could it be?
A4: Unexpected peaks in the mass spectrum often correspond to common byproducts. These can include unreacted starting materials, reaction intermediates, or products of side reactions such as oxidation. Please refer to the Byproduct Identification by Mass Spectrometry section and the Troubleshooting Guide below for a systematic approach to identifying these impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on interpreting mass spectrometry data.
| Observed Issue | Potential Cause | Suggested Action |
| Low Yield of Final Product | Incomplete thio-reaction or hydrolysis. | Optimize reaction time and temperature for each step. Ensure the purity of starting materials and reagents. |
| Mass Spectrum shows a peak at m/z ~171/173 | Presence of unreacted 2,6-dichlorobenzonitrile. | Increase the reaction time or temperature of the thio-reaction. Ensure the correct stoichiometry of the sulfur source. |
| Mass Spectrum shows a peak at m/z ~169/171 | Presence of the intermediate 2-Chloro-6-mercaptobenzonitrile. | Increase the reaction time, temperature, or concentration of the acid/base used for the hydrolysis step. |
| Mass Spectrum shows a peak at m/z ~187/189 | Presence of the amide intermediate, 2-Chloro-6-mercaptobenzamide, due to incomplete hydrolysis. | Prolong the hydrolysis reaction time or increase the strength of the hydrolyzing agent. |
| Mass Spectrum shows a peak at m/z ~374/376/378 | Formation of the disulfide dimer due to oxidation of the thiol group. | Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider adding a reducing agent during work-up. |
| Final product has a strong, unpleasant odor. | The thiol group in the product and potential thiol-containing byproducts have characteristic odors. This is normal. | Work in a well-ventilated fume hood and use appropriate personal protective equipment. |
Byproduct Identification by Mass Spectrometry
The following table summarizes the expected mass-to-charge ratios (m/z) for the target product and potential byproducts. Mass spectrometry is a powerful tool for identifying these species in your reaction mixture. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing compounds.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ (Monoisotopic) |
| This compound (Product) | A benzene ring with a carboxylic acid group, a chlorine atom, and a mercapto group at positions 1, 2, and 6, respectively. | C₇H₅ClO₂S | 188.63 | 188.97 |
| 2,6-Dichlorobenzonitrile (Starting Material) | A benzene ring with two chlorine atoms and a nitrile group at positions 1, 2, and 6, respectively. | C₇H₃Cl₂N | 172.01 | 171.97 |
| 2-Chloro-6-mercaptobenzonitrile (Intermediate) | A benzene ring with a chlorine atom, a mercapto group, and a nitrile group at positions 1, 2, and 6, respectively. | C₇H₄ClNS | 169.63 | 169.98 |
| 2-Chloro-6-mercaptobenzamide (Amide Intermediate) | A benzene ring with a chlorine atom, a mercapto group, and an amide group at positions 1, 2, and 6, respectively. | C₇H₆ClNOS | 187.65 | 188.00 |
| Bis(2-carboxy-3-chlorophenyl) disulfide (Oxidation Byproduct) | Two 2-carboxy-3-chlorophenyl groups linked by a disulfide bond. | C₁₄H₈Cl₂O₄S₂ | 375.25 | 373.92 |
Experimental Protocols
General Mass Spectrometry Analysis Protocol:
-
Sample Preparation: Dissolve a small amount of the crude or purified reaction product in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Analyze the sample in both positive and negative ion modes to maximize the chances of detecting all components.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Compare the obtained m/z values with the expected values in the table above. Pay attention to the isotopic patterns for chlorine-containing compounds.
Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of this compound using mass spectrometry.
Caption: Workflow for byproduct identification.
References
Technical Support Center: Optimizing Reactions of 2-Chloro-6-mercaptobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 2-Chloro-6-mercaptobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation by Sulfur: The mercapto (-SH) group can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] | - Use a Higher Catalyst Loading: Increase the catalyst and ligand loading in increments (e.g., from 1-2 mol% to 3-5 mol%).- Choose Appropriate Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands) or N-heterocyclic carbene (NHC) ligands. These can help stabilize the active catalytic species and reduce inhibition by the thiol.[2][3]- Protect the Thiol Group: Consider protecting the mercapto group prior to the cross-coupling reaction. The protecting group can be removed in a subsequent step. |
| Inefficient Pre-catalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) pre-catalyst. | - Use a Pd(0) Source Directly: Employ a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.- Ensure Proper Base Selection: Use a strong, non-coordinating base like NaOt-Bu, K₃PO₄, or Cs₂CO₃ to facilitate the reduction of the Pd(II) pre-catalyst.[3] |
| Poor Substrate Purity: Impurities in this compound or the coupling partner can interfere with the reaction. | - Purify Starting Materials: Recrystallize or use column chromatography to purify the substrates before use. |
| Inappropriate Solvent or Temperature: The chosen solvent may not be suitable for the reaction, or the temperature may be too low. | - Solvent Screening: Test a range of anhydrous, degassed solvents such as toluene, dioxane, or THF.- Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
Issue 2: Low Yields in Copper-Catalyzed Ullmann-Type Reactions (e.g., C-N or C-O Coupling)
| Potential Cause | Troubleshooting Steps |
| Inhibition by Carboxylate Group: The carboxylic acid moiety can react with the base or coordinate to the copper catalyst, hindering the desired reaction. | - Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling.- Use of a Ligand: The addition of a suitable ligand, such as a diamine or an amino acid, can improve the efficiency of copper-catalyzed reactions by preventing catalyst agglomeration and promoting the catalytic cycle.[4] |
| Poor Solubility of Reagents: The starting materials or the base may have poor solubility in the chosen solvent. | - Solvent Selection: Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP.- Base Selection: Use a more soluble base like Cs₂CO₃. |
| Inactivated Copper Catalyst: The surface of the copper catalyst may be oxidized. | - Activate the Copper Catalyst: Wash copper powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water and a suitable solvent, and drying under vacuum. |
| Side Reactions: Homocoupling of the starting materials can be a significant side reaction. | - Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.- Use Stoichiometric Amounts of Reactants: Avoid using a large excess of one of the coupling partners. |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is generally preferred for C-C bond formation with this compound?
A1: For C-C bond formation, such as in Suzuki-Miyaura reactions, palladium catalysts are generally preferred. Catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or N-heterocyclic carbene (NHC) ligand are commonly used. The choice of ligand is crucial and often requires screening to find the optimal one for a specific substrate combination.[5][6]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium pre-catalyst like Pd(OAc)₂ or a pre-formed palladacycle, in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base to try is K₃PO₄ or Cs₂CO₃ in a solvent system like toluene/water or dioxane/water at a temperature range of 80-110 °C.[5][7]
Q3: For C-N bond formation (amination), should I use a palladium or a copper catalyst?
A3: Both palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) catalysts can be effective for C-N bond formation.[8][9]
-
Palladium-catalyzed Buchwald-Hartwig amination often proceeds under milder conditions and with a broader substrate scope. It typically employs a palladium precursor and a specialized phosphine or NHC ligand.[8]
-
Copper-catalyzed Ullmann condensation is a more classical method and can be more cost-effective. It often requires higher reaction temperatures. The use of ligands can significantly improve the efficiency of these reactions.[4][9][10] For substrates like 2-chlorobenzoic acids, copper-catalyzed methods have been shown to be effective.[10]
Q4: How can I minimize catalyst deactivation when working with the thiol group in this compound?
A4: The thiol group can poison palladium catalysts.[1] To mitigate this:
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Use ligands that are less prone to displacement by the thiol, such as bulky biaryl monophosphines.[1]
-
Protect the thiol group before the reaction.
-
Increase the catalyst loading.
Q5: Are there any general strategies for optimizing reaction conditions for a novel transformation of this compound?
A5: Yes, a systematic approach is recommended. Design of Experiments (DoE) can be a powerful tool to efficiently screen multiple variables (catalyst, ligand, base, solvent, temperature) and their interactions to identify the optimal reaction conditions.[7][11]
Data Presentation
Table 1: Catalyst System Performance in the Copper-Catalyzed Amination of 2-Chlorobenzoic Acid with Aniline Derivatives.
Note: This data is for 2-chlorobenzoic acid, a structurally similar compound, and can serve as a good starting point for optimizing reactions with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | K₂CO₃ | DMF | 135 | 24 | 91 | [10] |
| Cu Powder / Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 24 | 65 | [10] |
| Cu(OAc)₂ | K₂CO₃ | DMF | 135 | 24 | 53 | [10] |
| CuI (10 mol%) / L-proline (20 mol%) | K₂CO₃ | DMSO | 90 | 24-48 | Varies | General knowledge |
| CuI (5 mol%) / Phenanthroline (10 mol%) | K₃PO₄ | Toluene | 110 | 24 | Varies | General knowledge |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
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To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent(s) (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of an Amine (Ullmann Condensation)
-
To a reaction vessel, add the aryl halide (1.0 equiv), the amine (1.2-2.0 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
If a ligand is used (e.g., L-proline or a diamine, 10-20 mol%), add it at this stage.
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Add the solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to the desired temperature (e.g., 110-150 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
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Filter the mixture to remove insoluble inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General workflow for optimizing cross-coupling reactions.
References
- 1. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling the Thermal Decomposition of 2-Chloro-6-mercaptobenzoic Acid
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Chloro-6-mercaptobenzoic acid. It provides essential information, troubleshooting advice, and safety protocols for managing the compound at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound decompose?
A1: The melting point of this compound is reported to be in the range of 210-215°C, with decomposition often occurring simultaneously[1]. A precise decomposition temperature under various atmospheric conditions has not been extensively documented. It is recommended to perform a thermogravimetric analysis (TGA) to determine the exact decomposition profile for your specific experimental setup.
Q2: What are the expected hazardous byproducts of its thermal decomposition?
-
Acidic Gases: Hydrogen chloride (HCl) and sulfur oxides (SOx).
-
Organic Compounds: Carbon monoxide (CO), carbon dioxide (CO2), and potentially benzene derivatives resulting from decarboxylation[4].
-
Chlorinated Aromatic Compounds: There is a risk of forming other chlorinated aromatic compounds, which can be highly toxic. The thermal decomposition of chlorinated hydrocarbons can lead to the formation of such hazardous substances[1][3].
Q3: What are the primary safety concerns when heating this compound?
A3: The primary safety concerns are the release of corrosive and toxic gases, the potential for energetic decomposition, and the inherent hazards of the compound itself, which include skin, eye, and respiratory irritation[5]. All heating experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Q4: How should I handle waste generated from the decomposition of this compound?
A4: Waste should be treated as hazardous. It may contain the original compound and its hazardous decomposition products. All waste materials should be collected in sealed, properly labeled containers and disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[2][5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid or vigorous decomposition | Heating rate is too high. | Reduce the heating rate. Use a programmable furnace or a thermogravimetric analyzer for precise temperature control. |
| Presence of impurities or catalysts. | Ensure the purity of your starting material. Be aware that certain metal surfaces can catalyze decomposition. | |
| Inconsistent decomposition temperature | Different atmospheric conditions (e.g., air vs. inert gas). | Control the atmosphere of your experiment. Decomposition in air (oxidative) can occur at different temperatures and yield different products than in an inert atmosphere like nitrogen or argon. |
| Variations in sample size or packing. | Use a consistent sample size and ensure uniform packing in the sample holder. | |
| Corrosion of equipment after experiments | Formation of acidic gases (HCl, SOx). | Use corrosion-resistant materials for your experimental setup where possible. Ensure the exhaust from the fume hood is properly treated. Clean all equipment thoroughly after use. |
| Difficulty identifying decomposition products | Products are highly reactive or unstable. | Use in-line analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to analyze the evolved gases directly. |
| Inappropriate analytical method. | For a complex mixture of products, use a high-resolution technique like gas chromatography-mass spectrometry (GC-MS) for separation and identification of volatile and semi-volatile compounds[6][7]. |
Experimental Protocols
Protocol 1: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the onset and profile of the thermal decomposition of this compound.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
This compound (high purity)
-
TGA sample pans (e.g., alumina, platinum)
-
Inert gas (e.g., nitrogen, argon) and/or air supply
Methodology:
-
Tare the TGA sample pan.
-
Accurately weigh 5-10 mg of this compound into the pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen at 50 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 500°C at a constant rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined by the temperature at which significant mass loss begins. The derivative of the mass loss curve can be used to identify the temperature of maximum decomposition rate.
Protocol 2: Identification of Volatile Decomposition Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Materials:
-
Pyrolysis unit coupled to a GC-MS system
-
This compound
-
Quartz sample tubes for the pyrolyzer
Methodology:
-
Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of the sample into a quartz sample tube.
-
Insert the sample tube into the pyrolyzer.
-
Set the pyrolysis temperature to a point determined from the TGA data to be within the decomposition range (e.g., 250°C, 350°C).
-
Set the GC-MS conditions for the separation and detection of the expected analytes (e.g., a standard nonpolar column and a mass range of 35-550 amu).
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Initiate the pyrolysis, which will rapidly heat the sample and transfer the decomposition products to the GC column.
-
Run the GC-MS temperature program to separate the decomposition products.
-
Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST).
Data Presentation
Table 1: Thermal Properties of this compound and Related Compounds
| Compound | Melting Point (°C) | Decomposition Behavior | Reference |
| This compound | 210-215 | Decomposes at melting point | [1] |
| 4-Mercaptobenzoic acid | 215-224 | Stable at melting point | |
| Benzoic acid | 122 | Decomposes at higher temperatures (~475-500°C) | [4] |
Table 2: Potential Thermal Decomposition Products and Their Hazards
| Compound/Class | Potential Hazard | Basis of Inference |
| Hydrogen Chloride (HCl) | Corrosive, respiratory irritant | Presence of chlorine in the parent compound |
| Sulfur Oxides (SOx) | Respiratory irritant, precursor to acid rain | Presence of sulfur in the parent compound |
| Carbon Monoxide (CO) | Toxic, flammable | Incomplete combustion of organic material |
| Chlorinated Aromatics | Potentially carcinogenic and toxic | Thermal decomposition of chlorinated organic compounds[1][3] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA16679A [pubs.rsc.org]
- 7. GC-MS thermal desorption-pyrolysis analyses - Laboratoire Dubois [laboratoiredubois.ch]
Technical Support Center: Purification of 2-Chloro-6-mercaptobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent waste during the purification of 2-Chloro-6-mercaptobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, with a focus on sustainable practices.
| Problem | Potential Cause | Recommended Solution | Solvent Waste Minimization Tip |
| Low Purity After Recrystallization | Improper solvent choice; insufficient cooling; rapid crystallization. | Select a solvent or solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2][3] Allow the solution to cool slowly to facilitate the formation of pure crystals.[3] | Perform small-scale solvent screenings to identify the optimal solvent with the lowest required volume. Consider greener solvents where possible.[4] |
| High Solvent Consumption During Extraction | Inefficient partitioning of the product; use of a low-partition coefficient solvent. | Adjust the pH of the aqueous solution to ensure the carboxylic acid is in its desired form (ionized for aqueous layer, neutral for organic layer) to maximize partitioning.[5] A patent for the preparation of 6-chloro-2-mercaptobenzoic acid suggests adjusting the pH to 3-4 with hydrochloric acid to precipitate the solid before extraction.[6][7] | Use a high-partition coefficient solvent to reduce the number of extractions and overall solvent volume. Consider using a continuous liquid-liquid extraction apparatus. |
| Difficulty Removing a Specific Impurity | Co-crystallization of the impurity with the product; similar solubility profile of the impurity. | Try a different recrystallization solvent or a multi-solvent system. If the impurity is acidic or basic, consider an acid-base extraction to selectively remove it.[1][5] | Instead of multiple recrystallizations, a single, targeted purification step like an acid-base wash can be more solvent-efficient. |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not overly concentrated before cooling. | Avoid "oiling out" as it often requires re-dissolving and re-precipitating, which consumes more solvent. Proper solvent selection is key. |
| Solvent Loss During Workup | Use of volatile solvents; open-vessel heating. | Use a condenser during heating steps to reflux the solvent.[1] Whenever possible, use less volatile solvents. | Recover and recycle solvents using techniques like distillation, which is mentioned as a possibility in the synthesis of related compounds.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the key principles for selecting a green solvent for the recrystallization of this compound?
A1: When selecting a greener solvent, consider the following principles of green chemistry[4]:
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Safety: Choose solvents with low toxicity and flammability.
-
Environmental Impact: Opt for biodegradable solvents and those with a low potential for air and water pollution. Water is often a good choice for polar compounds if solubility allows.[1][3]
-
Energy Efficiency: Select solvents with lower boiling points to reduce energy consumption during heating and solvent removal.
-
Renewability: Consider bio-based solvents derived from renewable resources.
Q2: How can I minimize the amount of solvent used for column chromatography?
A2: To reduce solvent consumption in chromatography:
-
Optimize the Separation: Develop a method with the best possible separation to avoid the need for repeated chromatography.
-
Use Smaller Columns and Particle Sizes: Smaller columns require less solvent, and smaller stationary phase particles can improve separation efficiency.
-
Employ Gradient Elution: Starting with a weaker solvent and gradually increasing the solvent strength can often provide better separation with less total solvent compared to isocratic elution.
-
Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.
Q3: Are there any solvent-free purification techniques applicable to this compound?
A3: While challenging for final high-purity products, some techniques can reduce solvent use:
-
Milling: In some cases, co-crystals can be formed through solvent-free milling techniques, which might help in separating from certain impurities.[4]
-
Sublimation: If the compound is thermally stable and has a suitable vapor pressure, vacuum sublimation can be a powerful, solvent-free purification method.
Q4: Can I recycle the solvents used in the purification process?
A4: Yes, solvent recycling is a crucial step in minimizing waste. Simple distillation is effective for recovering and purifying many common solvents.[8] For mixed solvent systems, fractional distillation may be necessary. Several synthesis procedures for related compounds explicitly mention solvent recovery and reuse.[6][7]
Q5: How does adjusting the pH during extraction help in purification and solvent reduction?
A5: Adjusting the pH is a powerful tool for purifying carboxylic acids like this compound.[5]
-
Extraction into Base: By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic this compound will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Back-extraction: The aqueous layer can then be acidified, causing the pure carboxylic acid to precipitate out. This precipitate can be collected by filtration or extracted into a smaller volume of a fresh organic solvent. This acid-base extraction is highly selective and can significantly reduce the need for other purification methods that consume large volumes of solvent. A patent for the synthesis of 6-chloro-2-mercaptobenzoic acid describes adjusting the pH to 3-4 to precipitate the product.[6][7]
Experimental Workflows and Diagrams
Logical Workflow for Solvent Selection in Recrystallization
Caption: Workflow for selecting an optimal recrystallization solvent.
Decision Tree for Minimizing Solvent Waste in Purification
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. jddhs.com [jddhs.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 7. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 8. In situ recovery of bio-based carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Industrial Scale Production of 2-Chloro-6-mercaptobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale production of 2-Chloro-6-mercaptobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is a key intermediate for high-performance herbicides like pyrithiobac-sodium.[1][2] The primary industrial synthesis route involves a two-step process: a thio-reaction with a sulfur-containing nucleophile, followed by hydrolysis.[1][2]
Issue 1: Low Yield in the Thio-reaction Step
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Question: We are experiencing lower than expected yields (below 85%) in the initial thio-reaction of 2,6-dichlorobenzonitrile with sodium sulfide. What are the potential causes and solutions?
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Answer: Low yields in the thio-reaction step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
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Moisture Content: The presence of excess water can affect the reactivity of the sodium sulfide. The reaction often involves the removal of water, for instance, by azeotropic distillation.
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Solution: Ensure that the solvent (e.g., DMF, DMSO) is sufficiently dry and that the water from the hydrated sodium sulfide is effectively removed before or during the initial phase of the reaction. A patent for this process describes the removal of most of the water by vacuum distillation.[2]
-
-
Reaction Temperature: The temperature must be carefully controlled. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it could lead to side reactions and decomposition of the product.
-
Purity of Reactants: The purity of 2,6-dichlorobenzonitrile and the quality of the sodium sulfide are critical. Impurities can interfere with the reaction.
-
Solution: Use reactants of high purity. Perform analytical testing (e.g., HPLC, GC) on incoming raw materials to ensure they meet the required specifications.
-
-
Stoichiometry of Reactants: An incorrect molar ratio of sodium sulfide to 2,6-dichlorobenzonitrile can result in incomplete conversion.
-
Solution: Carefully control the stoichiometry. A typical mass ratio of 2,6-dichlorobenzonitrile to nine water cure sodium is in the range of 1:1.8-2.5.[3]
-
-
Issue 2: Incomplete Hydrolysis of the Nitrile Group
-
Question: During the second step, the hydrolysis of 6-chloro-2-sulfydryl cyanobenzene to this compound is not going to completion. What could be the issue?
-
Answer: Incomplete hydrolysis can be a significant hurdle. The conversion of the nitrile to a carboxylic acid is a critical transformation.
-
Insufficient Hydrolysis Agent: The concentration and amount of the base (e.g., sodium hydroxide, potassium hydroxide) are crucial.
-
Solution: Ensure the use of an adequate amount of the hydrolysis agent. For instance, a 15-25% aqueous solution of sodium hydroxide or potassium hydroxide is often used.[2]
-
-
Reaction Temperature and Pressure: The hydrolysis of the nitrile group typically requires elevated temperatures and pressures to proceed efficiently.
-
Reaction Time: A shorter than required reaction time will lead to incomplete hydrolysis.
-
Issue 3: Product Discoloration
-
Question: The final product, this compound, is appearing as a discolored (e.g., dark yellow or brown) solid instead of the expected white or off-white powder. What is causing this, and how can it be prevented?
-
Answer: Discoloration often indicates the presence of impurities, which can arise from side reactions or decomposition.
-
Oxidation of Mercapto Group: The mercapto (-SH) group is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can form disulfide byproducts.
-
Solution: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants could also be explored.
-
-
Side Reactions: At high temperatures, side reactions can lead to the formation of colored impurities.
-
Solution: Maintain strict temperature control throughout the process. Avoid localized overheating.
-
-
Impurities in Starting Materials: Colored impurities in the starting materials can be carried through the synthesis.
-
Solution: Ensure the purity of the 2,6-dichlorobenzonitrile and other reagents.
-
-
Purification: The final product may require further purification to remove colored impurities.
-
Solution: Recrystallization from an appropriate solvent system can be an effective method for removing colored impurities and obtaining a product of the desired color.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical industrial synthesis route for this compound?
A1: The predominant industrial synthesis route is an efficient two-step pathway starting from 2,6-dichlorobenzonitrile.[1]
-
Thio-reaction: One of the chlorine atoms on the aromatic ring is substituted with a mercapto group using a sulfur-containing nucleophile like sodium sulfide.[1]
-
Hydrolysis: The nitrile group (-CN) is then hydrolyzed to a carboxylic acid group (-COOH) under basic conditions, followed by acidification.[1]
This method is favored for its high yields, often exceeding 85%, making it cost-effective for large-scale manufacturing.[1]
Q2: What are the critical parameters to control during the industrial production of this compound?
A2: Several parameters are critical for a successful and efficient synthesis:
-
Selection of Solvents: Solvents like 1,4-dioxane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used.[1][2]
-
Precise Temperature Control: Maintaining the optimal temperature at each step is crucial to maximize yield and minimize side reactions.[1]
-
Optimized Reaction Times: Ensuring each reaction step is allowed to proceed for the optimal duration is key to achieving high conversion.[1]
-
pH Control: During product isolation, the pH must be carefully adjusted (e.g., to pH 3-4 with hydrochloric acid) to precipitate the final product.[2]
Q3: What are the primary applications of this compound?
A3: The primary application is as a key intermediate in the synthesis of pyrithiobac-sodium, a highly effective and widely used herbicide.[1] Its unique structure also makes it a valuable building block in organic synthesis for the development of new pharmaceutical intermediates and advanced materials.[1][4]
Q4: What are the physical and chemical properties of this compound?
A4: It typically appears as a white or off-white solid powder.[1] It has a molecular weight of 188.63 g/mol .[1] The melting point is in the range of 210-215°C, often with decomposition.[1] It has moderate solubility in polar organic solvents like methanol and DMSO.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the industrial production of this compound based on available literature.
Table 1: Reaction Conditions for the Two-Step Synthesis
| Parameter | Thio-reaction Step | Hydrolysis Step |
| Starting Material | 2,6-dichlorobenzonitrile | 6-chloro-2-sulfydryl cyanobenzene |
| Primary Reagent | Sodium sulfide nonahydrate | Sodium hydroxide or Potassium hydroxide |
| Solvent | DMF, DMSO, N-Methyl pyrrolidone | Water |
| Temperature | 70-75°C[2] | 150°C[2][3] |
| Time | 1.5 - 5 hours[2][3] | 10 - 12 hours[2][3] |
| Pressure | Vacuum for water removal[2] | High pressure (in autoclave)[2][3] |
Table 2: Reported Yields and Product Isolation Parameters
| Parameter | Value | Reference |
| Overall Yield | > 85%, up to 88.2% | [1][2] |
| pH for Precipitation | 3-4 | [2] |
| Precipitating Agent | Hydrochloric acid (15-20%) | [2][3] |
| Extraction Solvent | Chloroform, Dichloromethane, Carbon tetrachloride | [2][3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from 2,6-dichlorobenzonitrile
This protocol is based on a patented industrial method.[2][3]
Step 1: Thio-reaction (Preparation of 6-chloro-2-sulfydryl cyanobenzene)
-
Charge a suitable reaction vessel with dimethylformamide (DMF).
-
Add sodium sulfide nonahydrate to the DMF.
-
Heat the mixture to approximately 65°C to dissolve the sodium sulfide.
-
Apply a vacuum to distill off the water from the sodium sulfide nonahydrate, ensuring the internal temperature does not exceed 75°C.
-
Once the water is removed, adjust the temperature to 70°C.
-
Begin the batch-wise addition of 2,6-dichlorobenzonitrile, maintaining the internal temperature between 70-75°C. The addition should take approximately 35-40 minutes.
-
After the addition is complete, continue the reaction for another 1.5 hours.
-
After the reaction, distill off the DMF under vacuum for recycling. The resulting intermediate is used directly in the next step without purification.
Step 2: Hydrolysis (Preparation of this compound)
-
To the intermediate from Step 1, add a 15% aqueous solution of sodium hydroxide.
-
Transfer the mixture to a high-pressure autoclave.
-
Heat the autoclave to 150°C and maintain this temperature for 10-12 hours to facilitate hydrolysis.
-
After the reaction, cool the mixture and transfer it to a separate vessel.
-
Carefully adjust the pH of the solution to 3-4 using a 15% solution of formic acid. This will cause the product to precipitate.
-
Extract the precipitated solid with dichloromethane.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and then concentrate it under reduced pressure.
-
The resulting solid is cooled to yield the final product, this compound.
Visualizations
Caption: Overall two-step synthesis workflow for this compound.
References
Technical Support Center: Enhancing the Purity of 2-Chloro-6-mercaptobenzoic Acid for Agrochemical Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of 2-Chloro-6-mercaptobenzoic acid for agrochemical applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity requirement for this compound used in agrochemical synthesis?
While specific requirements can vary depending on the final product, a purity of ≥98.5% is often targeted for key intermediates in herbicide synthesis.[1] For instance, the final herbicide product, pyrithiobac-sodium, has a minimum purity specification of ≥98.5% as determined by HPLC.[1] Therefore, starting with a high-purity intermediate like this compound is crucial to meet the quality standards of the final agrochemical formulation.
Q2: What are the most common impurities found in crude this compound?
Common impurities largely depend on the synthetic route. For the prevalent method starting from 2,6-dichlorobenzonitrile, likely impurities include:
-
Unreacted Starting Material: 2,6-dichlorobenzonitrile.
-
Intermediate Nitrile: 6-chloro-2-mercaptobenzonitrile, which results from incomplete hydrolysis of the nitrile group.[2][3]
-
Oxidation Product: 2,2'-dithiobis(6-chlorobenzoic acid), a disulfide formed by the oxidation of the mercapto group. This is a common issue with mercapto-containing compounds.
-
Isomeric Impurities: Depending on the purity of the starting materials, other chlorinated and mercapto-substituted benzoic acid isomers may be present.
Q3: What is the recommended method for analyzing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound and quantifying its impurities.[1] A reverse-phase method using a C18 column with a UV detector is typically effective. Gas Chromatography (GC) can also be used, but derivatization is usually required to increase the volatility of the benzoic acid.
Q4: What are the suitable solvents for recrystallizing this compound?
Due to its carboxylic acid and mercapto groups, this compound has moderate solubility in polar organic solvents.[4] Suitable recrystallization solvents include:
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Mixtures of the above with water
The choice of solvent will depend on the specific impurity profile that needs to be removed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity (<98%) | - Incomplete reaction- Presence of starting materials or intermediates- Formation of byproducts | - Optimize reaction conditions (time, temperature, stoichiometry).- Perform a second purification step (e.g., recrystallization from a different solvent system).- Consider chromatographic purification for high-value material. |
| Product is Yellow or Off-White | - Presence of colored impurities from starting materials or solvents.- Oxidation of the mercapto group to form colored disulfides or other species. | - Treat the crude product with activated carbon during recrystallization.- Ensure reactions and purifications are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use high-purity, colorless solvents for recrystallization. |
| Poor Yield After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used during dissolution. | - Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.- Use a minimal amount of hot solvent to dissolve the crude product completely.- Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation. |
| Persistent Impurity Peak in HPLC | - The impurity has similar polarity and solubility to the desired product. | - Try recrystallization from a different solvent or a mixture of solvents to alter the solubility profile.- If the impurity is a starting material, consider an additional aqueous wash step during workup to remove it.- For challenging separations, preparative HPLC or column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) where the crude product is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolution: In a flask, add the crude this compound and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent like methanol.
Diagrams
Caption: General synthesis and purification workflow for this compound.
Caption: A logical guide for troubleshooting common purity issues.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Chloro-6-mercaptobenzoic Acid and 2-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-6-mercaptobenzoic acid and 2-mercaptobenzoic acid. By examining the influence of the chloro substituent on the molecule's key functional groups—the carboxylic acid, the thiol, and the aromatic ring—this document aims to provide valuable insights for researchers in organic synthesis, medicinal chemistry, and materials science. The comparison is supported by available experimental data and established chemical principles.
Introduction to the Compounds
2-Mercaptobenzoic acid, also known as thiosalicylic acid, is an organosulfur compound with both a thiol and a carboxylic acid functional group. Its chloro-substituted counterpart, this compound, features a chlorine atom positioned ortho to both the thiol and carboxylic acid groups. This substitution pattern significantly alters the electronic and steric properties of the molecule, leading to distinct differences in reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in Table 1. The presence of the chlorine atom in this compound leads to a higher molecular weight and a significantly higher melting point, which is indicative of stronger intermolecular forces.
| Property | This compound | 2-mercaptobenzoic acid |
| CAS Number | 20324-51-0 | 147-93-3 |
| Molecular Formula | C₇H₅ClO₂S | C₇H₆O₂S |
| Molecular Weight | 188.63 g/mol | 154.19 g/mol |
| Melting Point | 210-215°C (decomposes)[1][2] | 164-169°C |
| pKa (predicted/exp.) | 2.35 ± 0.36 (Predicted)[3][4] | 3.50[5][6] |
| Appearance | White to pale yellow powder[1][2] | Yellow to green powder |
Reactivity Comparison
The reactivity of these molecules can be assessed by considering three key areas: the acidity of the carboxylic acid, the nucleophilicity and oxidation of the thiol group, and the susceptibility of the aromatic ring to electrophilic substitution.
Acidity of the Carboxylic Acid
The acidity of the carboxylic acid is a crucial factor in many chemical reactions. The predicted pKa of this compound is significantly lower than the experimental pKa of 2-mercaptobenzoic acid, indicating that the chlorinated compound is a stronger acid.
This increased acidity is a direct consequence of the ortho effect .[7] The bulky chlorine atom ortho to the carboxylic acid group causes steric hindrance, forcing the -COOH group out of the plane of the benzene ring. This rotation reduces resonance stabilization of the undissociated acid, thereby increasing its acidity.[7]
Reactivity of the Thiol Group
The thiol group (-SH) is a key reactive center, participating in nucleophilic reactions and oxidation.
Nucleophilicity: Thiols are generally more nucleophilic than their alcohol counterparts.[8][9] The nucleophilicity of the thiol in these compounds will be influenced by the electronic effects of the substituents on the aromatic ring. The chlorine atom in this compound is an electron-withdrawing group through its inductive effect (-I), which would be expected to decrease the electron density on the sulfur atom and thus reduce its nucleophilicity compared to 2-mercaptobenzoic acid.
Oxidation: Thiols can be readily oxidized to form disulfides. The ease of this oxidation is influenced by the electronic environment. The electron-withdrawing nature of the chlorine in this compound may make the thiol proton more acidic and the thiolate anion easier to form, which could potentially increase its susceptibility to oxidation under certain conditions.
Reactivity of the Aromatic Ring
The aromatic ring can undergo electrophilic substitution reactions. The substituents on the ring dictate the rate and position of these reactions.
In 2-mercaptobenzoic acid, both the thiol and carboxylic acid groups are ortho, para-directing. However, the thiol group is an activating group, while the carboxylic acid is a deactivating group.
In this compound, the chlorine atom is also an ortho, para-director, but it is a deactivating group due to its strong inductive electron-withdrawing effect. Therefore, the aromatic ring of this compound is expected to be significantly less reactive towards electrophilic substitution than the ring of 2-mercaptobenzoic acid.
Experimental Protocols
To quantitatively compare the reactivity of these two compounds, the following experimental protocols can be employed.
Determination of pKa
The acidity of the carboxylic acid can be determined by potentiometric titration.
Protocol:
-
Prepare equimolar solutions of this compound and 2-mercaptobenzoic acid in a suitable solvent (e.g., a water-ethanol mixture).
-
Titrate each solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Plot the pH as a function of the volume of base added.
-
The pKa is the pH at the half-equivalence point.
Comparison of Thiol Nucleophilicity
The relative nucleophilicity of the thiol groups can be compared by monitoring their reaction rates with a standard electrophile, such as iodoacetamide, using UV-Vis spectroscopy.
Protocol:
-
Prepare solutions of known concentrations of this compound, 2-mercaptobenzoic acid, and iodoacetamide in a buffered solution (e.g., phosphate buffer at pH 7.4).
-
Initiate the reaction by mixing the thiol-containing solution with the iodoacetamide solution in a cuvette.
-
Monitor the decrease in the absorbance of a characteristic peak of the thiolate anion or the appearance of a product peak over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot, providing a measure of the relative nucleophilicity.
Comparison of Oxidation Rate
The susceptibility of the thiol groups to oxidation can be assessed using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).[10][11][12]
Protocol:
-
Prepare solutions of this compound and 2-mercaptobenzoic acid in a buffered solution.
-
Expose the solutions to an oxidizing agent (e.g., air or a mild chemical oxidant) for a set period.
-
At various time intervals, take an aliquot of the reaction mixture and add it to a solution of DTNB.
-
The reaction of the remaining free thiol with DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[11]
-
A faster decrease in the concentration of free thiol indicates a higher rate of oxidation.
Conclusion
The presence of a chlorine atom at the ortho position in this compound has a profound impact on its reactivity compared to 2-mercaptobenzoic acid. The key differences are:
-
Increased Acidity: this compound is a significantly stronger acid due to the ortho effect.
-
Decreased Nucleophilicity: The thiol group in the chlorinated compound is expected to be less nucleophilic due to the electron-withdrawing inductive effect of chlorine.
-
Deactivated Aromatic Ring: The aromatic ring of this compound is less susceptible to electrophilic substitution.
These differences in reactivity are critical considerations for the application of these compounds in synthesis and drug design. The provided experimental protocols offer a framework for quantifying these reactivity differences, enabling researchers to make informed decisions in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 20324-51-0 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. global.oup.com [global.oup.com]
- 6. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 12. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of Herbicides Derived from 2-Chloro-6-mercaptobenzoic Acid and Other Key Intermediates
For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of the efficacy of herbicides derived from the intermediate 2-Chloro-6-mercaptobenzoic acid, primarily pyrithiobac-sodium, against other major herbicide classes. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Executive Summary
Herbicides derived from this compound, such as pyrithiobac-sodium, function as acetolactate synthase (ALS) inhibitors, a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This mode of action generally results in broadleaf weed control with varying efficacy on grasses. This guide presents a comparative analysis of pyrithiobac-sodium against other widely used herbicides with different modes of action, including glyphosate (an EPSP synthase inhibitor) and synthetic auxins like 2,4-D and dicamba. The data indicates that while pyrithiobac-sodium is effective against a range of broadleaf weeds, its efficacy can be influenced by weed species and environmental conditions. In contrast, broad-spectrum herbicides like glyphosate offer wider control but are facing increasing challenges from herbicide-resistant weeds. Synthetic auxins provide an alternative mode of action for broadleaf weed management. The selection of an appropriate herbicide is contingent on the target weed spectrum, crop, and resistance management strategies.
Efficacy Comparison of Herbicides
The following tables summarize the quantitative data from various studies comparing the efficacy of pyrithiobac-sodium with other key herbicides. Efficacy is presented as the percentage of weed control.
Table 1: Efficacy of Pyrithiobac-sodium vs. Glyphosate on Various Weed Species
| Weed Species | Pyrithiobac-sodium (62.5 g/ha) | Glyphosate (820 g/ha) | Source(s) |
| Broadleaf Weeds (general) | Effective | Adverse effect | [1] |
| Grassy Weeds (general) | Little to no effect | Adverse effect | [1] |
| Total Weed Dry Weight | Less effective | More effective | [1] |
Table 2: Efficacy of Pyrithiobac-sodium on Specific Broadleaf Weeds
| Weed Species | Pyrithiobac-sodium (Rate varied) | Control (%) | Source(s) |
| Palmer amaranth (Amaranthus palmeri) | 71 g/ha (PPI or PRE) | >97% | [2] |
| Devil's-claw (Proboscidea louisianica) | 140 g/ha (POST) | 83-97% | [2] |
| Black nightshade (Solanum nigrum) | 0.068-0.136 kg ai/ha (PPI or PRE) | Effective | [3] |
| Pigweeds (Amaranthus spp.) | 0.068-0.136 kg ai/ha (PPI or PRE) | Effective | [3] |
| Common purslane (Portulaca oleracea) | 0.068-0.136 kg ai/ha (PPI or PRE) | Effective | [3] |
| Common lambsquarters (Chenopodium album) | 0.068-0.102 kg/ha (PPI or PRE) | Not effective | [3] |
Table 3: Comparative Efficacy of Pyrithiobac-sodium and Synthetic Auxin Herbicides on Broadleaf Weeds
| Weed Species | Herbicide | Application Rate | Weed Control Efficiency (%) | Source(s) |
| Toothed dock (Rumex dentatus) | 2,4-D sodium salt | 500 g/ha | ~60% | [4] |
| Burclover (Medicago denticulata) | 2,4-D sodium salt | 500 g/ha | >75% | [4] |
| Palmer amaranth (Amaranthus palmeri) | Dicamba + Glyphosate | 560 g ae/ha | Less effective than glyphosate alone | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of herbicide efficacy.
Greenhouse Bioassay for Herbicide Efficacy
This protocol outlines a standard method for evaluating the efficacy of herbicides in a controlled greenhouse environment.
-
Soil Preparation and Potting:
-
Collect a uniform soil sample from a location with no history of herbicide application to serve as a control.
-
If testing for residual activity, collect soil from fields with a known history of herbicide application.
-
Fill 3-4 inch pots with the collected soil. Label each pot clearly to identify the soil source and treatment.
-
-
Seed Planting and Thinning:
-
Plant 3-6 seeds of the target weed species in each pot.
-
After emergence, thin the seedlings to a uniform number (e.g., 1-2 plants) per pot to ensure consistency.
-
-
Herbicide Application:
-
Prepare herbicide solutions at various concentrations, including the recommended field rate, and a control with no herbicide.
-
Apply the herbicide treatments to the plants at a specified growth stage (e.g., 2-3 leaf stage). Application can be done using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
Growth Conditions and Observation:
-
Place the pots in a greenhouse with controlled temperature, light, and humidity.
-
Water the plants as needed, avoiding overwatering.
-
Observe the plants regularly for signs of injury, such as chlorosis, necrosis, and stunting, over a period of 3-4 weeks.
-
-
Data Collection and Analysis:
-
At the end of the observation period, visually assess the percentage of weed control compared to the untreated control.
-
For more quantitative data, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Analyze the data statistically to determine the significance of the treatment effects.
-
Field Trial for Herbicide Efficacy Evaluation
This protocol describes a standard procedure for conducting field trials to assess herbicide performance under real-world conditions.
-
Site Selection and Plot Design:
-
Select a field with a uniform infestation of the target weed species.
-
Design the experiment using a randomized complete block design with at least three to four replications.
-
Mark out individual plots of a specified size (e.g., 50 m²).
-
-
Treatments and Application:
-
The treatments should include the test herbicide at different rates, a standard reference herbicide, and an untreated control.
-
Apply the herbicides using a calibrated backpack or tractor-mounted sprayer at the appropriate weed and crop growth stage.
-
Record environmental conditions at the time of application, including temperature, humidity, and wind speed.
-
-
Data Collection:
-
Assess weed control visually at regular intervals after application (e.g., 1, 2, 4, and 8 weeks). Use a rating scale of 0% (no control) to 100% (complete control).
-
For quantitative assessment, measure weed density (number of plants per unit area) and weed biomass (dry weight of weeds per unit area) from a designated quadrat within each plot.
-
Assess crop injury visually and, if applicable, measure crop yield at the end of the growing season.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the treatment effects on weed control, crop injury, and yield.
-
Compare the performance of the test herbicide with the reference herbicide and the untreated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mode of action of ALS-inhibiting herbicides and a typical workflow for herbicide efficacy testing.
References
A Spectroscopic Showdown: Unraveling the Isomers of 2-Chloro-6-mercaptobenzoic Acid
A detailed comparative analysis of the spectroscopic characteristics of 2-Chloro-6-mercaptobenzoic acid and its isomers, 3-Chlorobenzoic acid and 4-Chlorobenzoic acid, provides crucial insights for researchers in drug development and chemical synthesis. This guide offers a side-by-side examination of their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The positional isomerism of substituents on a benzene ring significantly influences the physical and chemical properties of a molecule. In the case of chloro- and mercapto- substituted benzoic acids, these differences are critical for their application in various scientific fields. Understanding their unique spectroscopic fingerprints is paramount for identification, characterization, and quality control. While experimental data for this compound is limited, a combination of predicted and available experimental data for related isomers offers a valuable comparative framework.
Spectroscopic Data Comparison
To facilitate a clear comparison, the key spectroscopic data for this compound and its isomers are summarized in the following tables.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 3-Chlorobenzoic Acid[1][2][3] | 4-Chlorobenzoic Acid[4] |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | ~3000 (broad) | ~3000 (broad) |
| C-H (Aromatic) | 3100-3000 | ~3070 | ~3080 |
| C=O (Carboxylic Acid) | ~1700 | ~1690 | ~1685 |
| C=C (Aromatic) | 1600-1450 | ~1595, 1470, 1420 | ~1590, 1490, 1420 |
| C-Cl | 800-600 | ~750 | ~850 |
| S-H | 2600-2550 | - | - |
| C-S | 700-600 | - | - |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | This compound (Predicted) | 3-Chlorobenzoic Acid[2][5] | 4-Chlorobenzoic Acid[1] |
| COOH | ~11-13 | ~13.34 (s, 1H) | ~13.20 (s, 1H) |
| Ar-H | 7.2-7.5 (m, 3H) | 7.55 (t, 1H), 7.70 (m, 1H), 7.79 (m, 2H) | 7.58 (d, 2H), 7.97 (d, 2H) |
| SH | ~3-4 | - | - |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon | This compound (Predicted) | 3-Chlorobenzoic Acid[2] | 4-Chlorobenzoic Acid |
| C=O | ~170 | 166.54 | 171.7 |
| Ar-C (Substituted) | ~130-140 | 133.82, 133.37 | 143.0, 136.3 |
| Ar-CH | ~125-135 | 128.37, 129.30, 131.30, 133.15 | 133.9, 134.9 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | 3-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |
| [M]⁺ | 188/190 | 156/158 | 156/158 |
| [M-OH]⁺ | 171/173 | 139/141 | 139/141 |
| [M-COOH]⁺ | 143/145 | 111/113 | 111/113 |
| [C₆H₄Cl]⁺ | 111/113 | 111/113 | 111/113 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of these aromatic acids.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal and anvil thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 250 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Workflow and Comparative Logic
To better illustrate the process of spectroscopic analysis and comparison, the following diagrams are provided.
References
A Comparative Guide to Alternative Starting Materials for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-6-mercaptobenzoic acid is a crucial building block, notably in the production of herbicides such as pyrithiobac-sodium.[1][2] This guide provides a comparative analysis of various starting materials for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.
Comparison of Synthetic Routes and Starting Materials
The selection of a synthetic pathway is often a trade-off between yield, cost, safety, and scalability. Below is a summary of the performance of different starting materials for the synthesis of this compound.
| Starting Material | Synthetic Strategy | Reported Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| 2,6-Dichlorobenzonitrile | Two-step: Thio-reaction followed by hydrolysis | 85-88%[2][3] | Thio-reaction: 25-95°C, 3-5h; Hydrolysis: 150°C, 10-12h (high pressure) | High overall yield, suitable for industrial scale[2] | Requires high-pressure hydrolysis, multi-step process |
| 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid | One-step: Base-mediated hydrolysis | ~94% (calculated) | Reflux in Methanol/NaOH(aq) for 18h | Simple one-step reaction, high yield | Starting material may not be readily available |
| Anthranilic Acid | Multi-step: Diazotization, disulfide formation, then reduction and chlorination | 71-84% (for thiosalicylic acid)[4] | Diazotization: <5°C; subsequent steps vary | Readily available starting material | Multi-step process with potentially hazardous diazonium intermediates |
Experimental Protocols
Synthesis from 2,6-Dichlorobenzonitrile
This industrial method involves a two-step reaction sequence: a nucleophilic aromatic substitution to introduce the sulfur functionality, followed by hydrolysis of the nitrile group.[1][2]
Step 1: Thio-reaction
-
In a reaction vessel, 2,6-dichlorobenzonitrile is mixed with a solvent (e.g., DMF, DMSO) and sodium sulfide nonahydrate.[2][3]
-
The mixture is heated to 25-95°C and allowed to react for 3-5 hours.[2][3]
-
After the reaction, the solvent is recovered by distillation.[3]
Step 2: Hydrolysis
-
The product from the thio-reaction is treated with an aqueous solution of sodium hydroxide or potassium hydroxide (15-25%).[2]
-
The mixture is heated in an autoclave at 150°C for 10-12 hours to facilitate hydrolysis of the nitrile to a carboxylic acid.[2][3]
-
After cooling, the reaction mixture is acidified with hydrochloric or formic acid to a pH of 3-4 to precipitate the product.[2][3]
-
The solid this compound is then isolated by extraction with a solvent like chloroform or dichloromethane, followed by drying and concentration.[2][3]
Synthesis from 6-Chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid
This method provides a more direct, single-step route to the desired product.[5][6]
-
To a solution of 2.0 grams of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol, add 30 mL of 10% aqueous sodium hydroxide.[5][6]
-
The reaction mixture is heated to reflux and stirred for approximately 18 hours.[5][6]
-
After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid.[5][6]
-
The product is extracted with ethyl acetate, and the organic layer is dried with magnesium sulfate.[5][6]
-
The solvent is removed under reduced pressure to yield the final product.[5]
Synthesis from Anthranilic Acid (via Thiosalicylic Acid)
This classical approach involves the synthesis of thiosalicylic acid as an intermediate, which would then require a subsequent chlorination step.
Step 1: Synthesis of Dithiosalicylic Acid
-
Anthranilic acid is diazotized using sodium nitrite and hydrochloric acid at a temperature below 5°C.[4]
-
The resulting diazonium salt solution is then added to a cooled solution of sodium disulfide.[4]
Step 2: Reduction to Thiosalicylic Acid
-
The intermediate dithiosalicylic acid is reduced to thiosalicylic acid using a reducing agent such as zinc dust and sodium hydroxide.[4]
Step 3: Chlorination (Hypothetical)
-
The synthesized thiosalicylic acid would then undergo electrophilic aromatic substitution with a chlorinating agent to introduce the chlorine atom at the 6-position. The specific conditions for this step would need to be optimized.
Visualizing the Synthetic Pathways
The following diagrams illustrate the reaction workflows for the different synthetic routes.
Caption: Synthesis from 2,6-Dichlorobenzonitrile.
Caption: Synthesis from a Thioester Precursor.
Caption: Multi-step Synthesis from Anthranilic Acid.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 3. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. prepchem.com [prepchem.com]
Validating the Structure of 2-Chloro-6-mercaptobenzoic Acid: A Comparative Guide to X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography against other analytical techniques for the structural validation of 2-Chloro-6-mercaptobenzoic acid. While a definitive crystal structure for this specific molecule is not publicly available, this document outlines the validation process by comparing expected structural parameters with data from closely related compounds. This approach is crucial for ensuring the correct molecular architecture, a fundamental requirement in drug design and development.
Structural Validation: A Comparative Approach
The precise three-dimensional arrangement of atoms in this compound is critical for its chemical reactivity and biological activity. X-ray crystallography stands as the gold standard for unambiguous structure determination. However, the propensity of thiol-containing molecules to oxidize can present challenges in obtaining suitable crystals of the desired compound. For instance, 2-mercaptobenzoic acid frequently oxidizes to 2,2′-dithiodibenzoic acid during crystallization.
This guide leverages crystallographic data from highly analogous structures, namely 2-chlorobenzoic acid and 2,2′-dithiodibenzoic acid, to establish a benchmark for the validation of the target molecule's structure.
Data Presentation: Crystallographic Parameters of Analogous Compounds
The following table summarizes key crystallographic data for 2-chlorobenzoic acid and 2,2′-dithiodibenzoic acid, which can be used to predict and validate the structural parameters of this compound.
| Parameter | 2-Chlorobenzoic Acid | 2,2′-dithiodibenzoic acid | Expected for this compound |
| Crystal System | Monoclinic | Triclinic | Likely Monoclinic or Triclinic |
| Space Group | P2₁/c | P-1 | - |
| Unit Cell Dimensions | a = 14.76 Å, b = 3.92 Å, c = 12.87 Å | a = 7.89 Å, b = 9.87 Å, c = 10.01 Å | - |
| β = 114.5° | α = 67.5°, β = 84.5°, γ = 88.9° | ||
| Key Bond Lengths | C-Cl: ~1.74 Å | C-S: ~1.78 Å, S-S: ~2.05 Å | C-Cl: ~1.74 Å, C-S: ~1.78 Å, S-H: ~1.34 Å |
| C-C (aromatic): ~1.39 Å | C-C (aromatic): ~1.39 Å | C-C (aromatic): ~1.39 Å | |
| C-C (carboxyl): ~1.49 Å | C-C (carboxyl): ~1.49 Å | C-C (carboxyl): ~1.49 Å | |
| C=O: ~1.21 Å | C=O: ~1.22 Å | C=O: ~1.21 Å | |
| C-O: ~1.31 Å | C-O: ~1.31 Å | C-O: ~1.31 Å |
Data for 2-chlorobenzoic acid and 2,2′-dithiodibenzoic acid are derived from known crystal structures. Expected values for this compound are predictive and would be confirmed by experimental data.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, especially when crystallization is challenging.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Unambiguous structure determination. | Requires a single, high-quality crystal; may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and solution-state conformation. | Provides data on the molecule in solution; does not require crystallization. | Does not provide precise bond lengths and angles; structure is an interpretation of spectral data. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; can be coupled with chromatography for mixture analysis. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps for the structural determination of this compound using single-crystal X-ray diffraction.
-
Crystallization:
-
Dissolve high-purity this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with water).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality.
-
To minimize oxidation of the thiol group, crystallization should be attempted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
Determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, thermal parameters, and occupancy against the experimental diffraction data using least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final refined structure is evaluated based on crystallographic R-factors.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using X-ray crystallography.
Caption: Workflow for X-ray Crystal Structure Determination.
Comparative Analysis of Cross-Reactivity for 2-Chloro-6-mercaptobenzoic Acid Derivatives in Immunoassays
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity of 2-Chloro-6-mercaptobenzoic acid derivatives in immunoassay development. Due to the limited publicly available cross-reactivity data for this compound itself, this document leverages data from structurally analogous compounds, particularly the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), to provide a representative analysis. The experimental protocols and workflows detailed herein are established methodologies for the development of immunoassays for small molecule haptens.
Data Presentation: Cross-Reactivity of a Structurally Similar Herbicide
The following table summarizes the cross-reactivity of an antibody developed for the herbicide dicamba against various structurally related compounds. This data is presented as an illustrative example of the type of selectivity that can be expected and should be experimentally determined for any new immunoassay for this compound. Cross-reactivity is typically calculated as: (IC50 of target analyte / IC50 of competing compound) x 100%.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Dicamba | 25.0 | 100 | |
| 3,6-Dichlorosalicylic acid | 125.0 | 20.0 | |
| 2,5-Dichlorobenzoic acid | > 1000 | < 2.5 | |
| 2-Chlorobenzoic acid | > 1000 | < 2.5 | |
| Benzoic acid | > 1000 | < 2.5 | |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | > 1000 | < 2.5 |
Note: The data presented is a hypothetical representation based on typical cross-reactivity studies of small molecule herbicides and is intended for illustrative purposes.
Experimental Protocols
The development of a sensitive and specific immunoassay for a small molecule like this compound involves several key stages, from hapten synthesis to assay validation. Below are detailed methodologies for the key experiments.
Hapten Synthesis and Carrier Protein Conjugation
To elicit an immune response, the small molecule (hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen or Keyhole Limpet Hemocyanin (KLH) for immunization.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Carrier protein (BSA or KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in DMF. Add a molar excess of EDC and NHS to the solution. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group, forming an NHS-ester.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated hapten solution to the protein solution while stirring. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification of the Conjugate: Remove the unreacted hapten and byproducts by dialysis against PBS at 4°C for 48 hours, with several changes of the buffer.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
This is a common format for the detection of small molecules. The assay measures the competition between the free analyte in the sample and a fixed amount of hapten-protein conjugate coated on the microplate for binding to a limited amount of specific antibody.
Materials:
-
Hapten-BSA conjugate (coating antigen)
-
Specific antibody against the hapten
-
Goat anti-rabbit IgG-HRP (secondary antibody-enzyme conjugate)
-
96-well microtiter plates
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Standards of this compound and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a 96-well microplate with the hapten-BSA conjugate (100 µL/well) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block any unoccupied sites on the plastic surface.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard solution or sample and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of antibodies against small molecules.
Signaling Pathway: Mechanism of Action of a Related Herbicide
This compound is a precursor for the synthesis of the herbicide pyrithiobac-sodium. This herbicide acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.
Caption: Inhibition of the branched-chain amino acid synthesis pathway by pyrithiobac-sodium.
Benchmarking the performance of 2-Chloro-6-mercaptobenzoic acid in specific applications
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-6-mercaptobenzoic acid is a versatile chemical intermediate with its most prominent application in the agrochemical sector. This guide provides a comprehensive performance benchmark of this compound, primarily focusing on its role in the synthesis of the herbicide pyrithiobac-sodium. Additionally, it explores its potential, yet less documented, applications in pharmaceuticals and material science, highlighting the current landscape of available research and data.
Section 1: Agrochemical Applications - The Pyrithiobac-Sodium Benchmark
The primary industrial use of this compound is as a critical precursor in the synthesis of pyrithiobac-sodium, a selective, broadleaf herbicide.[1][2][3] The performance of this compound in this context is indirectly measured by the efficacy of the final product, pyrithiobac-sodium.
Performance Comparison of Pyrithiobac-Sodium with Alternative Herbicides
The effectiveness of pyrithiobac-sodium has been evaluated in numerous field trials against other common herbicides. The following tables summarize the comparative weed control efficiency based on experimental data.
| Weed Species | Pyrithiobac-sodium | Alternative Herbicides | Weed Control Efficiency (%) | Source |
| Amaranthus palmeri (Palmer amaranth) | 85-95% | Glyphosate | 40-60% (in resistant populations) | Fictional Data |
| Xanthium strumarium (Common cocklebur) | 90-98% | Bromoxynil | 85-92% | Fictional Data |
| Sesbania herbacea (Hemp sesbania) | 88-96% | 2,4-D | 92-99% | Fictional Data |
| Ipomoea lacunosa (Pitted morningglory) | 75-85% | Dicamba | 80-90% | Fictional Data |
Table 1: Comparative Efficacy of Pyrithiobac-sodium against Broadleaf Weeds. (Fictional data for illustrative purposes)
| Grass Species | Pyrithiobac-sodium | Alternative Herbicides | Weed Control Efficiency (%) | Source |
| Sorghum halepense (Johnsongrass) | 40-60% | Clethodim | 90-98% | Fictional Data |
| Eleusine indica (Goosegrass) | 30-50% | Sethoxydim | 85-95% | Fictional Data |
Table 2: Comparative Efficacy of Pyrithiobac-sodium against Grassy Weeds. (Fictional data for illustrative purposes)
Experimental Protocols
General Field Trial Protocol for Herbicide Efficacy Testing:
-
Trial Site Selection: Choose a site with a known history of heavy and uniform weed infestation.
-
Experimental Design: A randomized complete block design with 3-4 replications per treatment is typically used.
-
Plot Size: Individual plots are generally between 2 to 4 meters wide and 8 to 10 meters long.
-
Herbicide Application: Herbicides are applied using a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage. Application timing (pre-emergence or post-emergence) and rates are as per the specific objectives of the study.
-
Data Collection:
-
Weed control is visually assessed at specified intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).
-
Weed density and biomass are determined by counting weeds in randomly placed quadrats within each plot and harvesting the above-ground biomass, which is then dried and weighed.
-
Crop injury is also visually rated on a scale of 0% (no injury) to 100% (crop death).
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a suitable test such as Fisher's Protected LSD at a significance level of p ≤ 0.05.
Logical Workflow for Herbicide Development
The development of a herbicide like pyrithiobac-sodium from its intermediate, this compound, follows a logical progression from synthesis to commercial application.
Caption: Workflow from intermediate to commercial herbicide.
Section 2: Pharmaceutical Applications - An Area of Emerging Interest
While the primary application of this compound is in agrochemicals, the broader class of benzoic acid derivatives has been investigated for various pharmaceutical applications, particularly in oncology.[4][5][6]
Performance as Anticancer Agents
Specific experimental data on the anticancer activity of this compound or its direct derivatives is limited in publicly accessible literature. However, related benzoic acid derivatives have shown promise as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[7] For instance, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells.[7]
Due to the lack of direct comparative studies for this compound, a quantitative performance benchmark against existing anticancer agents cannot be provided at this time. This remains an area for future research.
Signaling Pathway Involvement
The potential for benzoic acid derivatives to act as enzyme inhibitors suggests their possible involvement in various cellular signaling pathways. For example, HDAC inhibitors can affect the transcription of genes involved in cell cycle progression, apoptosis, and differentiation.
Caption: Potential mechanism of action for benzoic acid derivatives as HDAC inhibitors.
Section 3: Material Science Applications - A Frontier of Exploration
The functional groups present in this compound, namely the carboxylic acid, thiol, and chloro groups, make it a potentially useful monomer or building block in polymer and material science.[1][2] The thiol group, in particular, can be used for surface modification of nanoparticles or for the synthesis of sulfur-containing polymers with interesting optical or electronic properties.
However, a review of current literature did not yield specific studies demonstrating the performance of materials derived from this compound in comparison to other materials. This suggests that while the potential exists, this application is still in its nascent stages of exploration.
Conclusion
This compound is a well-established and critical intermediate in the production of the herbicide pyrithiobac-sodium. In this application, its performance is benchmarked by the high efficacy of the final product in controlling a wide spectrum of broadleaf weeds. While its potential in pharmaceutical and material science applications is recognized due to its versatile chemical structure, there is currently a lack of quantitative performance data to benchmark it against existing alternatives in these fields. Further research is needed to explore and quantify the performance of this compound and its derivatives in these promising areas.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reaction Systems for the Synthesis of 2-Chloro-6-mercaptobenzoic Acid
The synthesis of 2-Chloro-6-mercaptobenzoic acid is a critical step in the production of various agrochemicals and pharmaceutical intermediates.[1][2] The predominant industrial method for its preparation involves a two-step process commencing with 2,6-dichlorobenzonitrile. This process consists of a nucleophilic aromatic substitution (SNAr) reaction to introduce the thiol group, followed by hydrolysis of the nitrile moiety. While traditional catalysts are not prominently featured, the choice of solvent and reagents in the initial SNAr step significantly influences the reaction's efficiency and overall yield. This guide provides a comparative analysis of different reaction systems for this synthesis, supported by experimental data.
Comparative Performance of Reaction Systems
The efficiency of the synthesis, particularly the initial thio-reaction, is highly dependent on the solvent system employed. Data from patent literature demonstrates that high yields can be achieved by carefully selecting the solvent. Below is a summary of the performance of different solvents in the two-step synthesis from 2,6-dichlorobenzonitrile.
| Reaction System (Solvent for Thio-reaction) | Sulfur Source | Hydrolysis Agent | Overall Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | Sodium Sulfide nonahydrate | Sodium Hydroxide | 85.7% | [3][4] |
| N-Methylpyrrolidone (NMP) | Sodium Sulfide nonahydrate | Potassium Hydroxide | 85.7% | [3][4] |
| Dichloromethane | Sodium Sulfide nonahydrate | Sodium Hydroxide | 88.2% | [3][5] |
Note: The overall yield encompasses both the thio-reaction and the subsequent hydrolysis step.
Another documented, albeit less common, laboratory-scale synthesis begins with 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid. This method utilizes a basic hydrolysis to yield the final product.
| Starting Material | Reagents | Solvent | Reaction Time | Product Yield | Reference |
| 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid | 10% aq. Sodium Hydroxide | Methanol | 18 hours | ~74% (calculated) | [3][6][7] |
Reaction Pathways and Experimental Workflow
The industrial synthesis of this compound from 2,6-dichlorobenzonitrile can be visualized as a two-step process. The first step is a nucleophilic aromatic substitution where a sulfur source replaces one of the chlorine atoms. The nitrile group of the resulting intermediate is then hydrolyzed to a carboxylic acid.
Caption: General reaction pathway for the two-step synthesis of this compound.
A typical experimental workflow for this synthesis involves the initial reaction, followed by workup and purification, and then the subsequent hydrolysis and final product isolation.
Caption: Experimental workflow for the synthesis and isolation of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound based on the discussed methods.
Protocol 1: Two-Step Synthesis from 2,6-Dichlorobenzonitrile[3][4][5]
This protocol is based on the descriptions found in patent literature, which outlines the industrial production method.
Step 1: Thio-reaction
-
To a reaction vessel, add 2,6-dichlorobenzonitrile and the chosen solvent (e.g., N,N-Dimethylformamide, N-Methylpyrrolidone, or Dichloromethane).
-
Add sodium sulfide nonahydrate to the mixture.
-
Heat the mixture and remove water via distillation under reduced pressure.
-
Maintain the reaction at an elevated temperature for a specified period to ensure completion.
-
After the reaction is complete, recover the solvent by distillation. The resulting intermediate is used directly in the next step.
Step 2: Hydrolysis
-
To the thio-reaction product, add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Transfer the mixture to an autoclave and heat to approximately 150°C for 10-12 hours to facilitate high-pressure hydrolysis.
-
After cooling, transfer the material to a beaker and acidify with hydrochloric acid to a pH of 3-4, which will precipitate the solid product.
-
Extract the product into an organic solvent (e.g., chloroform, carbon tetrachloride, or dichloromethane).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the light yellow solid product, this compound.
Protocol 2: Synthesis from 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid[3][6][7]
This protocol describes a laboratory-scale synthesis.
-
In a round-bottom flask, dissolve 2.0 grams of 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid in 50 mL of methanol with stirring.
-
Add 30 mL of a 10% aqueous sodium hydroxide solution to the flask.
-
Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
Cool the mixture to ambient temperature and acidify with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the ethyl acetate extract with magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield 1.4 grams of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 7. Synthesis routes of this compound [benchchem.com]
Purity Analysis of Commercially Available 2-Chloro-6-mercaptobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 2-Chloro-6-mercaptobenzoic acid, a key intermediate in the synthesis of various compounds, including the herbicide pyrithiobac-sodium.[1][2] The purity of this reagent is critical as impurities can affect reaction yields, product quality, and the safety profile of the final product. This document outlines the experimental protocols for purity determination and presents a comparative analysis of hypothetical commercial samples.
Overview of Commercial this compound
This compound is available from various chemical suppliers, typically with a stated purity of ≥98%.[3][4] However, the nature and percentage of impurities can vary between suppliers and batches. These impurities may arise from the starting materials, side reactions during synthesis, or degradation during storage. A common synthesis route involves the reaction of 2,6-dichlorobenzonitrile with a sulfur source, followed by hydrolysis.[1][2]
This guide presents a hypothetical purity analysis of three representative commercial samples (Supplier A, Supplier B, and Supplier C) to illustrate the importance of independent quality verification.
Comparative Purity Analysis
A comprehensive purity analysis of this compound involves a combination of analytical techniques to identify and quantify the main component and any impurities. The following table summarizes the hypothetical results obtained from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Summary of Purity Analysis for Commercial this compound Samples
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | ≥98.0% | ≥99.0% | ≥98.5% |
| Appearance | Off-white powder | White crystalline solid | Light yellow powder |
| Purity by HPLC (%) | 98.7 | 99.5 | 98.2 |
| Number of Impurities >0.05% | 3 | 1 | 4 |
| Major Impurity (%) | Impurity 1 (0.8%) | Impurity 1 (0.3%) | Impurity 2 (1.1%) |
| Moisture Content (%) | 0.3 | 0.1 | 0.5 |
| Residual Solvents (ppm) | <50 | <50 | 150 (Toluene) |
| NMR Confirmation | Conforms to structure | Conforms to structure | Conforms to structure |
| MS Confirmation (m/z) | 187.97 [M-H]⁻ | 187.97 [M-H]⁻ | 187.97 [M-H]⁻ |
Potential Impurities
Based on the common synthesis route starting from 2,6-dichlorobenzonitrile, several process-related impurities could be present in the final product. Identifying these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.
Table 2: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 2,6-Dichlorobenzonitrile | Cl-C₆H₃(CN)-Cl | Unreacted starting material |
| 2-Chloro-6-hydroxybenzoic acid | Cl-C₆H₃(OH)-COOH | Hydrolysis of a chloro group |
| 2,2'-Disulfanediylbis(6-chlorobenzoic acid) | [Cl-C₆H₃(COOH)-S]₂ | Oxidation of the thiol group |
| 2,6-Dichlorobenzoic acid | Cl-C₆H₃(Cl)-COOH | Incomplete thiolation |
Experimental Protocols
Detailed and validated experimental protocols are essential for an accurate assessment of product purity.
High-Performance Liquid Chromatography (HPLC)
This method is used for the quantitative determination of the purity of this compound and its organic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of the main component and to identify any major organic impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra and compare with a reference spectrum or predicted chemical shifts.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound and to help identify unknown impurities.
-
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode is often suitable for carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
Alternatives and Comparative Performance
While this compound is a key intermediate, other substituted benzoic acids can also be used in organic synthesis. The choice of an alternative often depends on the specific reaction and desired properties of the final product.
Table 3: Comparison with Structural Analogs
| Compound | Key Structural Difference | Potential Impact on Reactivity |
| This compound | Chloro and mercapto groups ortho to the carboxylic acid | The electron-withdrawing chloro group and the nucleophilic mercapto group influence the reactivity of the carboxylic acid and the aromatic ring. |
| 2-Fluoro-6-mercaptobenzoic acid | Fluorine instead of chlorine | Fluorine is more electronegative, which could alter the acidity of the carboxylic acid and the reactivity of the thiol. |
| 4-Mercaptobenzoic acid | Mercapto group is para to the carboxylic acid | The different substitution pattern will significantly change the electronic and steric environment, leading to different reactivity and product profiles in subsequent reactions.[5][6][7] |
| 2,6-Dichlorobenzoic acid | Two chloro groups instead of a chloro and a mercapto group | Lacks the nucleophilic thiol group, making it unsuitable for reactions where this functionality is required. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of a commercial sample of this compound.
Purity Analysis Workflow
Role in Pyrithiobac-sodium Synthesis
This compound is a crucial building block in the synthesis of the herbicide pyrithiobac-sodium. The purity of this starting material directly impacts the quality and yield of the final active ingredient.
Synthesis of Pyrithiobac-sodium
Conclusion
The purity of this compound can vary between commercial suppliers. For researchers and professionals in drug development and other high-stakes fields, it is imperative to conduct thorough, in-house purity analysis to ensure the quality and consistency of this critical raw material. The experimental protocols and comparative data framework presented in this guide offer a robust starting point for such an evaluation. Relying solely on the supplier's stated purity without independent verification can introduce significant risks to downstream processes and the quality of the final product.
References
- 1. globethesis.com [globethesis.com]
- 2. Synthesis of Pyrithiobac-sodium - Master's thesis - Dissertation [dissertationtopic.net]
- 3. This compound | 20324-51-0 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 4-Mercaptobenzoic acid | C7H6O2S | CID 95738 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Compounds Derived from and Related to 2-Chloro-6-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
While 2-Chloro-6-mercaptobenzoic acid is a key intermediate in the synthesis of herbicides like pyrithiobac-sodium, the broader biological activities of its direct derivatives are not extensively documented in publicly available research.[1][2] However, its structural motifs, a substituted benzoic acid with a thiol group, are present in a wide array of biologically active molecules. This guide provides a comparative overview of the biological activities—specifically antimicrobial, anticancer, and anti-inflammatory properties—of compounds synthesized from structurally related precursors, such as 2-mercaptobenzothiazole, 2-mercaptobenzimidazole, and other benzoic acid derivatives.
Antimicrobial Activity
Derivatives of 2-chlorobenzoic acid and related heterocyclic compounds containing a thiol group have demonstrated notable antimicrobial properties. The primary methods for evaluating this activity are the tube dilution and paper disc diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[3][4][5]
A study on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were more potent antimicrobial agents than their ester counterparts.[3] Notably, one of the synthesized compounds showed antimicrobial activity comparable to the standard drug norfloxacin against Escherichia coli.[3][5] Similarly, hydrazone derivatives of 2-chloro-6-methylquinoline have been found to possess high potency against various microbial strains.[6]
| Compound Class | Specific Compound/Derivative | Test Organism(s) | Activity Metric | Result | Reference(s) |
| 2-Chlorobenzoic Acid Derivatives | Compound 6 (a Schiff's base) | Escherichia coli | pMIC | 2.27 µM/ml | [3][5] |
| 2-Chloro-6-methylquinoline Hydrazones | Compound 2S | Various microbial strains | MIC | 3.12 µg/mL | [6] |
| 2-(Alkenylthio)-5-aminobenzothiazoles | Derivatives with –(CH₂)₃-CH=CH₂ or –CH₂CH=CH-C₂H₅ groups | Candida albicans | MIC | 15.6 µg/mL | [4] |
| 2-Mercaptobenzimidazole Azomethines | Compounds 8, 10, 15, 16, 17, 20, 22 | Various bacterial and fungal strains | MIC | Significant activity reported (µM/ml) | [7] |
Anticancer Activity
The anticancer potential of these classes of compounds has been explored against various human cancer cell lines, commonly using the MTT assay to determine cell viability and calculate the IC50 value.
Derivatives of 2-mercaptobenzimidazole and 2-mercaptobenzoxazole have shown promise in this area.[7][8] For instance, certain azomethine derivatives of 2-mercaptobenzimidazole exhibited significant activity against the human colorectal carcinoma cell line (HCT-116).[7] Similarly, some benzoic acid substituted quinazolinones have demonstrated moderate to good anticancer activity against the MCF-7 breast cancer cell line.[9]
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Result | Reference(s) |
| 2-Mercaptobenzimidazole Azomethines | Compound 26 | HCT-116 (colorectal carcinoma) | - | Significant activity reported | [7] |
| 2-Mercaptobenzoxazole Derivatives | 4(a–d), 5(a–f), 6(a–b) | HepG2, MCF-7, MDA-MB-231, HeLa | IC50 | Evaluation performed (values not specified in abstract) | [8] |
| 2-Benzylthio-6-substituted-1,3-benzothiazoles | Compound 46 | HeLa (cervical cancer), MRC-5 (normal lung fibroblast) | - | Assay performed (values not specified in abstract) | [4] |
| Benzoic Acid Substituted Quinazolinones | Compound QZ 5 | MCF-7 (breast cancer) | - | Moderate to good activity reported | [9] |
Anti-inflammatory and Antioxidant Activities
Several derivatives have been investigated for their ability to mitigate inflammatory responses and oxidative stress. In vivo models, such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation in rats, are common for evaluating anti-inflammatory effects.[10][11] Antioxidant potential is often assessed using the DPPH radical scavenging assay.[12]
A derivative of 2-mercaptobenzoic acid, compound 3j, showed a notable analgesic profile with 48.56% inhibition in an in vivo model.[10] A newly synthesized salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, significantly reduced the levels of pro-inflammatory cytokines TNF-α and IL-1β in LPS-induced rats.[11] Furthermore, a 2-mercaptobenzimidazole derivative displayed potent free radical scavenging activity.[12]
| Compound Class | Specific Compound/Derivative | Assay/Model | Activity Metric | Result | Reference(s) |
| Alkyl Derivatives of 2-Mercaptobenzoic Acid | Compound 3j | Analgesic activity model | % Inhibition | 48.56% | [10] |
| Alkyl Derivatives of 2-Mercaptobenzoic Acid | Compounds 2b and 3j | Antioxidant assay | IC50 | 27.6 and 30.1 µg/mL, respectively | [10] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid | 3-CH₂Cl | LPS-induced inflammation in rats | Cytokine Reduction | Significant reduction of TNF-α and IL-1β | [11] |
| 2-Mercaptobenzimidazole Derivatives | Compound 13 | DPPH scavenging assay | IC50 | 131.50 µM | [12] |
| 2-Chloro-6-methylquinoline Hydrazones | Compound 2S | Anti-inflammatory assay | % Inhibition | 62.16% | [6] |
| 5-Chloro-2-[(2-ethoxyethyl) sulfanyl]benzothiazole | - | Ulcer models (stress, histamine, aspirin-induced) | % Ulceration Inhibition | 93.0%, 50.0%, 85.0%, respectively | [4] |
Experimental Protocols and Methodologies
A detailed understanding of the experimental procedures is crucial for the interpretation and replication of these findings.
General Workflow for Synthesis and Biological Evaluation
Caption: General workflow from synthesis to biological evaluation.
Antimicrobial Susceptibility Testing (Tube Dilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The synthesized compounds are serially diluted in the broth within a series of test tubes to obtain a range of concentrations.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3][5]
MTT Cytotoxicity Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[8][9]
LPS-Induced Anti-inflammatory Pathway
The anti-inflammatory activity of many compounds is assessed by their ability to inhibit pathways activated by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 20324-51-0,this compound | lookchem [lookchem.com]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reactivity of 2-Chloro-6-mercaptobenzoic Acid: A Computational Modeling Comparison
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of a molecule is paramount for predicting its behavior in biological systems and guiding the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 2-Chloro-6-mercaptobenzoic acid against its parent and singly-substituted analogues—benzoic acid, 2-chlorobenzoic acid, and 2-mercaptobenzoic acid—through the lens of computational modeling. By leveraging data from density functional theory (DFT) studies, we can elucidate the electronic properties that govern the reactivity of these compounds.
Comparative Analysis of Reactivity Descriptors
Computational chemistry provides a powerful toolkit for quantifying the reactivity of molecules through various descriptors. These parameters, derived from the electronic structure of the molecule, offer insights into its susceptibility to electrophilic and nucleophilic attack, its kinetic stability, and its overall reactivity. The following table summarizes key reactivity descriptors for this compound and its analogues, based on published DFT studies of similar compounds.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |
| Benzoic Acid | -7.24 | -0.87 | 6.37 | 3.19 | 0.16 | 4.06 | 2.58 |
| 2-Chlorobenzoic Acid | -7.42 | -1.15 | 6.27 | 3.14 | 0.16 | 4.29 | 2.93 |
| 2-Mercaptobenzoic Acid | -6.58 | -1.32 | 5.26 | 2.63 | 0.19 | 3.95 | 2.97 |
| This compound | -6.75 (estimated) | -1.50 (estimated) | 5.25 (estimated) | 2.63 (estimated) | 0.19 (estimated) | 4.13 (estimated) | 3.26 (estimated) |
Note: Values for this compound are estimated based on the additive effects of the chloro and mercapto substituents observed in related molecules. Precise values would require a dedicated DFT study.
From the table, it is evident that the introduction of chloro and mercapto groups significantly modulates the electronic properties and reactivity of the benzoic acid scaffold. The mercapto group, being a strong electron-donating group, raises the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the chlorine atom and the carboxylic acid group lowers the LUMO energy, increasing its susceptibility to nucleophilic attack. The combined effect in this compound results in a smaller energy gap, suggesting higher reactivity compared to benzoic acid and 2-chlorobenzoic acid.
Experimental and Computational Protocols
The data presented in this guide is based on computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Computational Methodology
A typical computational protocol for determining the reactivity descriptors of substituted benzoic acids involves the following steps:
-
Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP functional with a 6-311++G(d,p) basis set.[1]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively.
-
Calculation of Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors are calculated using the following equations:
-
Energy Gap (ΔE): ΔE = ELUMO - EHOMO
-
Hardness (η): η = (ELUMO - EHOMO) / 2
-
Softness (S): S = 1 / η
-
Electronegativity (χ): χ = -(EHOMO + ELUMO) / 2
-
Electrophilicity Index (ω): ω = χ2 / (2η)
-
Visualizing the Computational Workflow
The logical flow of a computational study on molecular reactivity can be visualized as follows:
Caption: Computational workflow for reactivity analysis.
Signaling Pathways and Reaction Mechanisms
While a detailed signaling pathway is more relevant to biological activity, the reactivity of this compound is crucial for its primary application as an intermediate in the synthesis of herbicides like pyrithiobac-sodium.[2] The key reaction involves the nucleophilic substitution of the chlorine atom.
The industrial synthesis of this compound often starts from 2,6-dichlorobenzonitrile.[2] A thio-reaction, typically with sodium sulfide, substitutes one of the chlorine atoms to introduce the mercapto group. This is followed by the hydrolysis of the nitrile group to a carboxylic acid.[2]
Caption: Synthesis of this compound.
References
Isomeric Effects on the Properties of Chloro-mercaptobenzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The positional isomerism of substituents on a benzene ring can profoundly influence the physicochemical and biological properties of a molecule. In the case of chloro-mercaptobenzoic acids, the relative positions of the chlorine, mercapto, and carboxylic acid groups dictate characteristics crucial for applications in drug design and materials science. This guide provides a comparative analysis of various chloro-mercaptobenzoic acid isomers, summarizing their known properties and the experimental methods used to determine them.
Physicochemical Properties: A Comparative Overview
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| 2-Chloro-6-mercaptobenzoic acid | C₇H₅ClO₂S | 188.63 | 210-215 | 2.35 ± 0.36 |
| 3-Chloro-2-mercaptobenzoic acid | C₇H₅ClO₂S | 188.63 | 172-173 | Not Found |
| 4-Chloro-3-mercaptobenzoic acid | C₇H₅ClO₂S | 188.63 | 209-211 | Not Found |
| 5-Chloro-2-mercaptobenzoic acid | C₇H₅ClO₂S | 188.63 | Not Found | Not Found |
Note: The pKa value for this compound is a predicted value and should be considered as an estimate.
Synthesis of Chloro-mercaptobenzoic Acid Isomers
The synthesis of specific chloro-mercaptobenzoic acid isomers often requires multi-step procedures, tailored to direct the functional groups to the desired positions on the benzene ring. Below are diagrams illustrating the synthetic pathways for several isomers.
Safety Operating Guide
Proper Disposal of 2-Chloro-6-mercaptobenzoic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-mercaptobenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Personnel must be equipped with appropriate personal protective equipment (PPE) to avoid exposure.
A. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| Protective Equipment | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., nitrile rubber) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust.[2][3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[1][2] |
B. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Ventilate : Evacuate personnel from the immediate spill area and ensure the area is well-ventilated.[1][2]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[1][2]
-
Clean-up :
II. Disposal Workflow and Procedures
The disposal of this compound must be handled systematically to ensure safety and compliance with regulations. As an organochlorine and a mercaptan-containing compound, it is considered hazardous waste.
A. Waste Collection and Storage
Proper segregation and storage of chemical waste are paramount.
-
Container : Collect waste in a designated, suitable, and closed container.[1][2] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
B. Disposal Method
Direct disposal into the environment is strictly prohibited.[1] The recommended and required method of disposal is through a licensed professional waste disposal service.[2] These services are equipped to handle and treat hazardous chemical waste in accordance with environmental regulations.
Due to its chemical nature as a mercaptan and an organochlorine compound, specialized disposal methods such as controlled incineration may be employed by the disposal facility to ensure complete destruction and prevent the release of toxic substances.[4][5]
C. Experimental Protocols for On-site Treatment (When Permissible and Appropriate)
While professional disposal is the standard, some institutions may have protocols for the neutralization of certain chemical wastes. For mercaptan-containing compounds, neutralization is a potential step. However, any on-site treatment should only be performed by trained personnel and in accordance with the institution's specific, approved procedures.
A general (but not compound-specific) neutralization approach for mercaptans may involve the use of an alkaline solution. For instance, ethyl mercaptan can be neutralized with a 10% aqueous alkali solution.[6] This is provided as a conceptual example only and has not been validated for this compound.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before attempting any on-site treatment of this chemical waste.
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.[7]
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Utilization of organochlorine wastes - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 6. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]
- 7. Reddit - The heart of the internet [reddit.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-6-mercaptobenzoic Acid
For Immediate Reference: Essential Safety and Handling Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-6-mercaptobenzoic acid. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against dust particles, splashes, and vapors. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact with the chemical. Double gloving is advisable for extended handling. |
| Body Protection | A lab coat or a chemical-resistant apron worn over personal clothing. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[1] | Necessary when working outside of a fume hood or when dust or aerosols may be generated. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula or other appropriate tool to transfer the solid chemical.
-
If making a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling :
-
After handling, decontaminate the work area with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding contact with the contaminated exterior. Dispose of disposable gloves and any contaminated disposable items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect all solid waste, including unused chemical and contaminated materials (e.g., weigh boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container. - The label should include the chemical name ("this compound"), the hazard characteristics (e.g., "Toxic," "Irritant"), and the date of accumulation. |
| Liquid Waste (Solutions) | - Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. - Do not mix with other solvent waste streams unless compatibility has been confirmed. |
| Empty Containers | - Triple-rinse the empty container with a suitable solvent. - The rinsate should be collected and disposed of as hazardous liquid waste. - After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers. |
| Contaminated PPE | - Disposable gloves, aprons, and other contaminated disposable PPE should be placed in the solid hazardous waste container. - Non-disposable PPE should be decontaminated according to established laboratory procedures. |
Note: All hazardous waste must be disposed of through a licensed professional waste disposal service.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.
Experimental Protocols: First Aid in Case of Exposure
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. - Seek immediate medical attention.[1] |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with soap and plenty of water for at least 15 minutes. - Seek medical attention if irritation persists.[1] |
| Inhalation | - Move the person to fresh air. - If not breathing, give artificial respiration. - If breathing is difficult, give oxygen. - Seek immediate medical attention.[1] |
| Ingestion | - Do NOT induce vomiting. - If the person is conscious, rinse their mouth with water. - Seek immediate medical attention.[1] |
Visualizing the Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
